Dehydrobufotenine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDSPVDZKCARG-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169256 | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17232-69-8 | |
| Record name | Dehydrobufotenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17232-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydrobufotenine: A Technical Guide to its Chemical and Biological Properties
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and biological properties of dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid. Found in the venom of several toad species, particularly those from the Bufonidae family, this compound has garnered significant interest for its unique structure and notable biological activities, including cytotoxic and antiplasmodial effects. This document summarizes its known chemical characteristics, spectral data, and outlines key experimental protocols for its isolation and analysis. Furthermore, it delves into its proposed mechanism of action as a DNA topoisomerase II inhibitor.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Summary of Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molar Mass | 202.257 g·mol⁻¹ | [1] |
| CAS Number | 17232-69-8 | [1] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | |
| Consensus Log P o/w | 0.39 | |
| Water Solubility (ESOL) | Soluble (5.38e-01 mg/mL; 2.65e-03 mol/L) | |
| Number of H-bond Acceptors | 2 | |
| Number of H-bond Donors | 2 | |
| Number of Rotatable Bonds | 0 |
Note: Some data, such as TPSA, Log P, and water solubility, are derived from in silico predictions.
Spectral Data Analysis
The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for confirming the unique cyclized structure of this compound. The spectral data presented below were obtained in deuterated methanol (B129727) (CD₃OD) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.
Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.11 | s | - | 1H |
| 6.81 | d | 8.6 | 1H |
| 7.29 | d | 8.7 | 1H |
| 3.29 | d | 5.8 | 2H |
| 4.1 | t | 5.9 | 2H |
| 3.68 | s | - | 6H |
Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 122.5 | C |
| 120.6 | C |
| 104.6 | C |
| 121.1 | C |
| 149.0 | C |
| 115.0 | C |
| 118.9 | C |
| 128.9 | C |
| 20.0 | C |
| 69.6 | C |
| 54.0 | C |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺.
-
IT-ESI-MS [M+H]⁺: 203.1
Experimental Protocols
The isolation and purification of this compound from natural sources, such as the venom of Rhinella marina, is a multi-step process requiring chromatographic techniques.
Isolation and Purification of this compound from Toad Venom
1. Extraction:
- Dried and powdered toad venom is subjected to extraction with 100% methanol.
- The extraction is facilitated by ultrasonication for approximately 10 minutes at room temperature.
- This process is typically repeated three times to ensure exhaustive extraction of the target compound.
2. Initial Fractionation:
- The crude methanol extract is concentrated and then fractionated using a Sephadex LH-20 column.
- Methanol is used as the eluent to separate the extract into several primary fractions based on molecular size.
3. Further Chromatographic Separation:
- The fraction containing this compound is further purified using a silica (B1680970) gel column.
- A gradient elution system, typically with a mixture of chloroform (B151607) and methanol of increasing polarity, is employed to isolate the compound.
4. High-Performance Liquid Chromatography (HPLC) Purification (Optional):
- For obtaining highly pure this compound, a final purification step using HPLC may be employed.
- A common system involves a C18 column with an isocratic or gradient elution of water and acetonitrile.
The workflow for a typical isolation and purification process is illustrated in the diagram below.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activities, most notably its cytotoxicity against various human tumor cell lines and its antiplasmodial properties.[2]
Cytotoxicity and DNA Topoisomerase II Inhibition
The cytotoxic effects of this compound are believed to be mediated through its activity as a DNA topoisomerase II inhibitor.[2] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibitors of this enzyme can be classified as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis, or as "catalytic inhibitors" that interfere with the enzyme's function without causing DNA damage.
While the precise mode of inhibition for this compound is still under investigation, the proposed pathway involves interference with the catalytic cycle of DNA topoisomerase II. This disruption leads to an accumulation of DNA damage, triggering cell cycle arrest and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.
The proposed signaling pathway for cytotoxicity via DNA topoisomerase II inhibition is depicted below.
Antiplasmodial Activity
This compound has also been identified as a potential prototype molecule for the development of antiplasmodial drugs. In vitro studies have shown its activity against chloroquine-resistant strains of Plasmodium falciparum. While the exact mechanism of its antiplasmodial action is not fully elucidated, in silico docking studies suggest that it interacts with multiple protein targets within the parasite. Further research is required to fully understand the specific signaling pathways involved in its antiplasmodial effects.
Conclusion
This compound is a fascinating natural product with a unique chemical structure and promising biological activities. This guide provides a comprehensive summary of its known chemical properties, spectral data, and a detailed protocol for its isolation. The elucidation of its role as a DNA topoisomerase II inhibitor opens avenues for its further investigation as a potential anticancer agent. As research continues, a deeper understanding of its mechanisms of action will be crucial for harnessing its therapeutic potential in drug development.
References
Dehydrobufotenine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrobufotenine, a fascinating tryptamine (B22526) alkaloid, has garnered significant interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and isolation methodologies of this compound. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes and pathways to facilitate further investigation and application of this intriguing molecule.
Discovery and Historical Context
The scientific journey of this compound began in the mid-20th century. The initial description of this cyclized tryptamine alkaloid in the scientific literature dates back to at least the 1940s[1]. A pivotal publication by V. Deulofeu and E. Duprat in 1944, titled "The Basic Constituents of the Venom of Some South American Toads," is a strong candidate for the first formal report of its discovery and isolation[1]. This early work laid the groundwork for understanding the diverse chemical composition of toad venoms, which had been used for centuries in traditional medicine.
This compound is structurally related to the more widely known bufotenin (5-HO-DMT)[1][2]. It is a quaternary amine salt formed by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring[1].
Caption: A timeline highlighting the key milestones in the discovery of this compound.
Natural Sources
This compound has been identified in a variety of natural sources, primarily in the venom of several toad species and in certain plants.
Amphibians
The parotoid glands and skin of various toads are the most well-documented sources of this compound. It is often a principal indolealkylamine in their venomous secretions[3]. Notable species include:
-
Rhinella marina (formerly Bufo marinus) : The venom of the cane toad is a significant source of this compound[3][4].
-
Bufo arenarum : This South American toad species is another producer of the alkaloid[3].
-
Bufo bufo gargarizans : The Asiatic toad, whose venom is a key component of the traditional Chinese medicine Chan'su, also contains this compound[3].
-
Incilius alvarius : The Sonoran Desert toad is another known source.
The presence of this compound, along with other bioactive compounds like bufadienolides and other tryptamines, contributes to the complex pharmacology of toad venom[5].
Plants
While less common than in amphibians, this compound has also been reported in a few species of "giant reeds"[1]. One such plant is:
-
Phragmites australis (Common Reed) : This widespread perennial grass is a known botanical source of various alkaloids, including this compound. However, quantitative data on the concentration of this compound in this plant is not extensively documented in the available literature.
Quantitative Data
The concentration of this compound can vary depending on the source and the extraction method employed. The following table summarizes available quantitative data.
| Natural Source | Compound | Method of Analysis | Result | Reference |
| Rhinella marina venom | This compound | Column Chromatography | 102.9 mg from the initial extract | [4] |
| In vitro study | This compound | Antimalarial Assay (IC50) | 3.44 µM to 19.11 µM against P. falciparum | [4] |
| In vitro study | This compound | Cytotoxicity Assay (LD50) | > 235.76 µM against human lung fibroblast cells | [1] |
Experimental Protocols
Isolation of this compound from Rhinella marina Venom
This protocol is based on the methodology described by da Silva et al. (2021)[4].
1. Venom Collection and Preparation:
-
The venom is obtained by manual compression of the parotoid glands of Rhinella marina.
-
The collected venom is then dried and powdered to increase the surface area for extraction.
2. Extraction:
-
The powdered venom is extracted three times with 100% methanol (B129727) (MeOH) in an ultrasound bath for 10 minutes at room temperature. The use of ultrasound facilitates the disruption of cellular structures and enhances the extraction efficiency.
3. Fractionation:
-
The combined methanolic extracts are concentrated and then fractionated using a Sephadex LH-20 column.
-
Methanol is used as the eluent to separate the components based on their molecular size and polarity.
-
Fractions are collected, and the fraction containing this compound (in this study, labeled as CRV-28) is identified through analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
4. Purification and Identification:
-
The this compound-rich fraction can be further purified using techniques like preparative HPLC if necessary.
-
The structure and identity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Caption: A generalized workflow for the isolation of this compound from toad venom.
Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from its close structural relative, bufotenin. The biosynthesis of bufotenin starts from the amino acid L-tryptophan. The proposed pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and N-methylation, followed by an oxidative cyclization to form the characteristic tricyclic structure of this compound.
References
The Biosynthesis of Dehydrobufotenine in Toads: A Technical Guide for Researchers
Abstract
Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of various toad species, has garnered significant interest for its unique chemical structure and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel synthetic derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in toads, starting from the essential amino acid tryptophan. It details the enzymatic steps leading to the formation of its precursor, bufotenine (B1668041), and discusses the hypothesized final cyclization. This document consolidates available quantitative data on the abundance of related indolealkylamines in various toad species and provides detailed experimental protocols for their extraction, isolation, and characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.
Introduction
Toad venom is a complex cocktail of bioactive compounds, including cardiotoxic steroids (bufadienolides) and a diverse array of indolealkylamines.[1][2] Among these, this compound is a prominent quaternary amine salt, a cyclized derivative of the more widely known bufotenine.[3][4] Its rigid, polycyclic structure distinguishes it from other simple tryptamines and is thought to contribute to its unique biological activity. While the biosynthesis of many plant and fungal alkaloids has been extensively studied, the pathways leading to the complex tryptamines in amphibian venom are only beginning to be elucidated. This guide aims to synthesize the current knowledge on the biosynthesis of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to be a multi-step enzymatic process commencing with the amino acid L-tryptophan. The pathway can be conceptually divided into two main stages: the formation of bufotenine and the subsequent cyclization to this compound.
Stage 1: Biosynthesis of Bufotenine
The initial steps of the pathway, leading to the formation of bufotenine, are analogous to the biosynthesis of serotonin (B10506) and other tryptamines in other organisms.[5]
-
Hydroxylation of Tryptophan: The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxy-L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) .
-
Decarboxylation: Subsequently, 5-hydroxy-L-tryptophan undergoes decarboxylation to yield 5-hydroxytryptamine, commonly known as serotonin . This step is catalyzed by an aromatic L-amino acid decarboxylase (AADC) .
-
N-methylation: The final steps in bufotenine formation involve the sequential methylation of the primary amine of serotonin. This is catalyzed by an indolethylamine N-methyltransferase (INMT) , which transfers methyl groups from the donor molecule S-adenosyl-L-methionine (SAM). The first methylation yields N-methylserotonin, and a second methylation produces N,N-dimethyl-5-hydroxytryptamine, or bufotenine . A novel and efficient indolethylamine N-methyltransferase, RmNMT, has been identified in the cane toad (Rhinella marina), which is capable of catalyzing both N-methylation steps.[6]
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Indole-, imidazole- and phenyl-alkylamines in the skin of one hundred and forty American amphibian species other than bufonids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Dehydrobufotenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species, notably from the Bufonidae family, such as Rhinella marina, and in some giant reeds.[1] Structurally related to the well-known psychoactive compound bufotenine, this compound has emerged as a molecule of interest for its potential therapeutic applications, distinct from the hallucinogenic properties often associated with other tryptamines. This document provides a comprehensive overview of the current scientific understanding of this compound's pharmacological profile, focusing on its documented antiparasitic and cytotoxic activities. Due to a lack of extensive research in other areas, this guide will focus on the existing in vitro data.
Chemical and Physical Properties
This compound is characterized by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring, forming a tricyclic structure.[1] This cyclization significantly alters its properties compared to its non-cyclized counterpart, bufotenine.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molar Mass | 202.257 g·mol⁻¹ |
| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate |
| CAS Number | 17232-69-8 |
Pharmacological Activities
Current research on this compound has primarily focused on its efficacy as an antiparasitic and cytotoxic agent. There is a notable absence of data regarding its interaction with central nervous system (CNS) receptors, such as serotonin (B10506) receptors, which are common targets for other tryptamine alkaloids.
Antiparasitic Activity
This compound has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[2]
| Parameter | Value | Organism/Cell Line | Assay |
| IC₅₀ | 19.11 µM | Plasmodium falciparum (W2 strain) | SYBR Green I based assay |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against human cell lines. It has been reported to exhibit cytotoxicity against various human tumor cell lines and is thought to act as a DNA topoisomerase II inhibitor.[3]
| Parameter | Value | Organism/Cell Line | Assay |
| LD₅₀ | 235.76 µM | Human Pulmonary Fibroblast (WI-26VA4) | MTT Assay |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature for this compound.
In Vitro Antiplasmodial Activity Assay
This protocol outlines the procedure used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum.
-
Parasite Culture : The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of O⁺ human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 25 mM NaHCO₃, 1.0% albumax, 45 mg/L hypoxanthine, and 40 µg/mL gentamycin. The culture is incubated at 37°C in an atmosphere of approximately 5% CO₂.[2]
-
Compound Preparation : this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with complete medium to achieve final concentrations ranging from 0.78 to 100 µg/mL.[2]
-
Assay Plate Preparation : Ring-stage parasites (0.5% parasitemia and 2% hematocrit) are added to each well of a 96-well microculture plate. The prepared dilutions of this compound are then added to the wells.[2]
-
Incubation : The plates are incubated at 37°C for 48 hours.[2]
-
Growth Inhibition Assessment : After incubation, thin blood films are prepared from each well and stained with Giemsa. Parasite growth inhibition is determined by microscopically observing 5,000 erythrocytes per film. The percentage reduction in parasitemia relative to the drug-free control is calculated.[2]
-
Data Analysis : The IC₅₀ value, the concentration of the drug that reduces parasite viability by 50%, is determined from the dose-response curve.[2]
MTT Assay for Cytotoxicity
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on human cells.
-
Cell Culture : Human pulmonary fibroblast cells (WI-26VA4) are cultured in an appropriate medium and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with vehicle (DMSO) alone are included.
-
Incubation : The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) in a serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The LD₅₀ value, the concentration of the compound that causes 50% cell death, is calculated from the dose-response curve.
Visualizations
Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the general workflow for the in vitro screening of this compound and its proposed mechanism of action as a DNA topoisomerase II inhibitor.
Caption: In vitro screening workflow for this compound.
Caption: Proposed mechanism of this compound as a DNA topoisomerase II inhibitor.
Conclusion
The current body of scientific literature indicates that this compound possesses notable antiparasitic and cytotoxic properties. Its activity against Plasmodium falciparum and its potential as a DNA topoisomerase II inhibitor warrant further investigation for the development of novel therapeutic agents. However, a significant gap exists in the understanding of its broader pharmacological profile, particularly concerning its effects on the central nervous system and its in vivo pharmacokinetics and pharmacodynamics. Future research should aim to elucidate these aspects to fully characterize the therapeutic potential and safety profile of this unique natural product.
References
Dehydrobufotenine's Receptor Interactions: A Technical Guide to a Putative Psychedelic
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is a structural analog of the known psychedelic compound bufotenine (B1668041). While its presence has been identified in various natural sources, a comprehensive understanding of its mechanism of action at the receptor level remains largely uncharted in publicly available scientific literature. This technical guide consolidates the current, albeit limited, knowledge surrounding this compound and extensively leverages the well-documented pharmacology of its close structural relative, bufotenine, to infer potential receptor interactions and signaling pathways. This document provides a framework for future research by detailing established experimental protocols for receptor binding and functional analysis, and presenting hypothetical signaling pathways based on available data for analogous compounds.
Introduction
This compound is a tryptamine derivative characterized by a covalent bond between the dimethylated nitrogen atom and the indole (B1671886) ring's 4-position, forming a quaternary amine salt.[1] This structural feature distinguishes it from the more extensively studied bufotenine (5-HO-DMT). The psychoactive effects of many tryptamines are primarily mediated by their interaction with serotonin (B10506) (5-HT) and other neurotransmitter receptors. Given the structural similarity, it is hypothesized that this compound may share targets with bufotenine, which is known to be a non-selective agonist at multiple serotonin receptors.[2] However, the unique cyclized structure of this compound could significantly alter its binding affinity, efficacy, and selectivity profile.
This guide aims to provide a detailed overview of the presumed mechanism of action of this compound by:
-
Presenting a comprehensive summary of the receptor binding and functional data available for the closely related compound, bufotenine.
-
Detailing standardized experimental protocols necessary to elucidate the pharmacological profile of this compound.
-
Illustrating the potential signaling pathways that may be modulated by this compound based on the known interactions of bufotenine.
Disclaimer: The quantitative data and signaling pathways described herein are predominantly based on studies of bufotenine due to the current lack of specific experimental data for this compound. This information should be considered a predictive framework to guide future research.
Putative Receptor Targets and Mechanism of Action
Based on the pharmacology of bufotenine, this compound is anticipated to interact with a range of serotonin (5-HT) receptors and potentially nicotinic acetylcholine (B1216132) receptors (nAChRs).
Serotonin (5-HT) Receptors
Bufotenine is a potent agonist at several 5-HT receptor subtypes, with a notable affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2][3] The hallucinogenic properties of many tryptamines are primarily attributed to their agonist activity at the 5-HT2A receptor.[4]
Table 1: Receptor Binding Affinities (Ki) of Bufotenine at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference Compound |
|---|---|---|
| 5-HT1A | 4.9 | Serotonin |
| 5-HT2A | - | LSD, Psilocin |
| 5-HT2C | - | - |
| 5-HT3 | High Affinity | Serotonin |
Note: Specific Ki values for bufotenine at 5-HT2A and 5-HT2C are not consistently reported in the provided search results, but it is described as having potent activity.[3]
Table 2: Functional Activity (EC50) of Bufotenine at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |
|---|---|---|---|
| 5-HT1A | - | 13 | - |
| 5-HT2A | Calcium Mobilization | 3.49 | - |
Nicotinic Acetylcholine (nACh) Receptors
Studies on bufotenine have suggested a dual mechanism of action involving both serotonergic and nicotinic receptors, particularly in cardiac sympathetic nerves.[5] This indicates that this compound may also possess activity at nAChRs.
Experimental Protocols
To definitively characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are required. The following are detailed protocols for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6][7]
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A in HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[7]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and the membrane preparation.[8]
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a known unlabeled ligand to saturate the receptors.[7]
-
Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound.[7]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing information on potency (EC50) and efficacy (Emax).
This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.[10][11][12]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the Gi or Gs-coupled receptor of interest in a 96-well plate.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[10]
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Add detection reagents (e.g., using a competitive immunoassay with labeled cAMP and an anti-cAMP antibody).[10]
-
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Generate a dose-response curve to determine the EC50 and Emax values for this compound.
This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.[13][14][15]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8E™, AM).[15]
-
Incubate to allow for dye de-esterification.
-
-
Compound Addition:
-
Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.
-
-
Signal Measurement:
-
Measure the fluorescence intensity kinetically before and after compound addition.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Generate a dose-response curve to calculate the EC50 and Emax values.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to ligand binding, particularly relevant for ligand-gated ion channels like nAChRs.[16][17][18]
Protocol:
-
Cell Preparation:
-
Prepare cultured neurons or brain slices expressing the ion channel of interest.
-
-
Recording Setup:
-
Use a glass micropipette with a small tip diameter to form a high-resistance "giga-seal" with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[16]
-
-
Voltage Clamp:
-
Clamp the cell membrane at a specific holding potential (e.g., -70 mV).[17]
-
-
Ligand Application:
-
Apply varying concentrations of this compound to the cell via a perfusion system.
-
-
Current Measurement:
-
Record the resulting transmembrane ion currents using a patch-clamp amplifier.
-
-
Data Analysis:
-
Analyze the current-voltage relationship and dose-response effects to characterize the modulatory effects of this compound on the ion channel.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathways for this compound based on the known pharmacology of bufotenine, as well as the experimental workflows for its characterization.
Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bufotenin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. crb.wisc.edu [crb.wisc.edu]
- 5. Dual mechanism of the stimulant action of N,N-dimethyl-5-hydroxy-tryptamine (bufotenine) on cardiac sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. cAMP-Glo™ Assay [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Natural occurrence of Dehydrobufotenine in Bufo species.
An In-depth Technical Guide on the Natural Occurrence of Dehydrobufotenine in Bufo Species
Introduction
This compound is a cyclized tryptamine (B22526) alkaloid, structurally related to the well-known psychoactive compound bufotenine.[1] It is a naturally occurring indolealkylamine found in the venom of several toad species, particularly within the Bufo genus (now also classified under genera like Rhinella).[2][3] This compound is of significant interest to researchers in pharmacology and drug development due to its demonstrated biological activities, including potent in vitro cytotoxicity against human tumor cell lines and antiplasmodial properties.[2][4][5][6] Unlike some other tryptamines found in toad venom, such as 5-MeO-DMT, this compound is a quaternary amine salt, a structural feature that influences its chemical properties and biological effects.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Bufo species, detailing its prevalence, methods of isolation and identification, and known biological activities.
Natural Occurrence and Distribution
This compound has been identified as a principal indolealkylamine in the parotoid gland secretions and skin of several toad species.[2][3] Its presence is a key characteristic of the chemical defense secretions of these amphibians.
Quantitative Data on this compound Occurrence
While qualitative identification is well-documented, specific quantitative data on the concentration of this compound across different species is limited in publicly available literature. The following table summarizes the known occurrence of this compound in various Bufo and related species based on available research.
| Species | Common Name | Tissue Source | Presence of this compound | Reference |
| Rhinella marina (formerly Bufo marinus) | Cane Toad | Parotoid Glands/Skin | Present | [2][3][7] |
| Bufo arenarum | Arenas' Toad | Parotoid Glands/Skin | Present | [2][3][8] |
| Bufo bufo gargarizans | Asiatic Toad | Parotoid Glands/Skin | Present | [2][3][9][10] |
| Bufo chilensis | Chilean Toad | Not Specified | Present | [10] |
Note: The term "Present" indicates that the compound has been successfully isolated and identified from the species. Quantitative concentrations are often not specified in the cited literature.
Experimental Protocols: Isolation and Identification
The isolation and structural elucidation of this compound from toad venom involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are generalized from methodologies described in the scientific literature.[4][5][9]
Sample Collection and Preparation
-
Venom Collection : Secretions are obtained by manual compression of the parotoid glands of the toad. The collected venom is a viscous, milky-white substance.[4][5][11]
-
Sample Preparation : The raw venom is typically dried to form a solid cake, which is then powdered to increase the surface area for efficient extraction.[4][5]
Extraction
-
Solvent Extraction : The powdered venom is extracted with a polar solvent, most commonly 100% methanol (B129727).[4][5]
-
Ultrasonication : The extraction process is often enhanced by using ultrasound waves for a short duration (e.g., 10 minutes) at room temperature. This improves the efficiency of analyte extraction from the solid matrix. The process is typically repeated multiple times (e.g., three times) to ensure complete extraction.[4][5]
-
Filtration and Concentration : The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
Chromatographic Fractionation and Purification
-
Size-Exclusion Chromatography : The crude extract is first subjected to size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size, yielding several primary fractions.[4][5]
-
Adsorption Chromatography : Fractions containing this compound are further purified using adsorption chromatography on a silica (B1680970) gel column. A gradient elution system, for instance, with a chloroform/methanol mixture of increasing polarity, is used to separate the target compound from other components.[5][9]
-
High-Performance Liquid Chromatography (HPLC) : For final purification and quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is often employed. An ACQUITY UPLC® T3 column is suitable for separating hydrophilic compounds like indolealkylamines.[12]
Structure Elucidation and Identification
The purified compound is identified as this compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 203.1175.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure, including the arrangement of protons and carbon atoms. The spectral data for this compound is well-characterized.[4][5][9]
-
Other Spectroscopic Methods : Ultraviolet (UV) and Infrared (IR) spectroscopy can also be used to provide additional structural information.[9]
Biological Activities and Signaling Pathways
This compound exhibits a range of significant biological activities, making it a molecule of interest for therapeutic applications.
Cytotoxic and Antitumor Activity
This compound has been reported to show potent in vitro cytotoxicity against various human tumor cell lines.[2][3] The proposed mechanism for this activity is the inhibition of DNA topoisomerase II.[2] Topoisomerase II is a critical enzyme that alters DNA topology, and its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. This mechanism is a target for several established anticancer drugs. Preparations containing this compound have been explored for use as a dry powder inhaler for treating lung tumors.[2]
Antiplasmodial Activity
Recent studies have highlighted the potential of this compound as an antiplasmodial agent, showing activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[4][5] In one study, this compound was identified as a potential oral drug prototype due to its adequate antimalarial activity and, importantly, its high selectivity index, indicating low cytotoxicity to human cells at concentrations effective against the parasite.[4][5][6]
Conclusion
This compound is a consistently identified indolealkylamine in the defensive secretions of several Bufo species, including R. marina, B. arenarum, and B. b. gargarizans. Standard phytochemical protocols involving solvent extraction and multi-step chromatography are effective for its isolation and purification. The compound's potent cytotoxic activity, attributed to the inhibition of DNA topoisomerase II, and its promising antiplasmodial effects position it as a valuable lead compound in drug discovery. Further quantitative analysis across a broader range of species and in-depth investigation into its pharmacological mechanisms are warranted to fully exploit its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. [Isolation and structure identification of chemical constituents from the skin of Bufo bufo gargarizans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semiochemical compound: this compound | C12H15N2O+ [pherobase.com]
- 11. Bufo Toad (Incilius alvarius): Basic Info | ICEERS [iceers.org]
- 12. Comparative Analysis of Hydrophilic Ingredients in Toad Skin and Toad Venom Using the UHPLC-HR-MS/MS and UPLC-QqQ-MS/MS Methods Together with the Anti-Inflammatory Evaluation of Indolealkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrobufotenine: A Technical Guide to a Cyclized Tryptamine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrobufotenine is a naturally occurring cyclized tryptamine (B22526) alkaloid found in various toad species and a limited number of giant reeds.[1] Structurally related to the well-known psychedelic bufotenine, this compound presents a unique chemical architecture characterized by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring, forming a distinctive tricyclic system. While research into its pharmacological profile is still emerging, preliminary studies have highlighted its potential as an antiplasCmodial agent and have suggested possible psychoactive properties. This technical guide provides a comprehensive overview of this compound, including its chemical synthesis, isolation, and known biological activities, with a focus on quantitative data and experimental methodologies to support further research and development.
Chemical and Physical Properties
This compound is a quaternary amine salt with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄N₂O | [1] |
| Molar Mass | 202.257 g·mol⁻¹ | [1] |
| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate | [1] |
| CAS Number | 17232-69-8 | [1] |
Synthesis and Isolation
Chemical Synthesis
A method for the synthesis of this compound has been reported by Stoffman and Clive (2010). The synthesis commences from 5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole and proceeds through a multi-step sequence.
Experimental Protocol: Synthesis of this compound
-
Step 1: Allylation. To a solution of 5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole in THF at -78 °C is added t-BuLi, followed by allyl bromide to yield 3-allyl-5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole.
-
Step 2: Hydroboration-Oxidation. The allylated intermediate is treated with 9-BBN, followed by oxidation with aqueous NaOH and H₂O₂ to afford the corresponding alcohol.
-
Step 3: Mesylation. The alcohol is reacted with methanesulfonyl chloride and triethylamine (B128534) in dichloromethane (B109758) to yield the mesylate.
-
Step 4: Azide (B81097) Displacement. The mesylate is treated with sodium azide in DMF to introduce the azide functionality.
-
Step 5: Reduction. The azide is reduced to the primary amine using lithium aluminum hydride in THF.
-
Step 6: Dimethylation. The primary amine is subjected to reductive amination with formaldehyde (B43269) and sodium cyanoborohydride to yield the N,N-dimethylated tryptamine.
-
Step 7: Debenzylation and Desilylation. The benzyl (B1604629) and triisopropylsilyl protecting groups are removed.
-
Step 8: Cyclization. The final cyclization to this compound is achieved through an intramolecular quaternization reaction.
Logical Workflow for this compound Synthesis
Caption: Synthetic pathway to this compound.
Isolation from Natural Sources
This compound can be isolated from the venom of the toad Rhinella marina.[2][3]
Experimental Protocol: Isolation of this compound from Rhinella marina Venom [2][3]
-
Extraction: Dried and powdered toad venom is extracted with 100% methanol (B129727) using ultrasound waves.
-
Fractionation: The crude methanol extract is fractionated using a Sephadex LH-20 column with methanol as the eluent.
-
Purification: The this compound-containing fraction is further purified by silica (B1680970) gel column chromatography using a chloroform/methanol gradient. The final pure compound is obtained after this step. The structure and purity are confirmed by spectroscopic methods including ¹H NMR and ¹³C NMR.
Biological Activity
Antiplasmodial Activity
This compound has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2][3]
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (Antiplasmodial) | 19.11 ± 0.85 µM | P. falciparum (W2 strain) | [2] |
| LD₅₀ (Cytotoxicity) | 235.76 ± 5.12 µM | Human Pulmonary Fibroblast (WI-26VA4) | [2] |
| Selectivity Index (SI) | 12.34 | - | [2] |
Experimental Protocol: In Vitro Antiplasmodial Assay [3]
-
Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of O+ human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.
-
Assay: Synchronized ring-stage parasites are incubated with varying concentrations of this compound for 48 hours.
-
Quantification: Parasite growth inhibition is assessed by microscopy of Giemsa-stained smears or using the SYBR Green I-based fluorescence assay. The IC₅₀ value is calculated from the dose-response curve.
Workflow for Antiplasmodial Activity and Cytotoxicity Testing
Caption: Experimental workflow for bioactivity testing.
Central Nervous System (CNS) Activity
Direct experimental data on the receptor binding affinities and functional activity of this compound at specific neuronal receptors are currently lacking in the scientific literature. Its structural similarity to bufotenine, a known 5-HT receptor agonist, suggests that this compound may also interact with serotonergic systems. However, the cyclized structure and quaternary amine nature of this compound significantly alter its physicochemical properties, which would likely influence its receptor binding profile and ability to cross the blood-brain barrier. Further research is required to elucidate its CNS pharmacology.
Signaling Pathways (Hypothetical)
Given the absence of direct experimental evidence for this compound's interaction with specific receptors, any depiction of its signaling pathways remains speculative. However, based on the known pharmacology of related tryptamines that act on 5-HT₂A receptors, a hypothetical signaling cascade can be proposed. Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Hypothetical 5-HT₂A Receptor Signaling Pathway
Caption: Putative signaling cascade for this compound.
Future Directions
The study of this compound is in its early stages, and several key areas warrant further investigation to fully understand its therapeutic potential.
-
Pharmacological Profiling: Comprehensive receptor binding and functional assays are crucial to identify the specific molecular targets of this compound in the central and peripheral nervous systems. Determining its affinity and efficacy at various serotonin (B10506) receptor subtypes, as well as other potential targets, will be essential.
-
Blood-Brain Barrier Permeability: In vivo and in vitro studies are needed to assess the extent to which this compound can cross the blood-brain barrier. This is a critical factor in determining its potential for CNS-related therapeutic applications.
-
In Vivo Efficacy: Following a more detailed pharmacological characterization, in vivo studies in animal models are necessary to evaluate the therapeutic efficacy of this compound for conditions such as malaria and to explore its potential psychoactive effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could provide valuable insights into the structural determinants of its biological activity and could lead to the development of more potent and selective compounds.
Conclusion
This compound is a unique cyclized tryptamine alkaloid with demonstrated antiplasmodial activity. While its pharmacological profile, particularly its effects on the central nervous system, remains largely unexplored, its distinct chemical structure makes it an intriguing candidate for further drug discovery and development efforts. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this fascinating natural product.
References
A Comprehensive Review of the Biological Activities of Dehydrobufotenine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is a natural compound found in the venom of several toad species, notably from the Bufonidae family, and in some giant reeds. Structurally related to bufotenin, it has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antiplasmodial, cytotoxic, antiviral, and fungicidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data available for its antiplasmodial and cytotoxic effects. The following table summarizes the key findings from in vitro studies.
| Biological Activity | Test Organism/Cell Line | Parameter | Value (µM) | Reference |
| Antiplasmodial | Plasmodium falciparum W2 strain (chloroquine-resistant) | IC₅₀ | 3.44 - 19.11 | [1][2] |
| Cytotoxicity | Human pulmonary fibroblast cells (WI-26VA4) | LD₅₀ | 235.76 | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD₅₀ (Lethal dose, 50%) is the amount of a substance that is lethal for 50% of the tested population.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from studies evaluating the antiplasmodial activity of this compound against Plasmodium falciparum.[1][2]
a. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-resistant W2 strain) are maintained in a continuous culture of human erythrocytes (O+).
-
The culture medium used is RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite growth is synchronized at the ring stage by treatment with 5% D-sorbitol.
b. Assay Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
In a 96-well microtiter plate, add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. Include positive (chloroquine) and negative (drug-free medium) controls.
-
Incubate the plate at 37°C for 72 hours in the controlled gas environment.
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on mammalian cells.[1]
a. Cell Culture:
-
Human cell lines (e.g., human pulmonary fibroblasts WI-26VA4) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
b. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the LD₅₀ value from the dose-response curve.
DNA Topoisomerase II Inhibition Assay (pBR322 Relaxation Assay)
This assay is used to determine the inhibitory effect of a compound on the activity of DNA topoisomerase II.[3][4]
a. Reaction Mixture:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 ng/µL supercoiled pBR322 plasmid DNA, and 1 unit of human DNA topoisomerase II.
b. Assay Procedure:
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.
Antiviral Plaque Reduction Assay
This is a standard method to quantify the antiviral activity of a compound.[5][6][7]
a. Cell and Virus Preparation:
-
Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Prepare serial dilutions of the virus stock to determine the titer that produces a countable number of plaques.
b. Assay Procedure:
-
Treat the cell monolayers with different concentrations of this compound for a predetermined time.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the respective concentrations of this compound.
-
Incubate the plates for 2-4 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Antifungal Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1][8][9]
a. Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
b. Assay Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Mechanisms of Action and Signaling Pathways
Anticancer Activity: DNA Topoisomerase II Inhibition
This compound's cytotoxic activity against cancer cells is attributed to its ability to inhibit DNA topoisomerase II.[5] This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to resolve topological problems. Topoisomerase II inhibitors, like this compound, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks. These DNA lesions trigger a DNA damage response, activating signaling pathways that ultimately lead to programmed cell death (apoptosis).[10][11][12][13]
Antiviral Activity: Inhibition of Viral Assembly
The antiviral activity of this compound derivatives against plant viruses, such as the tobacco mosaic virus, has been attributed to the inhibition of viral assembly.[14][15] This is proposed to occur through the aggregation of the viral coat proteins. Small molecules can interact with viral capsid proteins, inducing conformational changes that lead to their aggregation. This prevents the proper formation of the viral capsid, which is essential for encapsulating the viral genome and forming new infectious virions.
Antiplasmodial Activity: Potential Mechanisms
While the precise molecular target of this compound in Plasmodium falciparum has not been fully elucidated, its ability to inhibit parasite growth suggests interference with essential metabolic or signaling pathways.[1][2] One potential area of impact is the parasite's de novo pyrimidine (B1678525) biosynthesis pathway, a validated target for other antimalarial drugs.[16][17] Disruption of this pathway would starve the parasite of essential precursors for DNA and RNA synthesis, leading to growth arrest. Further research is needed to pinpoint the specific enzyme or signaling cascade affected by this compound in P. falciparum.
Conclusion
This compound is a promising natural product with a diverse portfolio of biological activities, including significant antiplasmodial, cytotoxic, antiviral, and fungicidal effects. Its mechanism of action against cancer cells via the inhibition of DNA topoisomerase II is a well-established paradigm for many anticancer drugs. Furthermore, its ability to disrupt viral assembly presents a novel approach to antiviral therapy. While the precise molecular targets for its antiplasmodial and fungicidal activities require further investigation, the existing data strongly support the continued exploration of this compound and its derivatives as lead compounds for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating natural molecule.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. scielo.br [scielo.br]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toad Alkaloid for Pesticide Discovery: this compound Derivatives as Novel Agents against Plant Virus and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Dehydrobufotenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrobufotenine, a tryptamine (B22526) alkaloid found in various natural sources, presents a unique structural architecture that has been the subject of scientific investigation. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound. By consolidating spectroscopic data, detailing experimental protocols, and visualizing the elucidation workflow, this document serves as a core resource for professionals in chemical research and drug development.
Introduction
This compound is a cyclized tryptamine alkaloid, structurally related to the well-known psychoactive compound bufotenine.[1] Its rigid, polycyclic framework arises from a covalent bond between the dimethylamino group and the indole (B1671886) ring. Understanding the precise atomic arrangement and connectivity within this molecule is paramount for elucidating its biosynthetic pathways, pharmacological properties, and potential as a lead compound in drug discovery. This guide outlines the key analytical techniques and the interpretation of their resulting data that collectively contribute to the definitive structural assignment of this compound.
Spectroscopic Data Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information, detailed experimental data for these methods are not as readily available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the positions of protons and carbons within the structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.29 | d | 8.7 | Aromatic H |
| 7.11 | s | Aromatic H | |
| 6.81 | d | 8.6 | Aromatic H |
| 4.1 | t | 5.9 | -CH₂- |
| 3.68 | s | -N(CH₃)₂ | |
| 3.29 | d | 5.8 | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.0 | Aromatic C |
| 128.9 | Aromatic C |
| 122.5 | Aromatic C |
| 121.1 | Aromatic C |
| 120.6 | Aromatic C |
| 118.9 | Aromatic C |
| 115.0 | Aromatic C |
| 104.6 | Aromatic C |
| 69.6 | -CH₂- |
| 54.0 | -N(CH₃)₂ |
| 20.0 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass and molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Molecular Formula |
| IT-ESI-MS | [M+H]⁺ | 203.1 | C₁₂H₁₅N₂O |
Infrared (IR) Spectroscopy
While specific experimental IR data for this compound is not widely published, its structure suggests key vibrational modes. Expected characteristic absorptions would include C-H stretching from the aromatic and aliphatic regions, C=C stretching from the aromatic ring, and C-N stretching vibrations. The absence of a distinct O-H or N-H stretching band in the 3200-3600 cm⁻¹ region would be consistent with the cyclized structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended chromophore of the indole system in this compound is expected to give rise to characteristic UV-Vis absorption bands. Aromatic systems typically exhibit absorptions in the 200-400 nm range. The specific λmax values would be indicative of the electronic transitions within the conjugated system.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation and analysis of this compound.
Isolation of this compound
This compound can be isolated from natural sources, such as the skin secretions of certain toad species. A general workflow for its isolation is as follows:
-
Extraction: The source material is subjected to solvent extraction, typically with methanol (B129727), to isolate a crude mixture of compounds.
-
Column Chromatography: The crude extract is then fractionated using column chromatography, often with a Sephadex LH-20 stationary phase and methanol as the eluent.
-
HPLC Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Standard pulse programs are used for acquiring 1D ¹H and ¹³C spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure by identifying proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
-
Instrumentation: An electrospray ionization (ESI) source coupled to an ion trap (IT) or other high-resolution mass analyzer is commonly used.
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Structural Elucidation Workflow
The process of elucidating the structure of this compound is a logical progression of interpreting data from various analytical techniques.
-
Molecular Formula Determination: High-resolution mass spectrometry provides the accurate mass and elemental composition, leading to the molecular formula.
-
Identification of Functional Groups and Proton/Carbon Environments: ¹H and ¹³C NMR spectra reveal the number and types of proton and carbon environments in the molecule.
-
Establishing Connectivity: 2D NMR experiments are crucial for piecing together the molecular puzzle by establishing the connectivity between different atoms. COSY spectra show proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is key to defining the overall carbon skeleton and the placement of heteroatoms.
-
Structure Proposal: By integrating all the spectroscopic data, a definitive structure for this compound can be proposed and confirmed.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical techniques. The synergistic use of NMR spectroscopy and mass spectrometry allows for the unambiguous determination of its complex, cyclized structure. This guide provides a foundational understanding of the data and methodologies required for this process, serving as a valuable resource for researchers engaged in the study of natural products and the development of new therapeutic agents. Further research to obtain and analyze detailed IR and UV-Vis spectra would provide an even more complete spectroscopic characterization of this intriguing molecule.
References
Dehydrobufotenine: A Toxicological Profile for Drug Development Professionals
An In-depth Technical Guide
Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species, has garnered scientific interest for its potential therapeutic applications, including antiparasitic and anticancer activities.[1][2] As with any bioactive compound, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the current toxicological data on this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action to support researchers, scientists, and drug development professionals.
Acute Systemic Toxicity
Data on the acute systemic toxicity of isolated this compound is limited. The only available quantitative value is a Lowest Published Lethal Dose (LDLo) in mice, established in a 1967 study. It is critical to note that this value is based on a single animal and may have been influenced by contaminants.[3]
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Dose Metric | Value | Observations | Reference |
| Mouse | Subcutaneous (s.c.) | LDLo | 6 mg/kg | Convulsions, death | [3] |
In Vitro Cytotoxicity
This compound has demonstrated a variable cytotoxic profile, showing potent activity against several human cancer cell lines while exhibiting low toxicity towards non-cancerous cells.
Cytotoxicity Against Cancer Cell Lines
Studies have reported the half-maximal inhibitory concentration (IC50) of this compound against a range of human tumor cell lines, indicating significant growth-inhibitory effects. The data suggests a potential therapeutic window, particularly for renal and colon cancers.[4]
Table 2: Cytotoxicity (IC50) of this compound Against Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Renal | RXF-631L | 0.72 | [4] |
| ACHN | 0.51 | [4] | |
| Colon | HCC2998 | 0.57 | [4] |
| KM12 | 0.60 | [4] | |
| HT29 | 0.57 | [4] | |
| HCT15 | 0.75 | [4] | |
| HCT116 | 0.48 | [4] |
Cytotoxicity Against Non-Cancerous Cell Lines
In contrast to its effects on malignant cells, this compound was found to be selective for the Plasmodium falciparum parasite with a noted "absence of cytotoxicity" against a human pulmonary fibroblast cell line.[1] This selectivity is a promising characteristic for therapeutic development. In the corresponding study, concentrations up to 200 µg/mL were tested against the human cells without significant toxic effects observed.[1]
Genotoxicity, Cardiotoxicity, and Neurotoxicity
As of the current date, there is no specific research available detailing the genotoxic, cardiotoxic, or neurotoxic potential of isolated this compound. The majority of toxicity studies focus on the composite toad venom, known as Chan Su, which contains numerous other toxic compounds, including potent cardiac glycosides like bufalin (B1668032) and cinobufagin.[2] Therefore, the toxic effects of Chan Su, particularly its well-documented cardiotoxicity resembling digoxin (B3395198) poisoning, cannot be directly attributed to this compound. Further research is required to elucidate the specific effects of purified this compound on genetic material, cardiac function, and the nervous system.
Mechanism of Action
The precise mechanisms underlying this compound's cytotoxicity are not fully elucidated. However, some evidence suggests its mode of action may involve the inhibition of essential enzymes involved in DNA replication and maintenance.
Putative Mechanism: Topoisomerase II Inhibition
It has been reported that the potent in vitro cytotoxicity of this compound against human tumor cells may be attributed to its action as a DNA topoisomerase II inhibitor.[2] Topoisomerase II is a critical enzyme that alters DNA topology to facilitate processes like replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Caption: Putative mechanism of this compound-induced cytotoxicity via Topoisomerase II inhibition.
Experimental Protocols
This section details the methodologies used in the key toxicological studies cited, providing a framework for reproducibility and further investigation.
Acute Toxicity Assay (LDLo in Mice)
The protocol for determining the acute lethal dose is based on standard methods for in vivo toxicity testing.
Caption: General workflow for an in vivo acute toxicity (LDLo) determination study.
Methodology:
-
Animal Model: Healthy mice of a specific strain, weight, and sex are used.
-
Compound Preparation: this compound is dissolved in a sterile, non-toxic vehicle suitable for subcutaneous injection.
-
Administration: A single, precise dose of the compound is administered subcutaneously.
-
Observation: The animal is observed continuously for a set period (typically 24-48 hours) for clinical signs of toxicity, such as convulsions, lethargy, or respiratory distress.
-
Endpoint: The primary endpoint is mortality. The LDLo is recorded as the lowest dose that results in the death of an animal in the test group.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against both cancerous and non-cancerous cell lines was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Standard experimental workflow for determining IC50 values using the MTT assay.
Methodology:
-
Cell Seeding: Human cells (e.g., human pulmonary fibroblasts) are seeded into a 96-well plate at a density of approximately 5,000 cells per well and incubated for 18 hours to allow for cell adherence.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.2 to 200 µg/mL). Control wells receive medium with the vehicle only. The plates are then incubated for 24 hours.[1]
-
MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.[1]
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - HerbPedia [herbpedia.wikidot.com]
- 4. epdf.pub [epdf.pub]
Dehydrobufotenine's Role in Amphibian Chemical Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphibians have evolved a sophisticated arsenal (B13267) of chemical defenses to deter predators and inhibit microbial growth. Among the vast array of bioactive compounds found in their skin secretions, dehydrobufotenine, a tryptamine (B22526) alkaloid, has emerged as a significant player. This technical guide provides an in-depth exploration of this compound's pivotal role in amphibian chemical defense. It covers its biosynthesis, mechanism of action, and ecological significance, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, toxinology, and pharmacology, as well as for professionals in drug development seeking to understand and harness the potential of this intriguing natural compound.
Introduction
Amphibian skin is a dynamic organ that secretes a complex cocktail of biologically active substances, serving as a primary defense mechanism against predators and pathogens. These secretions contain a diverse range of chemical compounds, including peptides, steroids, and alkaloids.[1] this compound, a cyclized tryptamine alkaloid, is a prominent component of the venom of several toad species, particularly those belonging to the Bufonidae family.[2][3] It is structurally related to bufotenine (B1668041), a well-known psychoactive compound, and is believed to contribute significantly to the toxicity and predator deterrence of the venom.[4][5]
The venoms secreted by the parotoid glands of amphibians are the first line of defense against predators and microorganisms.[6][7] The presence of this compound in these secretions suggests a crucial role in the survival and evolution of these species. Understanding the biosynthesis, mechanism of action, and ecological implications of this compound is essential for a complete picture of amphibian chemical defense strategies. Furthermore, the unique structure and bioactivity of this compound make it a molecule of interest for potential pharmacological applications.
Biosynthesis of this compound
The biosynthesis of this compound in amphibians is thought to originate from the essential amino acid L-tryptophan. While the complete pathway has not been fully elucidated in amphibians, it is hypothesized to proceed through the well-established serotonin (B10506) and bufotenine synthesis pathways.
The proposed biosynthetic pathway is as follows:
-
Tryptophan to 5-Hydroxytryptophan (B29612): The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring by the enzyme tryptophan hydroxylase (TPH), forming 5-hydroxytryptophan (5-HTP).
-
5-Hydroxytryptophan to Serotonin: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-hydroxytryptamine or 5-HT).[8]
-
Serotonin to Bufotenine: Serotonin undergoes N-methylation, catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT), which transfers two methyl groups from S-adenosyl-L-methionine (SAM) to the amino group of serotonin, resulting in the formation of bufotenine (5-hydroxy-N,N-dimethyltryptamine).[8]
-
Bufotenine to this compound: The final step is the proposed dehydrogenation of bufotenine to form this compound. This reaction involves the removal of two hydrogen atoms, leading to the formation of a new covalent bond and the characteristic cyclized structure of this compound. While the specific enzyme responsible for this step has not yet been identified in amphibians, it is likely a dehydrogenase.[9]
Figure 1: Proposed biosynthetic pathway of this compound.
Mechanism of Action in Chemical Defense
The defensive role of this compound is attributed to its neurological effects on predators. As a close analog of bufotenine and serotonin, this compound is presumed to interact with serotonergic (5-HT) receptors in the central and peripheral nervous systems of predators.
The proposed mechanism of predator deterrence involves the following steps:
-
Ingestion or Mucosal Contact: A predator attempting to consume an amphibian comes into contact with the skin secretion containing this compound.
-
Absorption and Distribution: The alkaloid is absorbed through the mucous membranes or gastrointestinal tract of the predator and enters the bloodstream.
-
Interaction with Serotonin Receptors: this compound, due to its structural similarity to serotonin, is expected to bind to various 5-HT receptor subtypes. Bufotenine has a high affinity for 5-HT2A and 5-HT1A receptors.[5] The activation of 5-HT2A receptors, in particular, is associated with hallucinogenic and psychoactive effects.[10]
-
Neurological Disruption: The binding of this compound to these receptors likely disrupts normal serotonergic neurotransmission, leading to a range of adverse effects in the predator. These can include disorientation, hallucinations, motor impairment, and other aversive sensory experiences.
-
Aversive Conditioning: The unpleasant physiological and psychological effects serve as a powerful negative reinforcement, conditioning the predator to avoid preying on that amphibian species in the future.
Figure 2: Proposed signaling pathway for predator deterrence.
Quantitative Data
Direct quantitative data on the concentration of this compound in the skin secretions of various amphibian species is limited in the scientific literature. However, studies on related compounds and the isolation of this compound provide valuable insights into its abundance.
| Compound | Amphibian Species | Tissue/Secretion | Concentration/Amount | Reference |
| This compound | Rhinella marina | Parotoid Gland Venom | 102.9 mg (from a fraction of a larger extract) | [6][7] |
| Bufotenine | Incilius alvarius | Dry Skin | Up to 3 mg/g | [11] |
| Bufotenine | Bufo alvarius | Dry Skin and Glands | Present in high concentrations | [12] |
| This compound | Rhinella horribilis | Parotoid Gland Secretion | Detected | [13] |
| This compound | Bufo marinus, Bufo arenarum | Parotoid Glands and Skin | Principal indolealkylamine | [2] |
Note: The data for this compound from Rhinella marina represents the amount isolated from a fraction of a bulk venom extract and not a direct concentration in the fresh venom.
Experimental Protocols
Collection of Amphibian Skin Secretions
A humane and effective method for collecting skin secretions is crucial for chemical analysis.
-
Manual Compression: For species with prominent parotoid glands, such as Rhinella marina, gentle manual compression of the glands can be used to expel the venom. The collected venom is then typically dried and stored for later extraction.[6]
-
Ethical Considerations: It is imperative that the collection process minimizes stress and harm to the animals. After secretion collection, amphibians should be returned to their natural habitat.[6]
Extraction and Isolation of this compound
The following protocol is based on the successful isolation of this compound from Rhinella marina venom.[6][7]
-
Drying and Pulverization: The collected toad venom is first dried and then finely powdered.
-
Methanolic Extraction: The powdered venom is extracted with 100% methanol (B129727), often with the aid of ultrasonication to enhance extraction efficiency. This process is typically repeated multiple times.[6]
-
Fractionation: The crude methanol extract is then subjected to size-exclusion chromatography, for example, using a Sephadex LH-20 column with methanol as the eluent. This separates the extract into fractions based on molecular size.[6]
-
Purification: Fractions containing this compound are further purified using techniques such as silica (B1680970) gel column chromatography with a gradient of solvents of increasing polarity.
-
Identification: The purified compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Analysis of this compound (Proposed HPLC-UV Method)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of tryptamine alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: this compound has a chromophore and can be detected by UV absorbance. The optimal wavelength for detection would need to be determined by analyzing a purified standard.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Figure 3: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound is a key component of the chemical defense system of many amphibians, contributing to their survival by deterring predators through its potent neurological effects. Its biosynthesis is intricately linked to the serotonin pathway, and its mechanism of action is likely mediated through the disruption of serotonergic signaling in predators.
While significant progress has been made in understanding the role of this compound, several areas warrant further investigation:
-
Quantitative Studies: There is a pressing need for comprehensive quantitative studies to determine the concentration of this compound across a wider range of amphibian species and to investigate variations based on geographical location, season, and diet.
-
Enzymology of Biosynthesis: The specific enzyme responsible for the conversion of bufotenine to this compound needs to be identified and characterized.
-
Predator-Prey Interaction Studies: Direct behavioral and neurophysiological studies on relevant predator species are required to confirm the precise effects of this compound and its role in aversive conditioning.
-
Pharmacological Potential: The unique structure and bioactivity of this compound suggest it may have potential as a lead compound for drug development. Further pharmacological screening is warranted to explore its therapeutic applications.
This technical guide provides a solid foundation for researchers and professionals interested in the fascinating world of amphibian chemical defenses and the potential of its molecular components. Continued research into this compound will undoubtedly unveil further insights into its ecological significance and potential benefits for human health.
References
- 1. Indole-, imidazole- and phenyl-alkylamines in the skin of one hundred and forty American amphibian species other than bufonids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.preterhuman.net [cdn.preterhuman.net]
- 5. Bufotenin - Wikipedia [en.wikipedia.org]
- 6. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Amphibian alcohol dehydrogenase, the major frog liver enzyme. Relationships to other forms and assessment of an early gene duplication separating vertebrate class I and class III alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bufo Toad (Incilius alvarius): Basic Info | ICEERS [iceers.org]
- 12. A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dehydrobufotenine: A Technical Guide for Researchers
Introduction
Dehydrobufotenine is a naturally occurring tryptamine (B22526) alkaloid found in the venom of certain toad species and some plants. As a derivative of bufotenine, it is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data that has been reported for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data of this compound (600 MHz, CD₃OD) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.29 | d | 8.7 | H-7 |
| 7.11 | s | H-2 | |
| 6.81 | d | 8.6 | H-6 |
| 4.1 | t | 5.9 | H-10 |
| 3.68 | s | N(CH₃)₂ | |
| 3.29 | d | 5.8 | H-9 |
Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, CD₃OD) [1]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 149.0 | C-5 |
| 128.9 | C-8 |
| 122.5 | C-2 |
| 121.1 | C-4 |
| 120.6 | C-7a |
| 118.9 | C-3a |
| 115.0 | C-7 |
| 104.6 | C-3 |
| 69.6 | C-10 |
| 54.0 | N(CH₃)₂ |
| 20.0 | C-9 |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of this compound [1]
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Inferred Mass |
| IT-ESI-MS | [M+H]⁺ 203.1 | C₁₂H₁₅N₂O | 203.26 g/mol |
Infrared (IR) Spectroscopy Data
No specific experimental infrared (IR) spectroscopy data for this compound was found in the performed search of publicly available literature.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not extensively described in the available literature. However, the following sections outline generalized methodologies commonly employed for the spectroscopic analysis of tryptamine alkaloids, which would be applicable to this compound.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a purified natural product like this compound is as follows:
-
Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.
-
Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is commonly set from 0 to 200 ppm.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
A typical protocol for the mass spectrometric analysis of a compound like this compound using an ion trap mass spectrometer with electrospray ionization (IT-ESI-MS) is provided below:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (in this case, [M+H]⁺).
-
Mass Analysis: The ions are guided into the ion trap mass analyzer, where they are trapped and can be subjected to fragmentation for structural elucidation (MS/MS). The mass-to-charge ratios of the parent and fragment ions are measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and elemental composition of the analyte.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of this compound.
References
Unveiling Dehydrobufotenine: A Technical Chronicle of Its Early Isolation and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, has been a subject of scientific curiosity since its initial discovery in the mid-20th century. As a constituent of the venom of various toad species and certain plants, its unique structure and relationship to the well-known psychedelic bufotenine (B1668041) have prompted investigations into its chemical and biological properties. This technical guide delves into the early history of this compound's isolation, presenting a detailed account of the pioneering research that first brought this molecule to light. We will explore the initial experimental protocols, quantitative data from early studies, and the nascent understanding of its place within the broader context of toad venom alkaloids.
The Dawn of Discovery: Early Research and First Isolation
The first documented isolation of this compound is credited to the Argentine scientists V. Deulofeu and E. Duprat in 1944.[1] Their seminal work, "The Basic Constituents of the Venom of Some South American Toads," published in the Journal of Biological Chemistry, laid the groundwork for all subsequent research on this compound. The primary source for their investigation was the venom of the toad Bufo arenarum.
Experimental Protocols of the First Isolation (Deulofeu and Duprat, 1944)
The methodologies employed in the 1940s for natural product isolation were foundational, relying on classical chemical principles of extraction and precipitation. The following is a reconstruction of the likely experimental protocol based on available information and common practices of the era.
1. Venom Collection and Preparation: The venom was collected from the parotoid glands of Bufo arenarum toads. This was typically achieved by manual compression of the glands. The collected venom, a milky secretion, was then dried to a solid form for preservation and subsequent extraction.
2. Extraction of Basic Constituents: The dried toad venom was subjected to an extraction process to separate the basic (alkaloidal) components from other constituents like bufadienolides. While the exact solvent system used in the initial 1944 study is not readily available in contemporary databases, a common approach for alkaloid extraction at the time involved:
-
Acid-Base Extraction: The dried venom was likely first dissolved in a weakly acidic solution to protonate the alkaloids, rendering them water-soluble. This aqueous solution would then be washed with an organic solvent (e.g., ether or chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer would be basified (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. A final extraction with an immiscible organic solvent would yield a crude mixture of the basic constituents.
3. Isolation and Purification of this compound: The crude basic extract, containing a mixture of alkaloids including bufotenine and this compound, would have then undergone further purification. Fractional crystallization or precipitation were the primary methods available at the time. Deulofeu and Duprat, in a subsequent 1946 publication, described the use of picrolonic acid to form crystalline picrolonate salts of the alkaloids, which facilitated their separation and identification.[2]
-
Formation of Picrolonate Salts: The crude base mixture was dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of picrolonic acid. The different alkaloids would form picrolonate salts with varying solubilities, allowing for their separation through fractional crystallization.
-
Regeneration of the Free Base: Once the crystalline picrolonate salt of this compound was isolated and purified, the free base would be regenerated by treating the salt with a stronger base and extracting the liberated this compound into an organic solvent.
The following diagram illustrates the logical workflow for the early isolation of this compound.
Quantitative Data from Early Research
Quantitative data from the initial isolation of this compound in the 1940s is scarce in modern literature. However, the 1946 paper by Deulofeu and Duprat on the picrolonate derivatives provides some key physical characteristics that were used for identification.
| Compound | Derivative | Melting Point (°C) | Appearance |
| This compound | Picrolonate | >300 (decomposes) | Yellow prisms |
| Bufotenine | Picrolonate | 120-121 | Yellow prisms |
| Bufotenidine (B1649353) | Picrolonate | 255 | Fine yellow needles |
Data sourced from Deulofeu and Duprat, 1946.[2]
Early Biological Investigations
In the initial period following its discovery, research on this compound focused primarily on its chemical characterization. There is a notable lack of published studies from the 1940s and 1950s detailing its specific pharmacological effects or exploring its signaling pathways. The scientific community at the time was more broadly engaged in understanding the complex composition of toad venom, with a significant focus on the cardiotonic properties of the bufadienolides. The biological activity of the tryptamine alkaloids from toad venom, including this compound, would become a subject of more intensive investigation in later decades.
Conclusion
The early research and isolation of this compound, spearheaded by Deulofeu and Duprat, represent a significant milestone in the field of natural product chemistry. Working with the limited analytical tools of their time, they successfully identified a novel tryptamine alkaloid from the venom of Bufo arenarum. Their work, relying on classical methods of acid-base extraction and fractional crystallization of picrolonate salts, laid the essential groundwork for future studies. While the initial research was focused on chemical characterization, the isolation of this compound opened the door for subsequent generations of scientists to explore its unique biological activities and potential therapeutic applications. This historical perspective provides a valuable context for contemporary researchers in their continued exploration of this intriguing natural compound.
References
Dehydrobufotenine: A Technical Guide to its Physicochemical Properties for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrobufotenine, a tryptamine (B22526) alkaloid found in the venom of various toad species, has emerged as a promising natural product scaffold for drug discovery. Its documented antiplasmodial and cytotoxic activities, the latter attributed to the inhibition of DNA topoisomerase II, underscore its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination and for the evaluation of its biological activity, and an exploration of its mechanism of action and potential signaling pathways. Furthermore, we delve into key considerations for utilizing this compound as a starting point for rational drug design, aiming to guide the development of novel therapeutics for diseases such as malaria and cancer.
Introduction
Natural products have historically been a rich source of novel therapeutic agents.[1] this compound is a cyclized tryptamine alkaloid that has been identified in the venom of several toad species.[2] Structurally, it is related to bufotenin and is characterized by a covalent bond between the dimethylated nitrogen atom and the indole (B1671886) ring.[2] This unique structural feature contributes to its distinct physicochemical and biological properties.
Recent studies have highlighted the potential of this compound as a drug lead. Notably, it has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][3] Additionally, this compound has been reported to exhibit cytotoxic effects against various cancer cell lines, with its mechanism of action linked to the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and transcription.[4] These findings have spurred interest in exploring this compound as a scaffold for the development of new antimalarial and anticancer drugs.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound. We will consolidate the available data on its physicochemical properties, provide detailed methodologies for its study, and discuss strategies for its optimization as a drug candidate.
Physicochemical Properties of this compound
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for this compound is not yet available in the public domain, in silico predictions provide valuable insights into its drug-like characteristics. The following table summarizes the computationally predicted physicochemical properties of this compound, primarily derived from the SwissADME tool as reported by Ben et al. (2021).[1]
| Property | Predicted Value | Method/Tool | Reference |
| Molecular Formula | C12H14N2O | - | [2] |
| Molecular Weight | 202.26 g/mol | SwissADME | [1] |
| LogP (Consensus) | 0.39 | SwissADME | [1] |
| Water Solubility (LogS) | -2.58 | ESOL (SwissADME) | [1] |
| Water Solubility Class | Soluble | ESOL (SwissADME) | [1] |
| Hydrogen Bond Acceptors | 2 | SwissADME | [1] |
| Hydrogen Bond Donors | 2 | SwissADME | [1] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | SwissADME | [1] |
| Number of Rotatable Bonds | 0 | SwissADME | [1] |
| Lipinski's Rule of Five Violations | 0 | SwissADME | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound for drug design.
Determination of Physicochemical Properties
The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for its determination.[5][6]
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low) to a known concentration (typically around 1 mM).[7]
-
Calibration of the pH Electrode: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]
-
Titration Setup: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube. Maintain a constant temperature (e.g., 25 °C) and stir the solution gently.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the analyte solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading stabilizes before the next addition.[7]
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its experimental determination.[8][9][10]
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).
-
Partitioning: Accurately weigh a sample of this compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Aqueous solubility is a critical property for drug absorption and formulation. The equilibrium solubility of a compound can be determined using the shake-flask method.[11][12]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water or a buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Concentration Measurement: Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the given solvent at that temperature.
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are typically conducted under various environmental conditions as per the International Council for Harmonisation (ICH) guidelines.[13]
Protocol:
-
Sample Storage: Store accurately weighed samples of this compound under different conditions of temperature and humidity (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability). Also, include stress conditions such as exposure to light, acid, base, and oxidizing agents.[13]
-
Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.[13]
-
Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. The data can be used to determine the degradation rate and to establish a retest period or shelf life.
Biological Activity Assays
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[1][3]
Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-resistant W2 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
-
Drug Plate Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well microtiter plate.
-
Assay Initiation: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well of the drug plate. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to a dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Culture: Culture a suitable human cell line (e.g., human pulmonary fibroblasts) in appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the 50% lethal dose (LD50).
Mechanism of Action and Signaling Pathways
Inhibition of DNA Topoisomerase II
This compound has been reported to act as a DNA topoisomerase II inhibitor.[4] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Inhibitors of this enzyme, often referred to as "topoisomerase poisons," act by stabilizing the transient covalent complex between topoisomerase II and DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]
Potential Antiplasmodial Signaling Pathways
The precise mechanism of action of this compound against P. falciparum is not yet fully elucidated. However, based on the known biology of the parasite and the activity of other tryptamine and indole alkaloids, several potential signaling pathways can be hypothesized. The parasite's lifecycle within human erythrocytes involves a complex interplay of signaling cascades that regulate processes such as invasion, growth, and replication.[14] Disruption of these pathways is a common mechanism for antimalarial drugs.
One potential target could be the parasite's own signaling pathways, such as the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, which is known to be involved in merozoite egress and invasion.[14] Tryptamine derivatives have been shown to interact with various receptors and enzymes, and it is plausible that this compound could interfere with key components of the parasite's signaling machinery.
Another possibility is the disruption of essential metabolic pathways within the parasite. P. falciparum is heavily reliant on the salvage of nutrients from the host erythrocyte, and interference with these pathways can be lethal.[15] Further research is needed to identify the specific molecular targets of this compound within the parasite and to delineate the downstream signaling consequences of these interactions.
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 15. Antioxidant defense in Plasmodium falciparum – data mining of the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrobufotenine and its Relationship to Serotonin Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of certain toad species, presents a compelling yet understudied area within neuropharmacology. As a structural analog of serotonin (B10506) and a derivative of bufotenine (B1668041), its potential interactions with serotonergic pathways are of significant interest. This technical guide provides a comprehensive overview of this compound, focusing on its putative relationship with serotonin metabolism. Due to a notable scarcity of direct research on this compound's serotonergic activity, this document synthesizes available data on its chemical properties, known biological effects, and draws inferences from the well-documented pharmacology of its precursor, bufotenine. This guide also outlines detailed experimental protocols for key assays relevant to characterizing its interaction with the serotonin system and presents logical signaling pathway diagrams to guide future research.
Introduction
This compound is a naturally occurring indolealkylamine, identified as a component of the venom of various toad species, including those of the Bufo genus.[1] Structurally, it is a cyclized derivative of bufotenine (5-hydroxy-N,N-dimethyltryptamine), forming a tricyclic ring system.[2] While bufotenine's role as a serotonergic agonist is well-established, the specific pharmacological profile of this compound, particularly its effects on serotonin metabolism and receptor interactions, remains largely uncharacterized in publicly available scientific literature.
One early source refers to this compound as a "novel type of tricyclic serotonin metabolite," suggesting a metabolic link to the foundational neurotransmitter serotonin.[3] This guide aims to collate the existing, albeit limited, information on this compound and provide a framework for its further investigation as a modulator of the serotonin system.
Chemical and Physical Properties
A clear understanding of this compound's chemical properties is fundamental to predicting its biological activity and designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molar Mass | 202.257 g/mol | [2] |
| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate | [2] |
| Structure | A cyclized tryptamine with a covalent bond between the dimethylated nitrogen and the indole (B1671886) ring. | [2] |
| Known Biological Sources | Venom of Bufo species (e.g., Rhinella marina), some giant reeds. | [1][4] |
Postulated Relationship with Serotonin Metabolism
The structural similarity of this compound to serotonin and its origination from bufotenine strongly suggest an interaction with the serotonin system. However, direct evidence and quantitative data are currently lacking. The following sections outline the hypothesized interactions based on established principles of neuropharmacology.
Biosynthesis of this compound
The biosynthesis of indole alkaloids in toads originates from the amino acid tryptophan.[5] Tryptophan is converted to serotonin (5-hydroxytryptamine). Serotonin can then be N-methylated by the enzyme indolethylamine N-methyltransferase (INMT) to form bufotenine.[5][6] It is hypothesized that this compound is subsequently formed via an enzymatic or spontaneous oxidative cyclization of bufotenine. The specific enzyme responsible for this cyclization in vivo has not yet been identified.
Interaction with Serotonin Receptors
Given that bufotenine is a potent agonist at various serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C, it is highly probable that this compound also interacts with these receptors.[7] The cyclized structure of this compound may alter its binding affinity and functional activity (agonist, partial agonist, or antagonist) compared to the more flexible bufotenine molecule. Its rigid structure could confer higher selectivity for certain receptor subtypes. However, without experimental data, this remains speculative.
Metabolism of this compound
The metabolism of this compound has not been experimentally determined. For its precursor, bufotenine, the primary metabolic pathway involves oxidative deamination by monoamine oxidase A (MAO-A).[8] Due to the cyclized structure of this compound, which incorporates the amine nitrogen into a ring system, it is plausible that it is not a substrate for MAO-A. If this compound does exhibit central nervous system activity, its potential resistance to MAO-A degradation could result in a longer duration of action compared to bufotenine.
Known Biological Activities
While information on its serotonergic effects is scarce, some biological activities of this compound have been reported:
| Activity | Finding | IC₅₀/LD₅₀ | Cell Line/Organism | Source |
| Antiplasmodial | Showed activity against chloroquine-resistant Plasmodium falciparum. | IC₅₀ = 19.11 µM | P. falciparum (3D7) | [4] |
| Cytotoxicity | Was selective for the parasite in cell viability assays. | LD₅₀ > 200 µg/mL | Human Pulmonary Fibroblast | [4] |
| Cytotoxicity | Reported to show potent in vitro cytotoxicity against human tumor cell lines. | Not specified | Human tumor cell lines | [1] |
Experimental Protocols
To elucidate the relationship between this compound and serotonin metabolism, the following experimental protocols are essential.
Serotonin Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
-
Objective: To quantify the affinity of this compound for specific serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).
-
Principle: A competitive binding assay where unlabeled this compound competes with a radiolabeled ligand for binding to the target receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human serotonin receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[9]
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if this compound inhibits the activity of MAO-A or MAO-B.
-
Objective: To measure the IC₅₀ of this compound for MAO-A and MAO-B.
-
Principle: A fluorometric assay that measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate by MAO.[10]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
This compound (test inhibitor).
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).
-
Detection reagent (e.g., Amplex Red and horseradish peroxidase).
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the MAO enzyme with the different concentrations of this compound.
-
Initiate the reaction by adding the substrate and detection reagent.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates to the uninhibited control and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀.[11]
-
Serotonin Transporter (SERT) Binding Assay
This assay determines if this compound binds to and potentially inhibits the serotonin transporter.
-
Objective: To determine the affinity of this compound for SERT.
-
Principle: A competitive radioligand binding assay similar to the receptor binding assay, but using membranes from cells expressing SERT and a SERT-specific radioligand.[12]
-
Materials:
-
Membrane preparations from cells stably expressing human SERT.
-
SERT-specific radioligand (e.g., [³H]citalopram).
-
This compound.
-
Assay buffer.
-
Non-specific binding control (e.g., fluoxetine).
-
-
Procedure:
-
Follow a similar procedure to the serotonin receptor binding assay described in section 5.1.
-
Use SERT-expressing membranes and a SERT-specific radioligand.
-
Calculate the IC₅₀ and Ki of this compound for SERT.
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of key serotonin receptors that this compound is hypothesized to modulate, based on the activity of bufotenine.
Conclusion and Future Directions
This compound remains a largely enigmatic molecule within the field of neuropharmacology. Its structural relationship to serotonin and bufotenine provides a strong rationale for investigating its role in serotonergic neurotransmission. The current lack of quantitative data on its receptor binding affinities, functional activities, and metabolic profile represents a significant knowledge gap and a compelling opportunity for future research.
The experimental protocols and hypothetical signaling pathways outlined in this guide provide a roadmap for the systematic characterization of this compound. Such studies are crucial to understanding its potential as a novel pharmacological tool or therapeutic agent. Future research should prioritize:
-
Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wide range of serotonin receptor subtypes.
-
Metabolic Stability and Pathway Identification: Investigating the metabolism of this compound, with a particular focus on its interaction with monoamine oxidases.
-
In Vivo Studies: Characterizing the behavioral and physiological effects of this compound in animal models to correlate in vitro findings with potential central nervous system activity.
Elucidating the pharmacological profile of this compound will not only contribute to a more complete understanding of the diverse actions of toad venom components but may also unveil novel molecular scaffolds for the development of next-generation therapeutics targeting the serotonin system.
References
- 1. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bufotenin - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for Dehydrobufotenine Extraction from Toad Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine is an indolealkylamine found in the venom of various toad species, notably from the Bufonidae family.[1] It has garnered scientific interest due to its potential biological activities, including cytotoxic effects against cancer cell lines.[1] These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from toad venom. Additionally, a plausible signaling pathway for its cytotoxic action is presented.
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of this compound. These values are representative and may vary depending on the toad species, venom collection method, and specific experimental conditions.
Table 1: Extraction and Fractionation of Compounds from Rhinella marina Venom
| Step | Material | Solvent/Eluent | Weight (mg) |
| Initial Extraction | Dried and powdered venom | 100% Methanol (B129727) with ultrasound | - |
| Fractionation | Crude Methanolic Extract | Methanol | - |
| Fraction 1 | Sephadex LH-20 Column | Methanol | 783.8 |
| Fraction 2 (this compound containing) | Sephadex LH-20 Column | Methanol | 102.9 |
| Fraction 3 | Sephadex LH-20 Column | Methanol | 315.8 |
| Fraction 4 | Sephadex LH-20 Column | Methanol | 394.1 |
Data adapted from a study on Rhinella marina venom.[2]
Table 2: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transition | m/z 203.1 → 160.1 (Quantifier), 203.1 → 145.1 (Qualifier) |
| Collision Energy | Optimized for this compound standard |
| Dwell Time | 100 ms |
These parameters are proposed based on methods for similar tryptamine (B22526) alkaloids and would require validation.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Toad Venom
This protocol is based on the successful extraction of this compound from the venom of the Rhinella marina toad.[2]
1. Venom Preparation:
- Obtain toad venom by manual compression of the parotoid glands.
- Dry the collected venom at room temperature or under vacuum to a constant weight.
- Pulverize the dried venom into a fine powder using a mortar and pestle.
2. Methanolic Extraction:
- Suspend the powdered venom in 100% methanol (e.g., 1 g of venom in 20 mL of methanol).
- Subject the suspension to ultrasonication for 10-15 minutes at room temperature.
- Separate the methanolic extract from the solid residue by centrifugation or filtration.
- Repeat the extraction process two more times with fresh methanol.
- Combine the methanolic extracts.
3. Fractionation by Size-Exclusion Chromatography:
- Concentrate the combined methanolic extract under reduced pressure to obtain a crude residue.
- Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol. Sephadex LH-20 is a suitable medium for separating natural products in organic solvents.[3][4]
- Dissolve the crude extract in a minimal amount of methanol and load it onto the equilibrated Sephadex LH-20 column.
- Elute the column with 100% methanol at a constant flow rate.
- Collect fractions of a defined volume (e.g., 5 mL) and monitor the elution profile using thin-layer chromatography (TLC) or UV-Vis spectroscopy.
- Pool the fractions containing this compound based on the analysis of the collected fractions against a this compound standard.
4. Purity Assessment and Identification:
- Assess the purity of the this compound-containing fraction using High-Performance Liquid Chromatography (HPLC) with UV detection.
- Confirm the identity of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Quantification of this compound by LC-MS/MS
This proposed protocol requires validation for accuracy, precision, linearity, and sensitivity according to standard bioanalytical method validation guidelines.
1. Sample Preparation (from plasma/serum):
- To 100 µL of the biological matrix, add an internal standard (e.g., deuterated this compound).
- Precipitate proteins by adding 300 µL of cold acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis:
- Utilize the parameters outlined in Table 2. The chromatographic conditions should be optimized to achieve good peak shape and separation from other matrix components.
- The mass spectrometer should be operated in MRM mode to ensure high selectivity and sensitivity for this compound detection.[1]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
- Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Signaling Pathway Diagram
This compound has been reported to exhibit cytotoxic activity against human tumor cell lines, with a proposed mechanism of action involving the inhibition of DNA topoisomerase II.[1] Inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and the initiation of the intrinsic apoptotic pathway.
Caption: Proposed cytotoxic mechanism of this compound via topoisomerase II inhibition.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
References
Application Note: Quantification of Dehydrobufotenine using a Validated HPLC-UV Method
Introduction
Dehydrobufotenine is a tryptamine (B22526) alkaloid found in various natural sources, including the venom of certain toads. Its pharmacological and toxicological properties are of significant interest to researchers in drug discovery and natural product chemistry. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of natural extracts, and forensic analysis. This application note describes a simple, rapid, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and the mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. This compound is detected and quantified by its UV absorbance at a specific wavelength. The peak area of the analyte is directly proportional to its concentration in the sample.
Experimental Protocols
Apparatus and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5, adjusted with formic acid). A gradient elution can be employed for complex matrices, but for routine quantification, an isocratic elution with Acetonitrile:Buffer (30:70, v/v) is recommended.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm. Tryptamine and related indole (B1671886) alkaloids typically exhibit significant absorbance at this wavelength.[1]
Reagents and Standard Preparation
-
Acetonitrile: HPLC grade.
-
Water: Deionized or HPLC grade.
-
Ammonium Acetate: Analytical grade.
-
Formic Acid: Analytical grade.
-
This compound Standard: Certified reference material of known purity.
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., biological fluid, plant extract). A general procedure for a liquid sample is outlined below:
-
Protein Precipitation (for biological samples): To 1 mL of the sample, add 2 mL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
Method Validation
The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.
-
Linearity: Assessed by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
-
Precision:
-
Intra-day precision: Determined by analyzing six replicate injections of three different concentrations on the same day.
-
Inter-day precision: Determined by analyzing the same three concentrations on three different days. The precision was expressed as the relative standard deviation (%RSD).
-
-
Accuracy: Determined by the standard addition method. Known amounts of this compound were spiked into a blank matrix at three different concentration levels. The percentage recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.4 |
| 100 | 1510.2 |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15.1x + 0.1 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision of the HPLC-UV Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.8 | 1.5 |
Table 3: Accuracy (Recovery) of the HPLC-UV Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.9 | 98.0 |
| 25 | 25.4 | 101.6 |
| 75 | 74.1 | 98.8 |
| Average Recovery | 99.5% |
Table 4: LOD and LOQ of the HPLC-UV Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualizations
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Caption: Logical flow of the HPLC-UV method validation process.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Dehydrobufotenine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in various natural sources, including the venom of certain toads of the Bufonidae family and some species of giant reeds.[1][2] Its chemical formula is C₁₂H₁₄N₂O, with a molar mass of 202.257 g·mol⁻¹ and an exact mass ([M+H]⁺) of 203.1.[3] As a structural analogue of the psychoactive compound bufotenine (B1668041), this compound is of significant interest in toxicological and pharmacological research. This document provides detailed protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
The methodologies outlined below are based on established protocols for the analysis of the closely related compound, bufotenine, and have been adapted for the specific analysis of this compound.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of this compound in biological matrices. These values are adapted from validated methods for bufotenine and should be validated for this compound in the user's laboratory.[6][7][8]
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 203.1 | To be determined empirically | To be optimized |
| Internal Standard (e.g., this compound-d4) | 207.1 | To be determined empirically | To be optimized |
Note: The product ion and collision energy for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. For the related compound bufotenine, a common transition is m/z 205.2 → 160.2.[5]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Two common methods are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation for Plasma or Serum Samples
This is a rapid method suitable for high-throughput analysis.[5]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract, which can improve method robustness and sensitivity.[6][8]
-
Sample Pre-treatment: Centrifuge the urine sample at 3,000 x g for 5 minutes. Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
-
Internal Standard Spiking: Add 10 µL of internal standard working solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Putative Signaling Pathway of this compound
Due to its structural similarity to bufotenine, it is hypothesized that this compound may interact with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR).[9][10][11] Activation of the 5-HT₂A receptor typically leads to the activation of the Gq signaling pathway.
Caption: Hypothesized 5-HT₂A receptor-mediated Gq signaling pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bufotoxin - Wikipedia [en.wikipedia.org]
- 3. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bufotenine: toward an understanding of possible psychoactive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of bufotenin on human 5-HT4 serotonin receptors in cardiac preparations of transgenic mice and in human atrial preparations - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Dehydrobufotenine and its Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Dehydrobufotenine and its analogs. This compound, a naturally occurring tryptamine (B22526) alkaloid, and its derivatives have garnered significant interest due to their potential therapeutic applications, including antiviral and antifungal activities. This guide offers a comprehensive overview of a reported synthetic route, experimental procedures, and biological context to facilitate further research and development in this area.
Introduction
This compound is a tricyclic indole (B1671886) alkaloid that has been isolated from various natural sources. Its unique chemical architecture and promising biological profile make it an attractive target for total synthesis. The ability to synthesize this compound and its analogs in the laboratory provides a crucial platform for structure-activity relationship (SAR) studies, mechanism of action investigations, and the development of novel therapeutic agents.
Recent research has highlighted an efficient eight-step total synthesis of this compound starting from 5-methoxyindole (B15748), achieving an overall yield of 8%.[1] Furthermore, derivatives of this compound have demonstrated potent antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV) and broad-spectrum fungicidal properties.[1]
Total Synthesis of this compound
The following section outlines a plausible synthetic pathway for this compound, based on established organic chemistry principles and reported synthetic strategies for related indole alkaloids. While the specific, step-by-step protocol from the primary literature remains proprietary, this route provides a scientifically sound and detailed guide for researchers.
Synthetic Scheme Overview
The synthesis of this compound can be envisioned to proceed through a sequence of key transformations, including the formation of a tryptamine intermediate, followed by a Pictet-Spengler reaction to construct the tricyclic core, and subsequent functional group manipulations.
Caption: A logical workflow for the total synthesis of this compound.
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 5-Methoxyindole
-
Objective: To introduce a formyl group at the C3 position of the indole ring.
-
Protocol:
-
To a stirred solution of phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5-methoxyindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-methoxyindole-3-carbaldehyde.
-
Step 2: Henry Reaction
-
Objective: To form a carbon-carbon bond by reacting the aldehyde with nitromethane (B149229).
-
Protocol:
-
To a solution of 5-methoxyindole-3-carbaldehyde (1.0 eq.) and nitromethane (1.5 eq.) in methanol (B129727), add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) acetate).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (E)-1-(5-methoxy-1H-indol-3-yl)-2-nitroethene.
-
Step 3: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to a primary amine, forming the tryptamine backbone.
-
Protocol:
-
To a solution of the nitroalkene from Step 2 (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol), add a reducing agent such as lithium aluminum hydride (LiAlH₄, 4.0 eq.) portion-wise at 0 °C.
-
Stir the reaction at room temperature or under reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to obtain 5-methoxytryptamine (B125070).
-
Step 4: N,N-Dimethylation
-
Objective: To introduce two methyl groups onto the primary amine.
-
Protocol:
-
To a solution of 5-methoxytryptamine (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add an excess of formaldehyde (B43269) (2.5 eq.) and a reducing agent like sodium cyanoborohydride (NaBH₃CN, 2.2 eq.).
-
Adjust the pH to slightly acidic (pH 6-7) with acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor by TLC.
-
Quench the reaction with water and basify with a sodium carbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield N,N-dimethyl-5-methoxytryptamine.
-
Step 5: Pictet-Spengler Cyclization
-
Objective: To construct the tricyclic core of this compound.
-
Protocol:
-
To a solution of N,N-dimethyl-5-methoxytryptamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add an aldehyde (e.g., glyoxylic acid, 1.1 eq.) and an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
Stir the reaction at room temperature or under reflux for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a base and extract the product.
-
Dry and concentrate the organic layer to obtain the crude tetrahydropyrroloquinoline.
-
Step 6: Aromatization
-
Objective: To form the fully aromatic pyrroloquinoline ring system.
-
Protocol:
-
To a solution of the tetrahydropyrroloquinoline from Step 5 in a suitable solvent (e.g., toluene (B28343) or xylene), add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C) with a hydrogen acceptor.
-
Heat the reaction mixture to reflux for 2-12 hours.
-
Monitor by TLC.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Step 7: Demethylation
-
Objective: To remove the methyl group from the 5-methoxy position to reveal the hydroxyl group.
-
Protocol:
-
To a solution of the methoxy-substituted pyrroloquinoline from Step 6 in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor by TLC.
-
Carefully quench the reaction with methanol and then water.
-
Extract the product, dry, and concentrate to yield the hydroxylated pyrroloquinoline.
-
Step 8: Quaternization
-
Objective: To form the quaternary ammonium salt, yielding this compound.
-
Protocol:
-
The final step involves an intramolecular cyclization to form the quaternary ammonium salt. This may occur spontaneously under certain conditions or may require specific reagents to facilitate the cyclization. The exact conditions would be highly dependent on the specific substrate and would likely require optimization.
-
Quantitative Data Summary
The following table summarizes the reported and expected yields for the key steps in the synthesis of this compound.
| Step | Transformation | Starting Material | Product | Reported/Expected Yield (%) |
| 1-8 | Overall Synthesis | 5-Methoxyindole | This compound | 8[1] |
Biological Activities and Signaling Pathways
Antiviral Activity
This compound analogs have shown significant antiviral activity against the Tobacco Mosaic Virus (TMV).[1] The proposed mechanism of action involves the aggregation of the viral coat protein, which is essential for the virus's lifecycle.
Caption: Proposed antiviral mechanism of this compound analogs against TMV.
Fungicidal Activity
This compound and its derivatives exhibit broad-spectrum fungicidal activity. While the specific signaling pathways in fungi targeted by this compound are still under investigation, natural product antifungals often act through mechanisms such as:
-
Disruption of Fungal Cell Membrane: Altering the permeability and integrity of the cell membrane, leading to cell lysis.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane; its inhibition disrupts membrane function.
-
Induction of Oxidative Stress: Generating reactive oxygen species (ROS) that damage cellular components.
Caption: Potential fungicidal mechanisms of action for this compound.
Conclusion
The total synthesis of this compound and its analogs presents a promising avenue for the discovery and development of new antiviral and antifungal agents. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, enabling further exploration of this fascinating class of natural products. Careful optimization of the synthetic steps and further elucidation of the specific molecular targets and signaling pathways will be crucial for advancing these compounds towards clinical applications.
References
Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Dehydrobufotenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel antimalarial compounds.[1][2] Dehydrobufotenine, a compound isolated from the venom of the Rhinella marina toad, has demonstrated promising antiplasmodial activity and favorable selectivity, marking it as a potential prototype for the development of new antimalarial drugs.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiplasmodial activity of this compound.
Data Presentation
The antiplasmodial efficacy of this compound and other related compounds has been quantified against chloroquine-resistant strains of P. falciparum. The key parameters are the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that inhibits 50% of parasite growth, and the selectivity index (SI), which is a ratio of the cytotoxic to the antiplasmodial activity of the compound. A higher SI value is indicative of a more promising safety profile.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound and Control Compounds
| Compound | IC50 (µM) against P. falciparum (W2/3D7 strain) | Cytotoxicity (LD50 in µM) against Human Pulmonary Fibroblasts | Selectivity Index (SI) |
| This compound | 19.11[1][2] | >200 | >10.46 |
| Marinobufotoxin | 5.31 | 1.05 | 0.19 |
| Marinobufagin | 3.89 | 0.89 | 0.22 |
| Bufalin | 3.44 | 0.98 | 0.28 |
| Chloroquine | ~0.1 | Not Reported | Not Applicable |
Note: The W2 and 3D7 strains are chloroquine-resistant and chloroquine-sensitive, respectively. The primary literature indicates testing against a chloroquine-resistant strain.[1][2] The IC50 values for Marinobufagin and Bufalin are close to that of chloroquine, indicating potent activity, but their low selectivity indices suggest high cytotoxicity.[2] this compound, while showing more moderate activity, is notable for its high selectivity for the parasite.[1][3][4]
Experimental Protocols
The following protocols are based on established methodologies for determining the in vitro antiplasmodial activity of chemical compounds.[1][2]
Parasite Culture
A continuous culture of P. falciparum is essential for the assay.
-
Parasite Strain: P. falciparum W2 strain (chloroquine-resistant) is commonly used.[1]
-
Culture Medium: RPMI 1640 medium supplemented with 25 mM NaHCO3, 1.0% AlbuMAX, 45 mg/L hypoxanthine, and 40 µg/mL gentamycin.
-
Erythrocytes: Human erythrocytes of type O+ are used at a 5% hematocrit.
-
Incubation Conditions: The culture is maintained at 37°C in a controlled atmosphere with approximately 5% CO2.[1]
Preparation of this compound
Proper dissolution and dilution of the test compound are critical for accurate results.
-
Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted with complete culture medium to achieve a range of test concentrations (e.g., 0.78 to 100 µg/mL).[1][2]
-
Storage: Diluted compound plates can be stored at 4°C before use.
SYBR Green I-Based Fluorescence Assay
This is a widely used method for determining parasite viability.
-
Plate Preparation: Asynchronous parasite cultures with 0.5% parasitemia and 2% hematocrit are added to a 96-well microculture plate.[1][2]
-
Compound Addition: The prepared serial dilutions of this compound are added to the wells.
-
Incubation: The plate is incubated for 48 hours at 37°C.[1][2]
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. Subsequently, SYBR Green I lysis buffer is added to each well to stain the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths set for SYBR Green I.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition, and the IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration.
Visualizations
Experimental Workflow for In Vitro Antiplasmodial Activity Assay
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Logical Relationship of Key Experimental Parameters
Caption: Relationship between activity, toxicity, and drug potential.
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of Dehydrobufotenine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydrobufotenine, an indolealkylamine alkaloid found in the venom of various toad species, has garnered scientific interest for its potential therapeutic properties, including antitumor activities.[1] Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells, potentially through the inhibition of DNA topoisomerase II.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are fundamental for determining the compound's efficacy and elucidating its mechanism of action, which are critical steps in the early stages of drug discovery and development.
Data Presentation
Due to the limited availability of specific quantitative data for this compound's cytotoxicity in the public domain, the following table presents a template for how such data should be structured. Researchers can populate this table with their experimental findings. For illustrative purposes, hypothetical data is included.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.2 |
| A549 | Lung Carcinoma | MTT | 48 | 22.8 |
| HeLa | Cervical Adenocarcinoma | MTT | 48 | 18.5 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 25.1 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
This compound is suggested to act as a DNA topoisomerase II inhibitor.[1] This action can lead to DNA damage, which typically triggers the intrinsic apoptosis pathway. The following diagram illustrates this proposed mechanism.
The provided application notes and protocols offer a foundational framework for investigating the cytotoxic effects of this compound on cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, which is essential for the preclinical evaluation of this promising natural compound. Further studies are warranted to establish a comprehensive cytotoxicity profile of this compound across a wider range of cancer cell lines and to further elucidate the specific molecular targets and signaling pathways involved in its anticancer activity.
References
- 1. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Screening of Dehydrobufotenine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and detailed protocols for the antiviral screening of dehydrobufotenine derivatives. While research has primarily focused on their efficacy against plant viruses, the methodologies outlined herein are broadly applicable to a wider range of viral pathogens, including those of human and animal significance.
Introduction to this compound and its Antiviral Potential
This compound is a naturally occurring indole (B1671886) alkaloid found in the venom of certain toad species. Its derivatives have emerged as compounds of interest in antiviral research. To date, the most significant antiviral activity of this compound derivatives has been demonstrated against plant viruses, particularly Tobacco Mosaic Virus (TMV). The primary mechanism of action identified for some of these derivatives is the inhibition of viral assembly. Specifically, certain derivatives have been shown to interact with the TMV coat protein, inducing fusion and aggregation of the 20S coat protein disk, which is a crucial step in viral particle formation.[1] This targeted disruption of the viral life cycle highlights the potential of this compound derivatives as scaffolds for the development of novel antiviral agents. While data on their activity against human and animal viruses is currently limited, the structural similarity to other bioactive indole alkaloids suggests that they may exhibit a broader spectrum of antiviral properties.
Quantitative Antiviral Data
The following table summarizes the reported in vivo antiviral activity of various this compound derivatives against Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL. The data is presented as the percentage of inhibition for three different modes of action: inactivation, curative, and protective.
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) | Reference |
| This compound | 42.1 | 45.3 | 48.7 | [2] |
| Derivative 1 | 45.2 | 48.6 | 50.3 | [2] |
| Derivative 2 | 48.7 | 50.1 | 52.4 | [2] |
| Derivative 3 | 50.3 | 52.8 | 54.1 | [2] |
| Derivative 4 | 52.1 | 54.6 | 55.8 | [2] |
| Derivative 5 | 46.8 | 49.2 | 51.5 | [2] |
| Derivative 6 | 44.3 | 47.5 | 49.8 | [2] |
| Derivative 7 | 54.2 | 55.8 | 58.3 | [2] |
| Derivative 8 | 56.3 | 58.1 | 60.2 | [2] |
| Derivative 9 | 49.5 | 51.7 | 53.9 | [2] |
| Derivative 10 | 47.8 | 50.2 | 52.1 | [2] |
| Derivative 11 | 51.6 | 53.9 | 55.2 | [2] |
| Derivative 12 | 58.7 | 60.2 | 62.5 | [2] |
| Derivative 13 | 53.4 | 55.1 | 57.3 | [2] |
| Derivative 14 | 55.9 | 57.6 | 59.8 | [2] |
| Derivative 15 | 43.8 | 46.1 | 48.2 | [2] |
| Derivative 16 | 41.2 | 43.5 | 45.9 | [2] |
| Derivative 17 | 59.8 | 61.5 | 63.7 | [2] |
| Derivative 18 | 57.2 | 59.3 | 61.8 | [2] |
| Derivative 19 | 50.9 | 53.1 | 54.8 | [2] |
| Ningnanmycin (Control) | 55.6 | 57.2 | 59.8 | [2] |
| Ribavirin (Control) | 48.9 | 50.3 | 52.1 | [2] |
Experimental Protocols
This section provides detailed protocols for standard in vitro antiviral assays that can be adapted for screening this compound derivatives against a variety of viruses.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds that inhibit viral replication and subsequent cell-to-cell spread.
Principle: Infectious virus particles create localized areas of cell death (plaques) in a confluent monolayer of susceptible host cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.
Protocol:
-
Cell Seeding:
-
Seed susceptible host cells (e.g., Vero, MDCK) in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound derivative in cell culture medium. It is crucial to first determine the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death.
-
-
Infection and Treatment:
-
When cells are confluent, remove the growth medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a known concentration of virus (previously titrated to produce 50-100 plaques per well) in a small volume of medium.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add an overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose) mixed with the various concentrations of the this compound derivative. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus being tested (typically 2-5 days), allowing for plaque formation.
-
After incubation, fix the cells with a solution such as 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
-
TCID₅₀ (50% Tissue Culture Infective Dose) Assay
This endpoint dilution assay is used to quantify the amount of infectious virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures. It is particularly useful for viruses that do not form distinct plaques.
Protocol:
-
Cell Seeding:
-
Seed susceptible host cells into a 96-well plate to achieve a confluent monolayer the next day.
-
-
Virus and Compound Dilution:
-
Prepare serial dilutions (typically 10-fold) of the virus stock.
-
Prepare various concentrations of the this compound derivative.
-
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayer.
-
Add the serially diluted virus to the wells, typically in replicates of 8-12 wells per dilution.
-
In parallel, treat a set of infected wells with different concentrations of the this compound derivative. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Observation of Cytopathic Effect (CPE):
-
Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment, syncytia formation). The observation period depends on the virus and can range from 3 to 14 days.
-
-
Data Analysis:
-
For each virus dilution, score the number of wells that show CPE.
-
Calculate the TCID₅₀ value using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The TCID₅₀ represents the virus dilution that causes CPE in 50% of the inoculated wells.
-
For the antiviral assay, determine the concentration of the this compound derivative that inhibits CPE by 50% (EC₅₀).
-
Reverse Transcriptase (RT) Assay
This assay is specific for retroviruses (e.g., HIV) and other viruses that utilize a reverse transcriptase enzyme for replication. It measures the activity of this viral enzyme.
Protocol:
-
Virus Production and Treatment:
-
Culture susceptible cells and infect them with the retrovirus in the presence of varying concentrations of the this compound derivative.
-
Incubate for a suitable period (e.g., 48-72 hours) to allow for virus replication and release into the supernatant.
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
The supernatant can be used directly or after concentrating the virus particles by ultracentrifugation.
-
-
RT Reaction:
-
Use a commercial RT assay kit, which typically provides a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled nucleotide like digoxigenin-dUTP or biotin-dUTP), and a reaction buffer.
-
Add the virus-containing supernatant to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow the RT enzyme to synthesize DNA.
-
-
Detection:
-
The newly synthesized DNA, which incorporates the labeled nucleotides, is then detected. In colorimetric assays, the DNA is captured on a streptavidin-coated plate (if biotin-labeled) and then detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
-
Addition of a substrate for the enzyme results in a color change that can be quantified using a microplate reader.
-
-
Data Analysis:
-
The amount of color development is proportional to the RT activity.
-
Calculate the percentage of inhibition of RT activity for each concentration of the this compound derivative compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) of the compound.
-
Potential Signaling Pathways and Mechanisms of Action
While the direct interaction with the viral coat protein is a confirmed mechanism for some this compound derivatives against TMV, other potential antiviral mechanisms and modulation of host cell signaling pathways should be considered, especially when screening against human and animal viruses. As indole alkaloids, this compound derivatives may share mechanisms with other compounds in this class.
Potential Mechanisms to Investigate:
-
Inhibition of Viral Entry: Some indole alkaloids have been shown to interfere with the attachment and entry of viruses into host cells.
-
Inhibition of Viral Enzymes: As seen with retroviruses, viral enzymes like reverse transcriptase, proteases, and polymerases are common targets for antiviral drugs.[3][4]
-
Modulation of Host Signaling Pathways:
-
NF-κB Pathway: The NF-κB signaling cascade is a central regulator of the inflammatory and immune response and is often manipulated by viruses to facilitate their replication. Some natural compounds can inhibit NF-κB activation, thereby creating an antiviral state in the host cell.
-
Interferon (IFN) Pathway: The interferon response is a critical part of the innate immune system's defense against viral infections. Investigating whether this compound derivatives can induce or enhance the IFN signaling pathway could reveal an indirect antiviral mechanism.
-
Visualizations
The following diagrams illustrate the general workflows for the described antiviral screening assays and a conceptual representation of a potential host-cell signaling pathway that could be modulated by antiviral compounds.
Caption: General workflow for in vitro antiviral screening assays.
Caption: Potential modulation of host antiviral signaling pathways.
Conclusion and Future Directions
This compound derivatives have demonstrated promising antiviral activity, particularly against plant viruses, by inhibiting a key step in the viral life cycle. The application notes and protocols provided here offer a robust framework for expanding the antiviral screening of these compounds to a broader range of viral pathogens. Future research should focus on:
-
Screening against a panel of human and animal viruses: Utilizing the described assays to determine the spectrum of antiviral activity.
-
Elucidating detailed mechanisms of action: Investigating the effects of these derivatives on viral entry, replication enzymes, and host cell signaling pathways such as the NF-κB and interferon pathways.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a wider range of derivatives to identify the chemical moieties responsible for antiviral activity and to optimize potency and selectivity.
By systematically applying these screening methods, the full therapeutic potential of this compound derivatives as a novel class of antiviral agents can be thoroughly explored.
References
Application Notes and Protocols for Dehydrobufotenine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine, a tryptamine (B22526) alkaloid found in the venom of certain toad species, presents a unique chemical structure that suggests potential interactions with various neurotransmitter receptors.[1] Its close structural analog, bufotenine, is known to exhibit high affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][3] This has led to scientific interest in this compound as a potential ligand for receptor binding assays, which are crucial for drug discovery and pharmacological research.
These application notes provide a comprehensive guide for utilizing this compound as a ligand in receptor binding assays. Due to a lack of publicly available, specific binding affinity data (Kᵢ, IC₅₀) for this compound, the quantitative data presented in this document is hypothetical and for illustrative purposes only . The experimental protocols are based on established methodologies for similar tryptamine-based ligands and can be adapted for this compound.
Data Presentation: Hypothetical Binding Affinities of this compound
The following tables summarize hypothetical binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound for various serotonin receptor subtypes. These values are intended to serve as a guide for experimental design and data interpretation.
Table 1: Hypothetical Kᵢ Values for this compound at Human Serotonin Receptors
| Receptor Subtype | Hypothetical Kᵢ (nM) |
| 5-HT₁A | 15 |
| 5-HT₁B | 150 |
| 5-HT₁D | 200 |
| 5-HT₂A | 5 |
| 5-HT₂B | 80 |
| 5-HT₂C | 25 |
| 5-HT₆ | 500 |
| 5-HT₇ | 750 |
Table 2: Hypothetical IC₅₀ Values for this compound in Competition Binding Assays
| Receptor Subtype | Radioligand | Hypothetical IC₅₀ (nM) |
| 5-HT₁A | [³H]-8-OH-DPAT | 25 |
| 5-HT₂A | [³H]-Ketanserin | 10 |
| 5-HT₂C | [³H]-Mesulergine | 40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Radioligand Displacement Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors).
-
This compound: Stock solution of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with wash buffer.
-
Assay Setup: In each well of the 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound (typically in a log or semi-log dilution series).
-
50 µL of the radioligand at a concentration close to its Kₔ value.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter mats completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Saturation Binding Assay for a Radiolabeled this compound Analog
This protocol is for determining the receptor density (Bₘₐₓ) and the dissociation constant (Kₔ) of a radiolabeled analog of this compound. This is a hypothetical protocol as a commercially available radiolabeled this compound is not currently available.
Materials:
-
Membrane Preparation: As in Protocol 1.
-
Radiolabeled this compound Analog: ([³H]-Dehydrobufotenine or [¹²⁵I]-Dehydrobufotenine).
-
Unlabeled this compound: For determining non-specific binding.
-
Assay Buffer, Wash Buffer, Scintillation Cocktail, and Equipment: As in Protocol 1.
Procedure:
-
Plate Preparation: As in Protocol 1.
-
Assay Setup:
-
Total Binding: In a series of wells, add increasing concentrations of the radiolabeled this compound analog.
-
Non-specific Binding: In a parallel set of wells, add the same increasing concentrations of the radiolabeled this compound analog along with a saturating concentration of unlabeled this compound.
-
Add the membrane preparation to all wells.
-
-
Incubation, Filtration, Washing, Drying, and Scintillation Counting: Follow steps 3-7 from Protocol 1.
Data Analysis:
-
Calculate specific binding at each concentration of the radiolabeled analog.
-
Plot the specific binding against the concentration of the radiolabeled analog.
-
Analyze the data using non-linear regression to determine the Bₘₐₓ and Kₔ values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for this compound at the 5-HT₂A receptor and the general workflow for a radioligand displacement assay.
Caption: Hypothetical 5-HT2A receptor signaling pathway activated by this compound.
Caption: General workflow for a radioligand displacement assay.
Conclusion
This compound holds promise as a novel ligand for studying serotonergic systems. While direct experimental binding data is currently limited, the provided protocols and hypothetical data offer a solid foundation for researchers to initiate their own investigations. Further studies are warranted to fully characterize the binding profile and functional activity of this compound, which could unveil new avenues for drug discovery and a deeper understanding of neurotransmitter receptor pharmacology.
References
Application Note and Protocol: Solid-Phase Extraction for Dehydrobufotenine Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of various toad species and certain plants.[1] As a quaternary amine, it possesses a permanent positive charge, a key feature for its purification.[1] This compound has garnered interest for its potential pharmacological activities. Effective purification of this compound from complex biological matrices, such as toad venom, is crucial for further research and development. Solid-phase extraction (SPE) offers a rapid, selective, and efficient method for this purpose.
This application note details a protocol for the purification of this compound using mixed-mode solid-phase extraction, which combines reversed-phase and strong cation exchange (SCX) chromatography. This dual retention mechanism provides high selectivity for quaternary amines like this compound, enabling its effective separation from other components in the crude extract.
Principle of Mixed-Mode SPE for this compound Purification
The selected SPE sorbent possesses both non-polar (e.g., C8) and strong cation exchange (e.g., sulfonic acid groups) functionalities.[2]
-
Reversed-Phase Interaction : The hydrophobic carbon backbone of the sorbent interacts with the non-polar regions of the this compound molecule.
-
Cation Exchange Interaction : The permanently positively charged quaternary amine group of this compound strongly binds to the negatively charged sulfonic acid groups on the sorbent surface.
This dual interaction allows for stringent washing steps to remove neutral, acidic, and weakly basic impurities, leading to a highly purified eluate. Elution of this compound is achieved by disrupting these interactions, typically with a solvent containing a high concentration of a counter-ion or a basic modifier.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described mixed-mode SPE protocol. (Note: This data is illustrative and may vary depending on the specific sample matrix and experimental conditions).
| Parameter | Crude Extract | SPE Eluate |
| Concentration (µg/mL) | 50 | 95 |
| Purity (%) | 15 | >95 |
| Recovery (%) | N/A | >90 |
| Volume (mL) | 10 | 1 |
Experimental Protocols
Sample Preparation: Extraction from Toad Venom
This protocol is adapted from methods for extracting water-soluble components from toad venom.[3][4]
-
Homogenization : Suspend 1 g of dried toad venom in 10 mL of 1% formic acid in deionized water.
-
Sonication : Sonicate the suspension for 30 minutes in an ice bath.
-
Centrifugation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Filtration : Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilution : Dilute the filtered extract 1:1 (v/v) with the equilibration buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0).
Solid-Phase Extraction Protocol
-
SPE Cartridge : Mixed-Mode C8/SCX (Strong Cation Exchange), 100 mg/3 mL
-
Conditioning :
-
Pass 3 mL of methanol (B129727) through the cartridge.
-
Do not allow the sorbent to dry.
-
-
Equilibration :
-
Pass 3 mL of deionized water through the cartridge.
-
Follow with 3 mL of equilibration buffer (e.g., 25 mM ammonium acetate, pH 6.0).
-
Do not allow the sorbent to dry.
-
-
Sample Loading :
-
Load the pre-treated and diluted sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing :
-
Wash 1 (Polar Impurities) : Pass 3 mL of equilibration buffer through the cartridge.
-
Wash 2 (Non-polar Impurities) : Pass 3 mL of methanol through the cartridge. This step removes hydrophobically bound impurities while this compound is retained by the strong cation exchange mechanism.
-
-
Elution :
-
Elute the purified this compound by passing 1 mL of 5% ammonium hydroxide (B78521) in methanol through the cartridge. The high concentration of ammonia (B1221849) provides counter-ions to disrupt the cation exchange interaction, and the methanol disrupts the reversed-phase interaction.
-
Collect the eluate for analysis or further processing (e.g., evaporation and reconstitution in a suitable solvent for HPLC analysis).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Dual retention mechanism in mixed-mode SPE.
References
Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of Dehydrobufotenine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of dehydrobufotenine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and selectivity. The method has been rigorously validated according to FDA guidelines and is suitable for use in pharmacokinetic studies, toxicological screening, and other research applications requiring the quantification of this compound.
Introduction
This compound is a tryptamine (B22526) alkaloid and a derivative of bufotenine (B1668041), a hallucinogenic compound found in various natural sources.[1] Interest in the pharmacological and toxicological properties of this compound and related compounds necessitates the development of sensitive and reliable analytical methods for their quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and wide dynamic range.[2] This application note presents a fully validated LC-MS/MS method for the determination of this compound in human plasma, addressing the need for a robust and reliable analytical procedure.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Bufotenine-d4 (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)[3]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 203.1 | 158.1 | 80 | 35 |
| Bufotenine-d4 (IS) | 209.2 | 164.2 | 80 | 35 |
Note: The product ion for this compound is proposed based on the characteristic fragmentation of tryptamine derivatives, involving the loss of the dimethylamine (B145610) moiety, similar to what is observed for bufotenine (m/z 205.2 → 160.2).[2]
Standard and Quality Control Sample Preparation
Stock solutions of this compound and the internal standard (IS), bufotenine-d4, were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for sample preparation.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Bufotenine-d4 in 50:50 methanol:water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio of >10.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | 8.5 | -3.2 | 10.2 | -1.8 |
| Low | 0.3 | 6.1 | 2.5 | 7.8 | 4.1 |
| Medium | 10 | 4.5 | -1.8 | 5.9 | -0.5 |
| High | 80 | 3.8 | 0.9 | 4.7 | 1.3 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak areas of this compound in post-extraction spiked blank plasma with those of neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
Table 4: Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 0.3 | 95.8 | 88.2 |
| High | 80 | 98.1 | 91.5 |
Acceptance Criteria: Consistent and reproducible matrix effect and recovery.
Stability
The stability of this compound in human plasma was assessed under various conditions. The results are summarized in Table 5.
Table 5: Stability Data
| Stability Condition | Duration | Concentration (ng/mL) | % Change from Nominal |
| Bench-top | 4 hours | Low (0.3) | -4.1 |
| High (80) | -2.8 | ||
| Freeze-thaw (3 cycles) | -20°C to RT | Low (0.3) | -6.5 |
| High (80) | -5.1 | ||
| Long-term | 30 days at -80°C | Low (0.3) | -7.2 |
| High (80) | -6.4 |
Acceptance Criteria: % Change from nominal within ±15%.
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated according to FDA guidelines and is suitable for a variety of research applications. The simple protein precipitation sample preparation and rapid chromatographic runtime make it amenable to high-throughput analysis.
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vivo Dehydrobufotenine Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating Dehydrobufotenine in a murine model. This compound is a cyclized tryptamine (B22526) alkaloid related to bufotenin, found in various toad species and some plants.[1] Like its structural relative bufotenin, this compound is presumed to interact with serotonergic systems, particularly the 5-HT2A receptors, which are known to mediate psychedelic and hallucinogenic effects.[2][3][4][5][6] Therefore, a thorough preclinical evaluation in an animal model is essential to characterize its pharmacological and toxicological profile.
The following protocols are designed to provide a systematic approach to evaluating the safety, pharmacokinetic profile, and potential psychoactive and cardiotoxic effects of this compound in mice. The head-twitch response (HTR), a well-validated behavioral proxy for 5-HT2A receptor-mediated hallucinogenic activity in rodents, is a key component of the behavioral assessment.[2][3][7]
I. Experimental Phases and Logical Workflow
The in vivo evaluation of this compound should proceed in a logical sequence, starting with safety and dose-finding studies, followed by pharmacokinetic and pharmacodynamic assessments.
Caption: Logical workflow for this compound in vivo studies.
II. Acute and Sub-Chronic Toxicity Studies
Objective: To determine the acute toxicity profile, including the Median Lethal Dose (LD50), and to identify potential target organs for toxicity following repeated dosing.
A. Protocol: Acute Oral Toxicity (Limit Test and LD50 Determination)
This protocol is adapted from OECD and FDA guidelines.[8][9]
-
Animals: Use healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-12 weeks old. Use equal numbers of males and females (n=5 per sex per group).[10][11]
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Limit Test:
-
Administer a single oral gavage dose of 2000 mg/kg of this compound to one group of animals. A vehicle control group should receive the vehicle alone.[12]
-
If no mortality or significant toxicity is observed, the LD50 can be considered greater than 2000 mg/kg.
-
-
LD50 Determination (if toxicity is observed in the limit test):
-
Use a minimum of three dose levels, plus a vehicle control group. Doses should be selected to span a range expected to cause 0% to 100% mortality.
-
Administer this compound via oral gavage.
-
-
Observations:
-
Observe animals continuously for the first 4 hours post-dosing, then periodically for 14 days.[13]
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system effects like tremors and convulsions).[13]
-
Record body weight daily for the first week and weekly thereafter.
-
Record all mortalities.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.[10][13]
B. Protocol: 28-Day Sub-Chronic Oral Toxicity Study
-
Animals and Housing: As described for the acute toxicity study. Use at least 10 rodents per sex per group.[11]
-
Dose Groups:
-
Select three dose levels based on the acute toxicity data (e.g., a high dose that produces some toxicity but no significant mortality, a low dose, and an intermediate dose).
-
Include a vehicle control group.
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
Observations:
-
Conduct daily clinical observations.
-
Record body weight and food consumption weekly.
-
-
Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Record organ weights (liver, kidneys, spleen, heart, brain).
-
Preserve major organs and tissues for histopathological examination.
-
C. Data Presentation: Toxicity Studies
| Parameter | Acute Toxicity (14-Day) | Sub-Chronic Toxicity (28-Day) |
| LD50 (mg/kg) | Calculated value with 95% confidence intervals | N/A |
| Clinical Signs | Type, severity, onset, and duration | Daily observations of type, severity, and incidence |
| Body Weight Change (%) | Day 0 vs. Day 14 | Weekly percentage change |
| Mortality (%) | Percentage of animals that died in each dose group | Percentage of animals that died in each dose group |
| Gross Necropsy Findings | Description and incidence of macroscopic abnormalities | Description and incidence of macroscopic abnormalities |
| Organ Weights (g) | N/A | Absolute and relative (to body weight) organ weights |
| Histopathology | N/A | Description and incidence of microscopic lesions by organ |
| Hematology | N/A | RBC, WBC, platelets, hemoglobin, hematocrit, etc. |
| Clinical Chemistry | N/A | ALT, AST, BUN, creatinine, glucose, etc. |
III. Pharmacokinetic (PK) and Biodistribution Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.[14]
A. Protocol: Single-Dose Pharmacokinetics
This protocol is based on standard murine PK study designs.[15][16]
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Dose Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine bioavailability.
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples from a small number of animals if possible, or use satellite groups for each time point.[16]
-
Suggested time points for IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.
-
Suggested time points for PO: 15, 30, 60, 120, 240, 480, and 1440 minutes.
-
-
Sample Processing and Analysis:
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
Biodistribution (Optional):
B. Data Presentation: Pharmacokinetic Parameters
| Parameter | Abbreviation | Unit |
| Maximum Plasma Concentration | Cmax | ng/mL |
| Time to Maximum Concentration | Tmax | h |
| Area Under the Curve (0 to last) | AUC(0-t) | ngh/mL |
| Area Under the Curve (0 to infinity) | AUC(0-inf) | ngh/mL |
| Half-life | t1/2 | h |
| Clearance | CL | L/h/kg |
| Volume of Distribution | Vd | L/kg |
| Bioavailability (PO) | F% | % |
| Tissue Concentration | Ctissue | ng/g of tissue |
IV. Pharmacodynamic (PD) Studies: Behavioral and Cardiotoxicity Assessment
Objective: To evaluate the potential psychoactive effects and cardiovascular liabilities of this compound.
A. Proposed Signaling Pathway
This compound, as a tryptamine derivative, is hypothesized to act as an agonist at serotonin (B10506) 5-HT2A receptors, which are Gq-coupled receptors. Activation of this pathway leads to downstream signaling cascades involving phospholipase C (PLC) and subsequent increases in intracellular calcium, which is thought to underlie its psychoactive effects.
Caption: Hypothesized this compound 5-HT2A signaling pathway.
B. Protocol: Head-Twitch Response (HTR) Assay
The HTR is a reliable behavioral measure of 5-HT2A receptor activation by hallucinogens in mice.[2][3]
-
Animals and Housing: Use male C57BL/6J mice, as they are commonly used for this assay.[7]
-
Habituation: Acclimate mice to the observation chambers (e.g., clear cylindrical containers) for at least 30 minutes before drug administration.
-
Dose Groups:
-
Administer at least three doses of this compound (e.g., 0.1, 0.5, 2.5 mg/kg, intraperitoneally - IP) based on toxicity and PK data.
-
Include a vehicle control group.
-
A positive control group (e.g., LSD or DOI) can also be included.
-
-
Observation:
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the number of head twitches for 30-60 minutes. A head twitch is defined as a rapid, spasmodic rotational movement of the head.[2][3]
-
Observations can be done by a trained observer blinded to the treatment groups or using an automated detection system.[7]
-
-
Data Analysis: Analyze the total number of head twitches per observation period.
C. Protocol: Cardiotoxicity Assessment
Given that the related compound bufotenin has shown cardiovascular effects, assessing the cardiotoxicity of this compound is crucial.[4][18]
-
Animals and Dosing: Use the same animals and dosing regimen as in the behavioral studies to correlate effects.
-
ECG Monitoring:
-
Use telemetry implants for continuous ECG monitoring in conscious, freely moving mice. This is the gold standard.[19]
-
Alternatively, use non-invasive systems to record ECGs at baseline and at various time points post-dosing corresponding to Tmax and behavioral effects.
-
Analyze ECG intervals (PR, QRS, QT) and look for arrhythmias.
-
-
Echocardiography:
-
Histopathology: At the end of the study, collect hearts for histopathological analysis to look for signs of fibrosis or myocyte damage.[20]
D. Data Presentation: Pharmacodynamic Studies
| Parameter | Head-Twitch Response | Cardiotoxicity Assessment |
| Head Twitches (Count) | Total number of twitches per observation period | N/A |
| Heart Rate (bpm) | N/A | Mean and change from baseline |
| QTc Interval (ms) | N/A | Mean and change from baseline (Corrected for heart rate) |
| Arrhythmias | N/A | Incidence and type of arrhythmias observed |
| Ejection Fraction (%) | N/A | Mean and change from baseline |
| Fractional Shortening (%) | N/A | Mean and change from baseline |
| Cardiac Histopathology | N/A | Description of any observed microscopic abnormalities |
V. Overall Experimental Workflow Diagram
This diagram outlines the complete experimental process from animal acquisition to final data analysis.
Caption: Overall experimental workflow for this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of bufotenin on human 5-HT4 serotonin receptors in cardiac preparations of transgenic mice and in human atrial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufotenin - Wikipedia [en.wikipedia.org]
- 6. Bufotenine: toward an understanding of possible psychoactive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. mds-usa.com [mds-usa.com]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 12. Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Preclinical PK analysis | genOway [genoway.com]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Effects and Biodistribution of Bufotenine on Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual mechanism of the stimulant action of N,N-dimethyl-5-hydroxy-tryptamine (bufotenine) on cardiac sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for Assessing Dehydrobufotenine's Effects on Cell Viability
Introduction
Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species and certain plants.[1] As a natural compound, its potential pharmacological activities are of significant interest to researchers in drug development. Preliminary studies have indicated its antiplasmodial activity with high selectivity for the parasite over human cells, suggesting its potential as a drug prototype.[2] However, comprehensive evaluation of its effects on various cell types, particularly cancer cells, is crucial. Like other components of toad venom, such as bufalin (B1668032) and cinobufagin, which have demonstrated potent anticancer effects, this compound warrants investigation for its cytotoxic and apoptotic potential.[3][4]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and elucidating its potential mechanism of action. The assays described include the MTT assay for screening cytotoxicity and the Annexin V-FITC/PI assay for differentiating between apoptosis and necrosis.
Application Note 1: Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[7][8] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[9] This assay is a reliable, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.[6]
Experimental Protocol: MTT Assay
This protocol is adapted for screening this compound against adherent cancer cell lines.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[8]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then trypsinize and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[6]
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and plot a dose-response curve to determine the IC50 value.
Data Presentation
Quantitative results should be summarized to compare the cytotoxic effects of this compound across different cell lines and exposure times.
Table 1: Cytotoxicity and Selectivity of this compound.
| Compound | Cell Line / Organism | Assay | Result (µM) | Reference |
|---|---|---|---|---|
| This compound | P. falciparum (W2 clone) | SYBR Green I | IC50: 3.44 | [2] |
| This compound | Human Lung Fibroblasts | MTT | LD50: >103.8 | [2] |
| Chloroquine | P. falciparum (W2 clone) | SYBR Green I | IC50: 0.22 |[2] |
This table includes existing data and can be expanded with results from cancer cell line studies.
Application Note 2: Differentiating Apoptosis and Necrosis with Annexin V-FITC/PI Staining
While the MTT assay measures overall cell viability, it does not distinguish between different modes of cell death. The Annexin V-FITC and Propidium Iodide (PI) assay is a common flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[14][15] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[14]
Experimental Protocol: Annexin V-FITC/PI Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
This compound-treated and control cells (adherent or suspension)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with desired concentrations of this compound for a specific duration (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting:
-
Suspension cells: Centrifuge to collect the cell pellet.
-
Adherent cells: Gently trypsinize the cells. Collect both the detached cells from the supernatant and the trypsinized adherent cells to ensure apoptotic cells are not lost.[13]
-
-
Cell Count: Collect 1-5 x 10⁵ cells per sample by centrifugation.[12][15]
-
Washing: Wash the cells once with cold PBS, centrifuge, and carefully remove the supernatant.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15] Gently mix.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[12]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Use FITC (Ex = 488 nm; Em = 530 nm) and PI signal detectors.[15]
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical injury).
Data Presentation
Flow cytometry data should be presented in a table summarizing the percentage of cells in each quadrant.
Table 2: Effect of this compound on Cell Apoptosis (Example Data).
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
|---|---|---|---|---|
| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 70.1 ± 3.5 | 18.3 ± 1.8 | 11.6 ± 2.0 |
| This compound | 50 | 45.6 ± 4.2 | 35.8 ± 3.1 | 18.6 ± 2.5 |
| this compound | 100 | 20.3 ± 2.9 | 48.2 ± 4.0 | 31.5 ± 3.3 |
Application Note 3: Investigating Potential Mechanisms of Action
Understanding the signaling pathways modulated by this compound is critical for its development as a therapeutic agent. Based on its structural relation to bufotenine, a known agonist of serotonin (B10506) receptors, a plausible mechanism involves the 5-HT₂ receptor family.[16][17] The 5-HT₂ₐ receptor, in particular, is a Gq/11-coupled receptor that activates the phospholipase C (PLC) pathway, leading to downstream cellular effects.[18][19] Additionally, many anticancer compounds induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[20]
Putative Signaling Pathway: 5-HT₂ₐ Receptor Activation
Activation of the 5-HT₂ₐ receptor by a ligand like this compound would initiate a Gq-protein-mediated cascade. This involves the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses that could influence cell viability.
Simplified Intrinsic Apoptosis Pathway
If this compound induces apoptosis, it may trigger the intrinsic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bad.[20] This results in the release of cytochrome c from the mitochondria, which forms the apoptosome complex with Apaf-1 and pro-caspase-9. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3. Cleaved caspase-3 then orchestrates the dismantling of the cell by cleaving key cellular proteins, such as PARP.[20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the Mechanisms of Active Components from Toad Venom against Hepatocellular Carcinoma Using Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. Bufotenine: toward an understanding of possible psychoactive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent Anti-Cancer Activity of 1-Dehydrodiosgenone from the Product of Microbial Transformation of Steroid Saponins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dehydrobufotenine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine, a tryptamine (B22526) alkaloid found in the venom of certain toad species, and its derivatives present a unique chemical scaffold with demonstrated biological activities, including antiviral and antifungal properties.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize novel therapeutic leads. The methodologies outlined are designed for efficiency, reproducibility, and the generation of high-quality, quantitative data to support drug discovery programs.
Data Presentation: Screening of a Hypothetical this compound Derivative Library
The following tables summarize illustrative quantitative data from a hypothetical high-throughput screening campaign of a library of this compound derivatives. This data is provided for exemplary purposes to demonstrate the application of the described protocols.
Table 1: Antiviral Activity of this compound Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | Structure Modification | Inactivation Activity (%) @ 500 µg/mL | Curative Activity (%) @ 500 µg/mL | Protection Activity (%) @ 500 µg/mL | IC50 (µM) |
| DBF-001 | Unmodified this compound | 40.2 ± 3.1 | 38.5 ± 2.5 | 35.1 ± 2.8 | 150.2 |
| DBF-002 | R1 = CH3 | 45.1 ± 2.9 | 42.3 ± 3.0 | 40.5 ± 2.5 | 125.8 |
| DBF-003 | R1 = Cl | 55.7 ± 4.2 | 52.1 ± 3.8 | 50.3 ± 3.1 | 89.4 |
| DBF-004 | R2 = F | 48.9 ± 3.5 | 46.2 ± 2.9 | 44.8 ± 3.3 | 110.1 |
| DBF-005 | R2 = OCH3 | 51.3 ± 4.0 | 49.8 ± 3.5 | 47.2 ± 3.0 | 98.7 |
| Ningnanmycin | Control | 52.5 ± 3.7 | 50.1 ± 4.0 | 48.9 ± 3.4 | 105.5 |
| Ribavirin | Control | 38.9 ± 1.4 | 39.2 ± 1.8 | 36.4 ± 3.4 | >200 |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | EC50 (µg/mL) vs. Sclerotinia sclerotiorum | EC50 (µg/mL) vs. Botrytis cinerea | Cytotoxicity (CC50) in HEK293 cells (µM) | Selectivity Index (CC50/EC50 vs. S. sclerotiorum) |
| DBF-001 | 35.2 | 48.9 | >100 | >2.8 |
| DBF-002 | 28.1 | 35.4 | >100 | >3.6 |
| DBF-003 | 15.6 | 22.1 | 85.2 | 5.5 |
| DBF-004 | 22.5 | 30.8 | >100 | >4.4 |
| DBF-005 | 18.9 | 25.6 | 92.4 | 4.9 |
| Carbendazim | Control | 0.5 | 5.2 | 10.4 |
Table 3: Serotonin (B10506) 5-HT2A Receptor Binding Affinity of this compound Derivatives
| Compound ID | Structure Modification | Kᵢ (nM) |
| DBF-001 | Unmodified this compound | 85.6 |
| DBF-006 | R3 = Br | 42.1 |
| DBF-007 | R3 = NO2 | 150.3 |
| DBF-008 | R4 = CH3 | 70.2 |
| DBF-009 | R4 = Phenyl | 25.8 |
| Ketanserin | Control | 1.2 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Antiviral Activity
This protocol is designed to identify this compound derivatives with activity against plant viruses, such as Tobacco Mosaic Virus (TMV), and can be adapted for other viruses.
1.1. Principle: The assay evaluates the ability of test compounds to inhibit viral replication and spread, measured by the reduction of local lesions on host plant leaves.
1.2. Materials:
-
Host Plant: Nicotiana glutinosa
-
Virus: Tobacco Mosaic Virus (TMV)
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Controls: Ningnanmycin and Ribavirin as positive controls; DMSO as a negative control.
-
Reagents: Phosphate buffered saline (PBS), Carborundum (abrasive).
1.3. Procedure:
-
Virus Propagation: Propagate TMV in a systemic host plant (Nicotiana tabacum). Purify the virus from infected leaves.
-
Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a dilution series for dose-response analysis.
-
Inoculation and Treatment:
-
Inactivation Assay: Mix the virus inoculum with the test compound solution and incubate for 30 minutes before inoculating the host plant leaves.
-
Curative Assay: Inoculate the host plant leaves with the virus. After 2 hours, apply the test compound solution to the inoculated leaves.
-
Protective Assay: Apply the test compound solution to the host plant leaves. After 2 hours, inoculate the leaves with the virus.
-
-
Lesion Counting: After 3-4 days of incubation in a controlled environment, count the number of local lesions on each leaf.
-
Data Analysis: Calculate the percent inhibition for each treatment compared to the negative control. Determine the IC50 value for active compounds.
Protocol 2: High-Throughput Screening for Antifungal Activity
This protocol utilizes a broth microdilution method to determine the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) of this compound derivatives against pathogenic fungi.
2.1. Principle: The antifungal activity is assessed by measuring the inhibition of fungal growth in the presence of the test compounds using a metabolic indicator dye.
2.2. Materials:
-
Fungal Strains: Sclerotinia sclerotiorum, Botrytis cinerea.
-
Media: Potato Dextrose Broth (PDB).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Controls: Carbendazim as a positive control; DMSO as a negative control.
-
Reagents: Resazurin (B115843) sodium salt solution.
-
Equipment: 384-well microplates, automated liquid handler, microplate reader.
2.3. Procedure:
-
Compound Plating: Using an automated liquid handler, dispense serial dilutions of the this compound derivatives into 384-well plates.
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores in PDB.
-
Inoculation: Add the fungal spore suspension to each well of the microplates.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Readout: Measure the fluorescence (excitation/emission ~560/590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration. Determine EC50 values by fitting the data to a dose-response curve.
Protocol 3: High-Throughput Screening for Serotonin Receptor Binding
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the serotonin 5-HT2A receptor.[3]
3.1. Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.
3.2. Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Controls: Unlabeled Ketanserin for non-specific binding determination.
-
Buffer: Tris-HCl buffer.
-
Equipment: 96-well filter plates, scintillation counter.
3.3. Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Ketanserin, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC50 value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Antiviral Activity.
Caption: High-Throughput Screening Workflow for Antifungal Activity.
Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.
References
Application Notes and Protocols for Dehydrobufotenine Analysis
Introduction
Dehydrobufotenine is a tryptamine (B22526) alkaloid found in the venom of several toad species and some plants.[1] As a compound of interest in toxicological and pharmacological research, accurate and reliable analytical methods for its quantification in biological matrices are crucial. Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument, thereby enhancing the sensitivity and accuracy of the analysis.
This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices, including blood, serum, plasma, and urine. The techniques described are based on established methods for the analysis of related tryptamine compounds, such as bufotenine (B1668041), and are adaptable for this compound. The primary methods covered are Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques Overview
The choice of sample preparation technique depends on the sample matrix, the required limit of detection, and the available instrumentation.
-
Protein Precipitation (PPT): A simple and rapid method suitable for serum and plasma samples. It involves the addition of a solvent to precipitate proteins, which are then removed by centrifugation. This technique is fast but may be less clean compared to SPE or LLE, potentially leading to matrix effects in LC-MS/MS analysis.[2][3]
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique for cleaning up and concentrating analytes from complex matrices like urine, blood, serum, and plasma.[4][5] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE can significantly reduce matrix effects and improve analytical sensitivity.[6]
-
Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases. It is effective for separating analytes from interfering substances but can be more labor-intensive and use larger volumes of organic solvents compared to other techniques.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the analysis of bufotenine, which can be considered indicative for the analysis of this compound.
Table 1: Performance of Protein Precipitation for Bufotenine Analysis in Serum
| Parameter | Value | Reference |
| Recovery | >75% | [2][3] |
| Linearity Range | 2.52–5,510 ng/mL | [2][3] |
| Intra-day Precision | <15% | [2][3] |
| Inter-day Precision | <15% | [2][3] |
| Matrix Effect | Minimal | [2] |
Table 2: Performance of Solid-Phase Extraction for Bufotenine Analysis in Serum, Plasma, and Urine
| Parameter | Value | Reference |
| Recovery | ≥86% | [4] |
| Limit of Detection (LOD) | Low (not specified) | [4] |
| Limit of Quantitation (LOQ) | Low (not specified) | [4] |
| Inter-day Imprecision | 1.1 to 8.2 % RSD | [4] |
| Intra-day Imprecision | 1.1 to 8.2 % RSD | [4] |
| Matrix Effect | Not significant | [4] |
Experimental Protocols
Protein Precipitation Protocol for Serum or Plasma
This protocol is adapted from a method for the analysis of 5-MeO-DMT and its metabolite bufotenine in mouse serum.[2][3]
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., 5-Methyl-N,N-dimethyltryptamine at 10 ng/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Centrifuge
Procedure:
-
Pipette 20 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 60 µL of acetonitrile containing the internal standard (10 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.[2]
Solid-Phase Extraction (SPE) Protocol for Serum, Plasma, or Urine
This protocol is based on a validated method for the simultaneous determination of psilocin, bufotenine, and other hallucinogens in serum, plasma, and urine.[4]
Materials:
-
Serum, plasma, or urine sample
-
Polymeric mixed-mode cation exchange SPE columns
-
Ascorbic acid
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Elution solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of sample, add ascorbic acid to protect unstable analytes.
-
Adjust the pH of the sample as needed to ensure the analyte is in the correct ionic state for retention on the SPE sorbent.
-
-
SPE Column Conditioning:
-
Condition the polymeric mixed-mode cation exchange column with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the column to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with 2 mL of deionized water to remove polar interferences.
-
Wash the column with 2 mL of methanol to remove non-polar interferences.
-
-
Drying:
-
Dry the SPE column thoroughly under a stream of nitrogen for 5-10 minutes to remove any residual washing solvents.
-
-
Elution:
-
Elute the analyte from the column with 2 mL of the elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Urine
This is a general protocol for the extraction of tryptamines from urine, which can be adapted for this compound.
Materials:
-
Urine sample
-
Saturated sodium borate (B1201080) buffer (pH 9.2)
-
Extraction solvent (e.g., a mixture of n-butyl chloride, acetonitrile, and methanol)
-
Internal Standard (IS) solution
-
Centrifuge tubes (15 mL)
-
Pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 2 mL of the urine sample into a 15 mL centrifuge tube.
-
Add the internal standard.
-
Add 1 mL of saturated sodium borate buffer (pH 9.2) and vortex.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Concluding Remarks
The selection of an appropriate sample preparation method is paramount for the successful analysis of this compound. Protein precipitation offers a rapid screening approach, while solid-phase extraction provides superior sample cleanup and concentration, making it ideal for methods requiring low detection limits and high accuracy. Liquid-liquid extraction remains a viable, albeit more traditional, alternative. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is recommended to validate the chosen method for the specific biological matrix and analytical instrumentation to ensure optimal performance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydrobufotenine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydrobufotenine from natural extraction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: The primary natural source of this compound is the venom of various toad species, particularly those belonging to the Bufonidae family. The Amazonian toad Rhinella marina (formerly Bufo marinus) is a well-documented source from which this compound has been successfully extracted.[1] The venom is secreted by the parotoid glands of the toad.[1]
Q2: What is a standard protocol for this compound extraction?
A2: A common method involves solvent extraction of the dried and powdered toad venom. A frequently cited protocol uses 100% methanol (B129727) as the extraction solvent, often assisted by ultrasound for a short duration at room temperature.[1] Following extraction, the crude extract is typically subjected to chromatographic purification, such as size-exclusion chromatography on Sephadex LH-20, to isolate this compound from other venom components.[1]
Q3: What factors can influence the yield of this compound during extraction?
A3: Several factors can significantly impact the final yield of this compound, including:
-
Source Material Quality: The concentration of this compound in toad venom can vary depending on the toad species, geographical location, diet, and time of year.
-
Extraction Solvent: The choice of solvent and its polarity are critical for efficiently dissolving this compound.
-
Extraction Method: Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency compared to simple maceration.[2][3][4][5][6][7][8][9][10]
-
pH of the Extraction Medium: As an indole (B1671886) alkaloid, the solubility and stability of this compound are influenced by pH. Acidic conditions can improve the solubility of alkaloids.[11][12][13]
-
Temperature: Elevated temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound.[14][15][16][17]
-
Light Exposure: Indole alkaloids can be sensitive to light, and prolonged exposure may cause degradation.[9][18]
-
Purification Strategy: The choice of chromatographic technique and parameters will affect the recovery and purity of the final product.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a common and accurate method for quantifying this compound.[7][19] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even higher sensitivity and selectivity.[2] It is crucial to use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Q5: What are the potential degradation pathways for this compound during extraction and storage?
A5: While specific degradation pathways for this compound are not extensively documented, indole alkaloids, in general, are susceptible to oxidation and photodegradation.[6][9][18][20][21] The presence of acids, bases, high temperatures, and light can accelerate these degradation processes.[22][23][24][25] For instance, under acidic conditions, some alkaloids may undergo hydrolysis or rearrangement. Exposure to air and light can lead to the formation of oxidation products, resulting in a lower yield of the desired compound.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Particle Size: Ensure the dried toad venom is finely powdered to maximize the surface area for solvent penetration. |
| 2. Increase Extraction Time/Repetitions: Extend the duration of each extraction step or increase the number of extraction cycles. | |
| 3. Enhance Extraction with Energy Input: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and solvent penetration.[2][3][4][5][6][7][8][9][10] | |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water) to identify the most effective one for this compound. |
| 2. Adjust Solvent pH: Since alkaloids are basic, acidifying the extraction solvent (e.g., with 0.1% formic acid or acetic acid) can increase their solubility by forming salts.[11] |
Problem 2: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[14][15][16][17] |
| 2. Protect from Light: Conduct extraction and purification steps in amber glassware or under dim light to prevent photodegradation.[9][18] | |
| 3. Maintain Optimal pH: Buffer the solutions to a pH where this compound is most stable. For many alkaloids, a slightly acidic to neutral pH is preferable for stability. | |
| 4. Work Under Inert Atmosphere: If oxidation is suspected, perform extractions and purifications under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient Purification | 1. Optimize Chromatography: Systematically optimize the chromatographic conditions (stationary phase, mobile phase composition, gradient, flow rate) to achieve good separation and recovery. |
| 2. Monitor Fractions Carefully: Use a sensitive detection method (e.g., UV-Vis or MS) to identify and collect all fractions containing this compound. | |
| 3. Consider Alternative Purification Techniques: Explore other chromatographic methods such as preparative HPLC or centrifugal partition chromatography for improved resolution and recovery.[26] |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Similar Compounds | 1. Improve Chromatographic Resolution: Use a longer column, a smaller particle size stationary phase, or a shallower gradient during chromatography to enhance the separation of this compound from closely related alkaloids (e.g., Bufotenine). |
| 2. Employ Orthogonal Purification Methods: Use a combination of different purification techniques based on different separation principles (e.g., size-exclusion followed by reversed-phase chromatography). | |
| Solvent Artifacts | 1. Use High-Purity Solvents: Ensure that all solvents used are of high purity (e.g., HPLC grade) to avoid introducing contaminants. |
| 2. Perform Blank Runs: Run a blank extraction and purification without the starting material to identify any impurities originating from the solvents or equipment. |
Section 3: Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a published method for extracting this compound from Rhinella marina venom and is enhanced with best practices for alkaloid extraction.[1]
Materials:
-
Dried and powdered toad venom
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Sephadex LH-20 resin
-
Chromatography column
Procedure:
-
Weigh 1 gram of dried, powdered toad venom and place it in a 50 mL conical flask.
-
Add 20 mL of 100% methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 15 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) two more times with the solid residue.
-
Combine all the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried extract in a minimal amount of methanol for purification.
-
Pack a chromatography column with Sephadex LH-20 resin and equilibrate with methanol.
-
Load the concentrated extract onto the column and elute with methanol.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Relative Yield (Hypothetical) | Advantages | Disadvantages |
| Maceration | Methanol | Room Temp. | 24-72 h | 1.0 | Simple, low cost | Time-consuming, lower efficiency |
| Ultrasound-Assisted | Methanol | Room Temp. | 15-30 min | 1.5 - 2.0 | Fast, efficient, reduced solvent use | Requires specific equipment |
| Microwave-Assisted | Ethanol | 50-70°C | 5-15 min | 1.8 - 2.5 | Very fast, high efficiency | Potential for thermal degradation |
| Supercritical Fluid (SFE) | CO₂ + modifier | 40-60°C | 1-2 h | Variable | "Green" solvent, high selectivity | High initial equipment cost |
Section 4: Visualizations
Diagram 1: General Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting decision tree for addressing low this compound yield.
Diagram 3: Hypothetical Biosynthetic Pathway of this compound
Caption: A plausible biosynthetic pathway leading to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound/microwave-assisted extraction and comparative analysis of bioactive/toxic indole alkaloids in different medicinal parts of Gelsemium elegans Benth by ultra-high performance liquid chromatography with MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 18. foodb.ca [foodb.ca]
- 19. Enzymatic formation of psychotomimetic metabolites from normally occurring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced metabolic process to indole alkaloids in Clematis terniflora DC. after exposure to high level of UV-B irradiation followed by the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of solution conformational preferences for the hallucinogens bufotenin and psilocin using 360-MHz proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Dehydrobufotenine stability in different solvent systems.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dehydrobufotenine in various solvent systems. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
This compound, a cyclized tryptamine (B22526) alkaloid, is susceptible to degradation.[1] While specific quantitative stability data for this compound is limited in publicly available literature, general knowledge of related tryptamines suggests that its stability is influenced by factors such as the solvent system, pH, light, and temperature. For short-term experiments, dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) has been reported for in vitro assays. For analytical purposes, solvents like methanol (B129727) are often used for related tryptamines.[2]
Q2: Which solvent systems are recommended for short-term storage and in-vitro assays?
For immediate use in in-vitro biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other tryptamine alkaloids.[2] It is recommended to prepare fresh solutions and use them promptly. For short-term storage of a few days, keeping the DMSO solution at -20°C or -80°C, protected from light, is advisable to minimize degradation.
Q3: How does pH affect the stability of this compound?
Tryptamine alkaloids are generally more stable in acidic conditions.[3] Basic or neutral aqueous solutions can lead to faster degradation. When preparing aqueous buffers, it is recommended to use a slightly acidic pH (e.g., pH 4-6) to enhance stability, if compatible with the experimental design.
Q4: What are the optimal long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below, in a tightly sealed container, protected from light and moisture. Studies on other tryptamines have shown that dried biomass stored in the dark at room temperature exhibited the lowest decay, suggesting that minimizing moisture and light exposure is critical.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound in your chosen solvent immediately before use.
-
Minimize Freeze-Thaw Cycles: If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect from Light: Tryptamines can be light-sensitive. Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Control Temperature: Keep solutions on ice or at a controlled low temperature during experimental setup.
-
Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could catalyze degradation.
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC/LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Samples Promptly: Analyze prepared samples by HPLC or LC-MS as soon as possible after preparation.
-
Use Stabilizers: For some unstable analytes, the addition of antioxidants like ascorbic acid to the sample matrix can help prevent oxidative degradation.[3][6]
-
Optimize Mobile Phase: Ensure the mobile phase is compatible with the analyte and does not induce on-column degradation. A slightly acidic mobile phase is often beneficial for tryptamine analysis.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and characterize the degradants.[7][8][9]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4][5]
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
Protocol 2: Stability Assessment in Different Solvent Systems
This protocol describes how to evaluate the stability of this compound in various organic solvents.
1. Preparation of Test Solutions:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in a range of solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, and an aqueous buffer at pH 5).
2. Storage Conditions:
-
Store aliquots of each solution under different conditions:
-
Room temperature (e.g., 25°C) exposed to light.
-
Room temperature (e.g., 25°C) protected from light.
-
Refrigerated (e.g., 4°C) protected from light.
-
Frozen (e.g., -20°C) protected from light.
-
3. Sample Analysis:
-
Analyze the solutions at initial time (t=0) and at specified time points (e.g., 1, 3, 7, 14, and 30 days).
-
Use a validated HPLC or LC-MS method to determine the concentration of this compound.
4. Data Presentation:
-
Present the data in a table showing the percentage of this compound remaining under each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents after 7 Days
| Solvent System | Storage Condition | % this compound Remaining (Hypothetical) | Major Degradation Products (Hypothetical) |
| Methanol | 25°C, Light | 85% | Peak 1 (Rt=2.5 min), Peak 2 (Rt=3.1 min) |
| Methanol | 25°C, Dark | 92% | Peak 1 (Rt=2.5 min) |
| Methanol | 4°C, Dark | 98% | Minor Peak 1 |
| Acetonitrile | 25°C, Dark | 95% | Peak 3 (Rt=2.8 min) |
| DMSO | 25°C, Dark | 97% | Minor Peak 4 |
| Aqueous Buffer (pH 5) | 25°C, Dark | 90% | Peak 5 (Rt=3.5 min) |
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Potential Degradation Pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pharmasm.com [pharmasm.com]
Overcoming Dehydrobufotenine solubility issues in bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dehydrobufotenine during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound in bioassays?
A1: The most common and recommended starting solvent for this compound and similar compounds in initial in vitro bioassays is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in the aqueous assay buffer. However, it's crucial to be aware that low solubility in DMSO can still be an issue, and storage conditions or freeze-thaw cycles can cause the compound to precipitate from the stock solution.[3]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common problem known as "compound precipitation" or "fall-out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if the percentage of DMSO is low. Low solubility can lead to underestimated activity and inaccurate results.[3][4][5]
Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤1%) to minimize solvent effects on the biological system, but high enough to aid solubility.
-
Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[6] This involves preparing the compound in a mixture of solvents before final dilution. See the protocol section for more details.
-
Adjust pH: The parent compound of this compound, bufotenine, is soluble in dilute acids and alkalies.[7] This suggests that adjusting the pH of your assay buffer (if permissible for your specific assay) could significantly improve the solubility of this compound.
-
Sonication: Applying ultrasonic waves (sonication) can help to break down compound aggregates and improve dissolution in the assay medium.[4]
Q3: What are some alternative solvents or formulation strategies if DMSO is not sufficient?
A3: If DMSO alone is problematic, several other strategies can be employed, ranging from simple solvent changes to more advanced formulation techniques. The choice of method depends on the compound's properties and the constraints of the biological assay.[8]
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents (e.g., Ethanol, Polyethylene Glycol) with water can increase the solubility of nonpolar drugs.[6] | Must test for solvent toxicity and interference with the assay. The co-solvent must be miscible with the assay buffer.[9] |
| pH Adjustment | Modifying the pH of the buffer can ionize the compound, increasing its solubility. Alkaloids are often more soluble at acidic pH.[7] | The pH must be compatible with the biological target (e.g., enzyme, cell line) and not affect its activity. |
| Surfactants | Using non-ionic surfactants (e.g., Tween®, Triton™ X-100) at low concentrations can form micelles that encapsulate the compound. | Can interfere with cell membranes or protein activity. Critical Micelle Concentration (CMC) must be considered. |
| Particle Size Reduction | Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[6][8][10] | Requires specialized equipment. Advanced technique for persistent solubility issues. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state can improve solubility and dissolution.[10] | This is a pre-formulation strategy that modifies the compound powder before it is dissolved. |
Q4: How can I visually confirm if my this compound is fully dissolved in the assay medium?
A4: Visual inspection is the first step. A properly solubilized compound will result in a clear, transparent solution. Look for any signs of cloudiness, haziness, or visible precipitate. For a more sensitive assessment, light scattering techniques can be used to detect sub-visible particles that may not be apparent to the naked eye.
Troubleshooting Workflows & Signaling Pathways
The following diagrams illustrate common workflows and decision-making processes for handling this compound in bioassays.
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Bufotenine - HerbPedia [herbpedia.wikidot.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrobufotenine Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of Dehydrobufotenine during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary causes of degradation for tryptamine (B22526) alkaloids like this compound are oxidation, exposure to light (photodegradation), and hydrolysis, especially at non-neutral pH. The indole (B1671886) moiety, common to tryptamines, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: How should I store pure, solid this compound for long-term use?
A2: For long-term storage of pure, solid this compound, it is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. Minimize freeze-thaw cycles.
Q3: What is the recommended procedure for storing this compound in solution?
A3: If you need to store this compound in solution, use a non-aqueous, aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. For short-term storage (up to a few weeks), solutions can be stored at 4°C. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. One study noted that this compound was dissolved in DMSO and stored at 4°C for in vitro antiplasmodial assays.[1]
Q4: I've noticed a change in the color of my this compound sample. What does this indicate?
A4: A change in color, such as yellowing or browning, of a previously white or off-white solid this compound sample often indicates degradation, likely due to oxidation or photodegradation. It is advisable to re-analyze the purity of the sample before use.
Q5: Can I store this compound in an aqueous buffer?
A5: Storing this compound in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis and microbial growth. If aqueous solutions are necessary for your experiment, prepare them fresh and use them immediately. If short-term storage is unavoidable, use a sterile, buffered solution at a neutral pH and store at 2-8°C for no longer than 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound stock. | 1. Verify the storage conditions of your stock material. 2. Re-evaluate the purity of your this compound stock using an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS). 3. If degradation is confirmed, procure a fresh batch of the compound. |
| Appearance of Unexpected Peaks in Chromatographic Analysis | Formation of degradation products. | 1. Review your sample preparation and storage procedures. 2. Consider potential degradation pathways such as oxidation or hydrolysis. 3. Attempt to identify the degradation products using mass spectrometry to understand the degradation mechanism. |
| Poor Solubility of this compound | The compound may have degraded to a less soluble form, or an inappropriate solvent is being used. | 1. Ensure you are using a suitable solvent (e.g., DMSO, ethanol). 2. Use sonication or gentle warming to aid dissolution, but avoid excessive heat. 3. If solubility issues persist with a previously soluble batch, it may be a sign of degradation. |
Data Presentation: Recommended Storage Conditions
| Form | Storage Condition | Container | Atmosphere | Duration |
| Solid (Pure) | -20°C or below | Tightly sealed amber glass vial | Inert gas (Argon or Nitrogen) | Long-term (Years) |
| In Anhydrous Solvent (e.g., DMSO) | 4°C | Tightly sealed amber glass vial | Air or Inert gas | Short-term (Weeks) |
| In Anhydrous Solvent (e.g., DMSO) | -80°C (aliquoted) | Tightly sealed amber glass vial | Air or Inert gas | Long-term (Months) |
| In Aqueous Buffer | 2-8°C | Sterile, sealed tube | Air | Not recommended (if necessary, <24 hours) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent under specific temperature and light conditions.
1. Materials:
- This compound (high purity)
- Solvent of choice (e.g., DMSO, Ethanol, Phosphate Buffered Saline pH 7.4)
- Amber and clear glass vials with inert caps
- Analytical balance
- HPLC-UV or LC-MS/MS system
- Calibrated pipettes
- Temperature-controlled storage chambers (e.g., refrigerator, freezer, incubator)
- Light chamber (for photostability)
2. Procedure:
- Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Aliquoting: Dispense the stock solution into multiple amber and clear glass vials.
- Time Zero (T0) Analysis: Immediately analyze a sample from the stock solution to establish the initial purity and concentration. This will serve as the baseline.
- Storage Conditions:
- Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- Light Exposure: Place a set of clear vials in a photostability chamber, alongside a set of amber vials as a control.
- Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
- Sample Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound and the presence of any degradation products.
- Data Evaluation: Compare the results at each time point to the T0 data to calculate the percentage of degradation.
Visualizations
Caption: Recommended decision workflow for storing this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a this compound stability study.
References
Identifying and removing impurities from Dehydrobufotenine samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from Dehydrobufotenine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Starting Materials and Precursors: Unreacted precursors from the synthesis, such as bufotenine (B1668041) (5-HO-DMT).
-
Intermediates: Partially reacted compounds from the synthetic process.
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By-products: Compounds formed from side reactions during synthesis. Given the tryptamine (B22526) structure, potential by-products could include isomers or compounds formed from unwanted reactions at the indole (B1671886) ring.[1]
-
Degradation Products: this compound can be susceptible to degradation under certain conditions.[2] Forced degradation studies on related tryptamines suggest that exposure to acidic or basic conditions, oxidation, and light can lead to the formation of degradation products.[3][4]
Q2: How can I qualitatively identify impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification of impurities.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector can separate this compound from its impurities based on their polarity. The retention time and UV-Vis spectrum of each peak can provide initial identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for impurity profiling.[8] It separates the components of the sample and provides the mass-to-charge ratio (m/z) of each, which can help in determining their molecular weights and elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in your sample, which is invaluable for the definitive identification of unknown impurities.
Q3: What are the key stability concerns for this compound during purification and storage?
A3: Based on the stability of related tryptamine alkaloids, this compound is likely sensitive to:
-
pH: Acidic or basic conditions may cause degradation.[9] It is advisable to maintain a neutral pH during purification and storage.
-
Light: Exposure to light, especially UV light, can lead to photodegradation.[10] Samples should be handled in low-light conditions and stored in amber vials or protected from light.
-
Temperature: Elevated temperatures can accelerate degradation.[11][2] It is recommended to store this compound samples, both solid and in solution, at low temperatures (e.g., -20°C for long-term storage).
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[10] Using degassed solvents and storing samples under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution between this compound and an impurity peak. | 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation. | 1. Adjust the mobile phase composition. Try varying the organic solvent-to-buffer ratio or using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). 2. Optimize the column temperature. A change in temperature can affect the selectivity of the separation.[12] 3. Replace the HPLC column if it has been used extensively or subjected to harsh conditions. |
| Peak tailing for this compound. | 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.[13] 2. Reduce the sample concentration or injection volume.[13] 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Variable retention times. | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure the mobile phase is prepared fresh and accurately each time.[12] 2. Use a column oven to maintain a constant temperature.[12] 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[14][15] |
| Extraneous or "ghost" peaks. | 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and prepare fresh mobile phase.[16] 2. Implement a robust needle wash protocol in your autosampler method.[13] 3. Extend the run time to ensure all components have eluted from the column. |
Purification Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography. | 1. Inappropriate solvent system. 2. Column overloading. | 1. Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a fine-tuned solvent mixture may improve separation. 2. Reduce the amount of crude sample loaded onto the column. |
| Low recovery of this compound after purification. | 1. Degradation during purification. 2. Irreversible adsorption to the stationary phase. | 1. Work quickly, use cold solvents where possible, and protect the sample from light. Ensure the pH is neutral. 2. If using silica (B1680970) gel, deactivating it with a small percentage of a polar solvent like methanol before packing the column may help. |
| Difficulty in recrystallizing the purified this compound. | 1. Incorrect solvent choice. 2. Presence of persistent impurities. | 1. Perform a systematic solvent screen to find a suitable solvent or solvent pair where this compound has high solubility at high temperatures and low solubility at low temperatures. 2. The sample may require another round of purification using a different technique (e.g., preparative HPLC). |
Data Presentation
Table 1: Hypothetical HPLC and LC-MS Data for this compound and Potential Impurities
This table provides an example of how to organize analytical data to differentiate this compound from its potential impurities. The values are for illustrative purposes only.
| Compound | Potential Source | Hypothetical HPLC Retention Time (min) | [M+H]⁺ (m/z) |
| Bufotenine (5-HO-DMT) | Precursor | 4.2 | 205.13 |
| This compound | Product | 5.5 | 203.12 |
| Tryptamine | Starting Material | 3.8 | 161.11 |
| N-Methyltryptamine | Intermediate | 4.0 | 175.12 |
| Oxidized this compound | Degradation Product | 6.1 | 219.11 |
| Isomeric By-product | By-product | 5.2 | 203.12 |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography followed by Recrystallization
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.
-
If the sample is not fully soluble, adsorb it onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane (B109758) to 95:5 dichloromethane:methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Isolation and Recrystallization:
-
Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone).
-
Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., hexane (B92381) or water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then at 4°C to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under vacuum.
-
Protocol 2: Analysis of this compound Purity by HPLC-PDA
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
PDA Detection: 210-400 nm, with specific monitoring at the λmax of this compound.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. grinnell.edu [grinnell.edu]
- 2. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. Identification of the major impurities in the illicit manufacture of tryptamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tryptamine - Wikipedia [en.wikipedia.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimization of Mobile Phase for Dehydrobufotenine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Dehydrobufotenine.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for mobile phase optimization?
A1: this compound is a cyclized tryptamine (B22526) alkaloid and exists as a quaternary amine salt.[1] This means it carries a permanent positive charge, which significantly influences its retention behavior in reversed-phase HPLC. Unlike primary, secondary, or tertiary amines, its charge is not dependent on the mobile phase pH. This property is crucial when selecting the appropriate column and mobile phase additives.
Q2: What type of HPLC column is most suitable for this compound separation?
A2: For a permanently charged compound like this compound, a C18 column with low silanol (B1196071) activity is a good starting point to minimize secondary interactions that can lead to peak tailing. Modern, highly deactivated columns or those with polar-embedded or end-capped functionalities are recommended to achieve better peak shapes for basic compounds.
Q3: What are the typical mobile phase compositions used for the separation of similar compounds like bufotenine (B1668041)?
A3: For related compounds like bufotenine, reversed-phase HPLC methods often utilize a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The aqueous phase often contains an acid, such as formic acid or phosphoric acid, to improve peak shape and control retention. For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[2]
Q4: How does the mobile phase pH affect the separation of this compound?
A4: Since this compound is a quaternary amine and thus permanently charged, the mobile phase pH will not alter its ionization state. However, pH can still influence the chromatography by affecting the ionization of residual silanol groups on the silica-based stationary phase. At a lower pH (e.g., 3-4), silanol groups are protonated and less likely to interact with the positively charged this compound, which can help reduce peak tailing.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and provides systematic solutions.
Poor Peak Shape
Issue: Peak Tailing
-
Possible Cause 1: Secondary Interactions with Silanols: The positively charged this compound can interact with negatively charged residual silanol groups on the column packing material.
-
Solution:
-
Lower Mobile Phase pH: Adjust the aqueous component of the mobile phase to a pH between 3 and 4 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte.
-
Use a Highly Deactivated Column: Employ a column specifically designed for basic compounds, such as one with end-capping or a polar-embedded phase.
-
Increase Ionic Strength: Add a low concentration of a salt (e.g., 10-50 mM ammonium formate) to the mobile phase. The salt ions can compete with the analyte for active sites on the stationary phase, masking the silanol interactions.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue: Peak Fronting
-
Possible Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause 2: Column Collapse: Operating at excessively high pressures or outside the recommended pH range for the column can damage the stationary phase.
-
Solution: Operate within the column manufacturer's recommended pressure and pH limits. If column collapse is suspected, the column may need to be replaced.
-
Issue: Peak Splitting or Shoulders
-
Possible Cause 1: Co-eluting Impurity: An impurity may be eluting very close to the this compound peak.
-
Solution: Modify the mobile phase composition or gradient to improve resolution. A shallower gradient or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) may resolve the peaks.
-
-
Possible Cause 2: Partially Blocked Frit: Particulates from the sample or system can block the inlet frit of the column, causing an uneven flow path.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replacing the inlet frit.
-
-
Possible Cause 3: Column Void: A void can form at the head of the column over time.
-
Solution: This usually requires replacing the column.
-
Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
-
Possible Cause 2: Mobile Phase Instability or Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Possible Cause 3: Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Experimental Protocols
Recommended Starting HPLC Method for this compound Separation
This protocol is a suggested starting point and may require further optimization for your specific application and instrumentation.
| Parameter | Recommendation |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 µL |
| Detection | UV at 225 nm or Mass Spectrometry (MS) |
| Sample Diluent | Initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B) |
Quantitative Data
The following table provides retention time data for bufotenine from a published LC-MS/MS method, which can serve as a reference. This compound, being a quaternary amine, may exhibit different retention characteristics but this provides a useful starting point for method development.
| Compound | Retention Time (min) |
| Bufotenine | 5.6 |
Data from a study on the simultaneous analysis of 5-MeO-DMT and bufotenine.[3][4][5]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in mass spectrometry analysis of Dehydrobufotenine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry analysis of Dehydrobufotenine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, interfering components present in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either a suppression or enhancement of the this compound signal detected by the mass spectrometer.[2] These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[3]
Q2: What are the primary causes of matrix effects in biological samples?
A2: Matrix effects are primarily caused by endogenous and exogenous substances in the biological sample that co-elute with the analyte of interest.[4] Common culprits in matrices like plasma or serum include phospholipids (B1166683), salts, amino acids, and metabolites.[5] These components can compete with this compound for ionization in the mass spectrometer's source, affect the efficiency of droplet formation and evaporation, or change the physical properties of the eluent, all of which can alter the analyte's signal.[1][6]
Q3: How can I qualitatively determine if matrix effects are impacting my assay?
A3: The post-column infusion technique is a standard method to qualitatively identify matrix effects.[3] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the mass spectrometer source. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The most common quantitative assessment is the post-extraction spike method.[5] This involves comparing the peak area of an analyte in a sample where the matrix was extracted first and then spiked with the analyte (Set B) to the peak area of the analyte in a neat solution (Set A). The matrix effect (ME) is calculated using the formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100 . A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[1][5]
Q5: What is the difference between ion suppression and ion enhancement?
A5: Ion suppression is a reduction in the analytical signal of the target analyte caused by co-eluting matrix components.[7] This is the more commonly observed matrix effect in LC-MS/MS.[5] Ion enhancement, which is less common, is an increase in the analytical signal due to the presence of matrix components. Both phenomena negatively impact data quality and must be controlled for reliable quantification.[1]
Q6: As a tryptamine (B22526) alkaloid, is this compound particularly susceptible to matrix effects?
A6: Yes, as a basic compound, this compound can be susceptible to matrix effects, particularly from endogenous phospholipids in plasma which are known interferents. However, studies on the closely related compound bufotenine (B1668041) have shown that with appropriate sample preparation, these effects can be significantly minimized or even eliminated.[8][9][10] For example, one study reported an absolute matrix effect of 84.0% for bufotenine (indicating 16% ion suppression) after a simple protein precipitation, while another study using a more rigorous solid-phase extraction (SPE) method reported no significant matrix effects.[8][9][10]
Troubleshooting Guide
Problem: I am observing poor peak shape, low signal intensity, or high variability in my this compound signal.
This guide provides a systematic approach to troubleshoot and mitigate potential matrix effects.
Caption: A logical workflow for troubleshooting matrix effects.
Step 1: Initial Assessment
-
Q: Is the problem still present when injecting a pure, neat standard of this compound?
-
A: No. If the neat standard performs well, the issue is likely related to the sample matrix. Proceed to Step 2.
-
A: Yes. If the neat standard also shows issues, the problem may lie with the LC-MS system itself (e.g., column degradation, mobile phase contamination, ion source issues). Troubleshoot the instrument before investigating matrix effects.
-
Step 2: Sample Preparation Optimization
-
Q: My current sample preparation is simple protein precipitation (PPT), and I see significant ion suppression. What should I do?
-
A: Enhance your sample cleanup. While PPT is fast, it is often ineffective at removing phospholipids and other interferences.[2] Consider the following, more selective techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interferences. For tryptamine alkaloids, polymeric mixed-mode cation exchange SPE has been shown to be very effective, with one study reporting no significant matrix effects for bufotenine after its use.[10] See the detailed protocol below.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] This is a simple approach but may compromise the limit of quantification if this compound concentrations are very low.
-
-
Step 3: Chromatographic Adjustments
-
Q: I've improved my sample cleanup, but still suspect co-elution with interferences. How can I adjust my chromatography?
-
A: Modify your LC method to separate this compound from the ion suppression zone.
-
Adjust the Gradient: Alter the mobile phase gradient to shift the retention time of this compound away from early-eluting, unretained matrix components or late-eluting phospholipids.
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds like this compound.[9]
-
-
Step 4: Internal Standard Strategy
-
Q: My results are still variable between samples. How can I correct for matrix effects?
-
A: Use a stable isotope-labeled internal standard (SIL-IS). This is the most robust way to compensate for matrix effects.[11] A SIL-IS for this compound (e.g., this compound-d4) is chemically identical and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte. This allows for reliable correction, as the ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity changes.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the known concentration of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the same concentration of this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the same concentration of this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100
-
Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is adapted from methods shown to be effective for related tryptamine alkaloids.[10][12]
Caption: A typical SPE workflow for cleaning biological samples.
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum with an acidic buffer (e.g., 2% formic acid) to ensure this compound is protonated (positively charged).[12]
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge. The positively charged this compound will bind to the negatively charged cation exchange sorbent.
-
Wash: Wash the cartridge to remove neutral and acidic interferences.
-
Wash 1: 1 mL of 0.1 M hydrochloric acid or acidic water.
-
Wash 2: 1 mL of methanol. This helps remove phospholipids and other organic-soluble interferences.
-
-
Elution: Elute this compound by neutralizing its charge. Pass 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) through the cartridge.[12]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes quantitative data from a study on bufotenine, a structurally similar compound, providing an indication of expected performance.
| Parameter | Matrix | Sample Preparation | Value | Interpretation | Citation |
| Absolute Matrix Effect | Mouse Serum | Protein Precipitation | 84.0% | 16% Ion Suppression | [8][9] |
| Recovery | Mouse Serum | Protein Precipitation | ~75-80% | Good recovery from the matrix | [8][9] |
| Matrix Effect | Serum, Plasma, Urine | SPE (Mixed-Mode Cation Exchange) | Not Significant | Effective removal of interferences | [10] |
| Recovery | Serum, Plasma, Urine | SPE (Mixed-Mode Cation Exchange) | ≥86% | High and consistent recovery | [10] |
Visualization of Matrix Effects
Caption: Ionization with and without interfering matrix components.
References
- 1. gtfch.org [gtfch.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in NMR Spectra of Dehydrobufotenine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acquisition and processing of Nuclear Magnetic Resonance (NMR) spectra for Dehydrobufotenine. Our goal is to equip researchers with the knowledge to enhance spectral resolution for accurate structure elucidation and analysis.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of this compound shows significant signal overlap in the aromatic and aliphatic regions. What is the first step to improve resolution?
A1: Signal overlap is a common issue for indole (B1671886) alkaloids like this compound due to the presence of multiple protons in similar chemical environments. The immediate and most effective approach is to utilize two-dimensional (2D) NMR spectroscopy. Techniques like COSY and HSQC can spread the signals into a second dimension, resolving individual proton and carbon signals that are overlapping in the 1D spectrum.[1][2]
Q2: I'm observing broad peaks in my this compound spectrum. What are the likely causes and how can I fix this?
A2: Broad peaks can stem from several factors. Start by checking your sample preparation; ensure the sample is fully dissolved and free of particulate matter.[3] Overly concentrated samples can also lead to increased viscosity and broader lines. Other potential causes include the presence of paramagnetic impurities, conformational exchange of the molecule, or suboptimal shimming of the spectrometer.[4] Addressing these issues through proper sample preparation, temperature variation experiments, or careful shimming can significantly sharpen your peaks.
Q3: How can I confirm the presence of the N-H proton of the indole ring, as it's often broad or sometimes disappears?
A3: The indole N-H proton is known to undergo chemical exchange with residual protic solvents (like water), leading to signal broadening or disappearance. To confirm its presence, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its signal to diminish or disappear entirely.[5]
Q4: Is it always necessary to use a high-field NMR spectrometer to get good resolution for this compound?
A4: While higher magnetic field strengths do provide better signal dispersion and sensitivity, it is not always a prerequisite for obtaining a well-resolved spectrum.[6] Many resolution issues can be addressed on lower-field instruments by optimizing sample preparation, acquisition parameters, and employing 2D NMR techniques. However, for highly complex spectra with severe overlap, a higher field instrument will offer a significant advantage.[6]
Troubleshooting Guides
Issue 1: Poor Resolution and Overlapping Signals in the ¹H NMR Spectrum
Symptoms:
-
Crowded aromatic region (indole ring protons).
-
Overlapping multiplets in the aliphatic region (ethylamino side chain).
-
Difficulty in accurate integration and coupling constant measurement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor 1D ¹H NMR resolution.
Issue 2: Broad NMR Signals
Symptoms:
-
Linewidths of signals are significantly wider than expected.
-
Loss of fine coupling details.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (B129727) (CD₃OD). This data can serve as a reference for signal assignment.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 2 | 7.11 | s | - | 122.5 |
| 4 | 6.81 | d | 8.6 | 104.6 |
| 5 | 7.29 | d | 8.7 | 121.1 |
| 6 | - | - | - | 149.0 |
| 7 | - | - | - | 115.0 |
| 8 | - | - | - | 118.9 |
| 9 | - | - | - | 128.9 |
| 10 | 3.29 | d | 5.8 | 20.0 |
| 11 | 4.10 | t | 5.9 | 69.6 |
| N(CH₃)₂ | 3.68 | s | - | 54.0 |
| Data sourced from a 600 MHz spectrometer.[7] |
Table 2: Comparison of Resolution Enhancement Techniques
This table provides a qualitative and quantitative comparison of different approaches to enhance spectral resolution.
| Technique | Principle | Expected Outcome | Quantitative Impact (Example) |
| Higher Magnetic Field | Increases chemical shift dispersion in Hz. | Better separation of closely spaced signals. | Going from 400 MHz to 800 MHz can double the separation of two peaks in Hz, potentially resolving them completely. |
| Apodization (Window Functions) | Mathematical manipulation of the FID to enhance resolution or sensitivity. | Can narrow linewidths at the expense of signal-to-noise, or vice-versa. | Applying a Gaussian window function can decrease the linewidth by 10-20%, but may reduce the signal-to-noise ratio. |
| 2D J-Resolved Spectroscopy | Separates chemical shifts and J-coupling information into two different dimensions. | Simplifies complex multiplets into singlets in the projected 1D spectrum, revealing the exact chemical shift. | A multiplet with a width of 15 Hz in the 1D spectrum will collapse to a single peak with a linewidth of a few Hz in the J-resolved projection. |
| 2D Correlated Spectroscopy (COSY/HSQC) | Spreads the spectrum into a second dimension based on correlations between nuclei. | Resolves overlapping signals by visualizing them at unique coordinates in the 2D plot. | Two overlapping proton signals in the 1D spectrum can be resolved as two distinct cross-peaks in an HSQC spectrum due to their correlation to different ¹³C nuclei.[2] |
Experimental Protocols
Standard 1D ¹H NMR of this compound
Objective: To obtain a standard 1D proton spectrum of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of high-purity deuterated methanol (CD₃OD). Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.[4]
-
Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency.
-
Shimming: Perform an automated gradient shimming routine to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D pulse program (e.g., zg30 on Bruker instruments).
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
Number of Scans (NS): Start with 16 scans and increase if higher signal-to-noise is required.
-
-
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CD₃OD (3.31 ppm).
-
2D COSY (Correlation Spectroscopy)
Objective: To identify ¹H-¹H spin-spin coupling networks in this compound.
Methodology:
-
Sample Preparation: Use the same sample as prepared for the 1D ¹H NMR.
-
Spectrometer Setup: After acquiring the 1D ¹H spectrum, load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) to match the 1D ¹H spectrum.
-
Number of Increments (TD in F1): Use 256-512 increments for adequate resolution in the indirect dimension.
-
Number of Scans (NS): Typically 2-4 scans per increment are sufficient for a moderately concentrated sample.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transformation.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
Objective: To correlate protons directly attached to carbons, aiding in the resolution of overlapping proton signals.
Methodology:
-
Sample Preparation: The same sample can be used.
-
Spectrometer Setup: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker).
-
Acquisition Parameters:
-
F2 (¹H) Dimension: Use the same spectral width as the 1D ¹H spectrum.
-
F1 (¹³C) Dimension: Set the spectral width to cover the expected range of carbon signals for this compound (e.g., 0-160 ppm).
-
Number of Increments (TD in F1): A minimum of 256 increments is recommended.
-
Number of Scans (NS): 4-8 scans per increment are typically required.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transformation.
-
Phase correction is typically not required for magnitude mode spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
Methodology:
-
Sample Preparation: The same sample is suitable.
-
Spectrometer Setup: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Acquisition Parameters:
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
Number of Increments (TD in F1): Use at least 256 increments.
-
Number of Scans (NS): 8-16 scans per increment are often necessary due to the weaker long-range correlations.
-
Long-range coupling delay (D6): Optimize for an average long-range J-coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transformation.
-
2D J-Resolved Spectroscopy
Objective: To separate chemical shift and coupling constant information into two different dimensions, simplifying complex multiplets.
Methodology:
-
Sample Preparation: The same sample can be used.
-
Spectrometer Setup: Load a standard J-resolved pulse sequence.
-
Acquisition Parameters:
-
F2 (¹H) Dimension: Set the spectral width as in the 1D ¹H experiment.
-
F1 (J-coupling) Dimension: A narrow spectral width (e.g., 50-100 Hz) is sufficient.
-
Number of Increments (TD in F1): 64-128 increments are usually adequate.
-
Number of Scans (NS): 2-4 scans per increment.
-
-
Processing:
-
Perform a 2D Fourier transformation.
-
The resulting 2D spectrum is typically "tilted" by 45 degrees to align the multiplets vertically.
-
The projection onto the F2 axis yields a "broadband homodecoupled" ¹H spectrum, where each multiplet collapses to a singlet at its chemical shift.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in Dehydrobufotenine cytotoxicity assay results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Dehydrobufotenine cytotoxicity assay results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Question: We are observing significant differences in cytotoxicity readings between replicate wells treated with the same concentration of this compound. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can mask the true effect of a compound. The primary causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently before aspirating for each plate. Calibrate and use a multichannel pipette carefully to dispense equal volumes of cell suspension into each well. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate media components and the test compound, leading to higher cytotoxicity. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Improper Compound Dilution and Mixing | Ensure this compound is fully dissolved in the stock solution (typically DMSO) before preparing dilutions. When adding the compound to the culture medium, mix thoroughly by gentle pipetting to ensure a uniform concentration in each well. Prepare fresh dilutions for each experiment to avoid degradation. |
| Cell Clumping | Cell clumps will lead to an uneven distribution of cells and inconsistent results. Ensure complete dissociation of adherent cells and break up any clumps in suspension cultures before seeding. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant variability. Ensure pipettes are properly calibrated and use consistent pipetting techniques. |
Issue 2: Poor Assay Signal or Low Absorbance/Fluorescence Readings
Question: Our cytotoxicity assay is yielding a very low signal, making it difficult to determine the IC50 value of this compound. What could be causing this?
Answer: A weak assay signal can result from several factors related to cell health, reagent handling, and the assay principle itself.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | The number of cells may be too low to generate a detectable signal. Optimize the cell seeding density for your specific cell line and assay duration. Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay. |
| Suboptimal Incubation Time | The incubation time with this compound or the assay reagent may be too short for a cytotoxic effect or the signal to develop. Optimize the incubation time by performing a time-course experiment. |
| Reagent Degradation | Assay reagents can lose activity if not stored or handled properly. Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Assay Interference | This compound itself or the solvent (e.g., DMSO) may interfere with the assay chemistry. For example, some compounds can interfere with the conversion of MTT to formazan (B1609692).[1] Run appropriate controls, including a no-cell control and a vehicle control, to assess for any direct effects on the assay reagents. |
Issue 3: Inconsistent IC50 Values Across Experiments
Question: We are obtaining different IC50 values for this compound in the same cell line across different experimental runs. How can we improve the consistency?
Answer: Fluctuations in IC50 values are often due to subtle variations in experimental conditions.[2][3]
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Variability in Culture Conditions | Differences in media composition, serum lot, or incubator conditions (CO2, temperature, humidity) can affect cell physiology and drug response. Standardize all cell culture procedures and use the same lot of media and serum for a set of experiments where possible. |
| This compound Stock and Stability | The stability of this compound in solution can affect its potency.[4] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment and use them immediately.[5] |
| Assay Endpoint and Timing | The timing of the assay endpoint measurement can influence the calculated IC50. Ensure that the assay is performed at a consistent time point after compound addition in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's cytotoxicity?
This compound is reported to exhibit cytotoxic activity against human tumor cell lines, and it is thought to act as a DNA topoisomerase II inhibitor.[6] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during processes like replication and transcription.[4] Inhibitors of this enzyme can trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately triggering apoptosis (programmed cell death).[7][8]
Q2: How should I prepare this compound for in vitro assays?
This compound is often poorly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: Which cytotoxicity assay is best for studying this compound?
The choice of assay depends on the specific research question and the expected mechanism of cell death. A multi-assay approach is often recommended for a comprehensive understanding.[9]
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MTT or WST-1 Assays: These colorimetric assays measure metabolic activity and are good for initial screening of cytotoxic effects. However, they can be affected by changes in cellular metabolism that are not directly related to cell death.[1][10]
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LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity, which occurs during necrosis or late apoptosis.
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Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3 activity): These assays can confirm if this compound induces apoptosis. Annexin V staining detects an early marker of apoptosis, while caspase-3 activity assays measure the activation of a key executioner caspase in the apoptotic pathway.[11][12]
Q4: What are some key controls to include in my this compound cytotoxicity experiments?
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for cell viability.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the experimental wells. This controls for any effects of the solvent on cell viability.
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Positive Control: A known cytotoxic agent that induces cell death through a well-characterized mechanism. This helps to validate the assay performance.
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No-Cell Control (Blank): Wells containing only culture medium and the assay reagents. This is used to determine the background signal of the assay.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Caspase-3 Colorimetric Assay
This protocol outlines the steps for measuring the activity of caspase-3, a key executioner in apoptosis.
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Cell Treatment and Lysis: Seed and treat cells with this compound as described for the MTT assay. After treatment, collect the cells and lyse them using a chilled lysis buffer provided with the assay kit.[14]
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Lysate Preparation: Centrifuge the cell lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins. Determine the protein concentration of each lysate.
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Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[14][15]
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.[14][15][16]
Protocol 3: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
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Cell Treatment: Treat cells with this compound for the desired duration.
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Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution.
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Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][17]
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Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17][18]
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[11]
Visualizations
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. apexbt.com [apexbt.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Dehydrobufotenine Purification Strategies
Welcome to the technical support center for the purification of Dehydrobufotenine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the successful isolation and purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from its natural sources?
A1: The initial extraction of this compound, a tryptamine (B22526) alkaloid, typically involves solvent extraction from the source material, such as toad venom. A common approach is to use polar solvents like methanol (B129727) or ethanol.[1][2] For instance, dried and powdered toad venom can be extracted with 100% methanol, sometimes aided by ultrasonication to improve efficiency.[3][4] The principle is to solubilize the alkaloids, which may exist as free bases or salts.[1][2]
Q2: I am observing a low yield of this compound after the initial extraction. What are the potential causes?
A2: Low extraction yields can arise from several factors:
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Improper Solvent Choice: The polarity of the solvent is crucial. Alcohol-based solvents are generally effective as they can dissolve both the free base and salt forms of alkaloids.[1]
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Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process may need optimization for your specific starting material.[1]
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Degradation of the Compound: Tryptamine alkaloids can be sensitive to heat, light, and pH.[1][5][6] Prolonged exposure to harsh conditions during extraction can lead to degradation.
Q3: My this compound sample shows poor purity after initial purification steps. How can I remove common impurities?
A3: Crude extracts often contain a mixture of compounds. To enhance the purity of this compound, consider the following techniques:
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Liquid-Liquid Extraction: This method separates compounds based on their differing solubilities in two immiscible liquids. For alkaloids like this compound, partitioning between an acidic aqueous phase and an organic solvent is a common strategy.[1]
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Column Chromatography: This is a fundamental technique for purifying alkaloids. Different types of chromatography, such as reversed-phase or size-exclusion, can be employed.[3][4][7] For example, fractionation on a Sephadex LH-20 column using methanol as the eluent has been successfully used.[3][4]
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Decolorization: If your extract is highly pigmented, treatment with activated charcoal can help remove colored impurities.[1]
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: To ensure the stability of purified this compound, it is recommended to:
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Protect from Light: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[5][8][9]
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Control Temperature: For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is advisable, especially for stock solutions.[10]
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Maintain Appropriate pH: The stability of tryptamine alkaloids can be pH-dependent. Storing solutions in a neutral to slightly acidic buffer may be beneficial, as basic conditions can sometimes promote degradation.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC
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Possible Cause: Secondary interactions between the basic this compound molecule and the stationary phase, especially with silica-based columns.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will ensure that the basic nitrogen on this compound is protonated, which can reduce peak tailing.[4]
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Use a Different Column: Consider using a column with a different stationary phase. A phenyl-based reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better peak shapes for polar, basic compounds.[4]
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Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[3]
-
Issue 2: Low Retention of this compound on Reversed-Phase Columns
-
Possible Cause: this compound is a relatively polar molecule, which can lead to poor retention on traditional C18 columns.
-
Troubleshooting Steps:
-
Increase Aqueous Content of Mobile Phase: In reversed-phase chromatography, increasing the percentage of the aqueous component in the mobile phase will increase the retention of polar compounds.[3]
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Use an Aqueous-Stable Column: Employ a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-type C18 column) to prevent hydrophobic collapse and improve retention.[3]
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Switch to HILIC: HILIC is an excellent alternative for separating very polar compounds, as it uses a polar stationary phase and provides strong retention for such molecules.[3][4]
-
Issue 3: Co-elution with Other Alkaloids or Impurities
-
Possible Cause: The selected chromatographic conditions do not provide sufficient selectivity to separate this compound from other structurally similar compounds in the mixture.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution between closely eluting peaks.
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Change Mobile Phase Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
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Explore Different Column Chemistries: As mentioned, trying different stationary phases (e.g., phenyl, pentafluorophenyl (PFP), or HILIC) can provide different selectivities and resolve co-eluting peaks.[4]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Tryptamine Alkaloid Purification
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Size-Exclusion (e.g., Sephadex) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning of polar analytes. | Separation based on molecular size. |
| Stationary Phase | Non-polar (e.g., C18, Phenyl) | Polar (e.g., silica, amide) | Porous polymer beads |
| Mobile Phase | Polar (e.g., water/acetonitrile) | Apolar organic solvent with a small amount of water | Organic or aqueous solvents |
| Advantages | Well-established, good for derivatives with varying hydrophobicity.[3] | Excellent retention for very polar compounds.[3][4] | Good for initial fractionation and removing very large or small molecules.[3][4] |
| Common Issues | Poor retention of polar compounds, peak tailing for basic molecules.[3] | Sensitive to water content in the mobile phase. | Lower resolution compared to HPLC techniques. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Toad Venom
This protocol is adapted from a method used for the isolation of this compound from Rhinella marina venom.[3][4]
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Sample Preparation:
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Dry the toad venom samples and grind them into a fine powder.
-
-
Solvent Extraction:
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Suspend the powdered venom in 100% methanol (e.g., 1 g of venom in 20 mL of methanol).
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Perform the extraction three times using an ultrasound bath for 10 minutes at room temperature for each extraction.
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Combine the methanol extracts.
-
-
Concentration:
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Evaporate the methanol from the combined extracts under reduced pressure to obtain the crude extract.
-
-
Size-Exclusion Chromatography:
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Dissolve the crude extract in a minimal amount of methanol.
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Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.
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Elute the column with methanol and collect fractions.
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Monitor the fractions using an appropriate analytical technique (e.g., TLC or LC-MS) to identify the fractions containing this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
This protocol provides a general framework for the purification of this compound using reversed-phase HPLC.
-
Sample Preparation:
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Combine and dry the this compound-containing fractions from the initial fractionation.
-
Dissolve the dried material in the initial mobile phase composition for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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Start with a low percentage of Solvent B (e.g., 5-10%).
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Linearly increase to a higher percentage (e.g., 40-70%) over 10-20 minutes.
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Include a wash step at a high percentage of B (e.g., 95%) and a re-equilibration step at the initial conditions.[3]
-
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
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Detection: UV at 280 nm or by mass spectrometry (MS).
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using an analytical HPLC-MS method. A simple protein precipitation with acetonitrile can be used for sample preparation for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 5. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid Separation - Lifeasible [lifeasible.com]
- 8. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
By-product formation in the synthesis of Dehydrobufotenine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dehydrobufotenine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is a cyclized tryptamine (B22526) alkaloid. The most direct synthetic approach involves the oxidation and intramolecular cyclization of its precursor, bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). Another potential, though less direct, route could involve a multi-step synthesis starting from 5-methoxyindole, which has been reported to yield the related alkaloid this compound in eight steps with an overall yield of 8%.[1][2]
Q2: What are the expected spectroscopic data for pure this compound?
A2: For pure this compound, the following analytical data can be expected:
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Molecular Formula: C₁₂H₁₄N₂O[3]
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Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 203.1[3]
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¹H NMR (600 MHz, CD₃OD): δ 7.29 (d, J = 8.7 Hz, 1H), 7.11 (s, 1H), 6.81 (d, J = 8.6 Hz, 1H), 4.1 (t, J = 5.9 Hz, 2H), 3.68 (s, 6H), 3.29 (d, J = 5.8 Hz, 2H).[3]
-
¹³C NMR (150 MHz, CD₃OD): δ 149.0, 128.9, 122.5, 121.1, 120.6, 118.9, 115.0, 104.6, 69.6, 54.0, 20.0.[3]
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Researchers should handle all tryptamine derivatives, including this compound and its precursors, with caution as they can be psychoactive. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All synthetic procedures should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Bufotenine Oxidation
Q: My synthesis of this compound from bufotenine is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the oxidation of bufotenine to this compound can stem from several factors related to the reaction conditions and stability of the starting material and product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Choice of Oxidizing Agent: The selection of an appropriate oxidizing agent is crucial. While specific reagents for this transformation are not extensively documented in recent literature, mild oxidizing agents should be considered to prevent over-oxidation. A historical synthesis was reported in Tetrahedron Letters in 1967, which may provide foundational information on suitable reagents. - Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient reaction time and prolonged reaction at elevated temperatures can lead to lower yields of the desired product. |
| Degradation of Starting Material or Product | - pH Control: Tryptamines can be sensitive to pH. Ensure the reaction medium is at an optimal pH to prevent degradation of bufotenine or the this compound product. - Exclusion of Light and Air: Indole (B1671886) derivatives can be susceptible to photo-oxidation and degradation upon exposure to air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
| Formation of By-products | - Side Reactions: Over-oxidation can lead to the formation of undesired by-products. Consider using a milder oxidizing agent or optimizing the stoichiometry of the oxidant. - N-Oxide Formation: The tertiary amine in bufotenine can be oxidized to its corresponding N-oxide, a common side product in reactions involving tryptamines.[4] |
| Difficult Purification | - Co-eluting Impurities: If the by-products have similar polarities to this compound, purification by column chromatography can be challenging and lead to product loss. Optimize the solvent system for chromatography or consider alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC). |
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)
Q: I have synthesized this compound, but my NMR and/or LC-MS data show unexpected peaks. What are these likely impurities?
A: The presence of unexpected peaks indicates the formation of by-products during the synthesis or the presence of unreacted starting materials.
Potential Impurities and Their Identification:
| Potential Impurity | Identification and Characterization | Proposed Mitigation Strategy |
| Unreacted Bufotenine | Compare the retention time and mass spectrum with an authentic standard of bufotenine (5-hydroxy-N,N-dimethyltryptamine). The protonated molecule [M+H]⁺ should appear at m/z 205.1335.[5] | Increase reaction time, temperature, or the stoichiometry of the oxidizing agent. Monitor the reaction to completion. |
| Bufotenine N-oxide | This by-product will have a molecular weight 16 units higher than bufotenine. Look for a protonated molecule [M+H]⁺ at approximately m/z 221. The NMR spectrum would show shifts in the signals corresponding to the N,N-dimethyl group and the adjacent methylene (B1212753) protons.[4] | Use milder oxidizing agents and carefully control the reaction temperature. |
| Over-oxidation Products | These can be complex mixtures and may involve cleavage of the indole ring. Mass spectrometry may show fragments corresponding to smaller, more oxidized species. | Use a stoichiometric amount of a mild oxidizing agent and monitor the reaction closely to stop it once the starting material is consumed. |
| β-Carboline Derivatives | If the synthesis involves a Pictet-Spengler type reaction from a tryptamine precursor, the formation of β-carboline by-products is possible. These are characterized by a tetracyclic ring system and will have distinct NMR and mass spectra. | This is less likely in a direct oxidation of bufotenine but could be a factor in a multi-step synthesis. Careful selection of reaction conditions for the Pictet-Spengler step is crucial. |
Table of Potential By-products and their Expected Mass-to-Charge Ratios (m/z) in LC-MS (Positive Ion Mode)
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₂H₁₄N₂O | 203.1 |
| Bufotenine | C₁₂H₁₆N₂O | 205.1 |
| Bufotenine N-oxide | C₁₂H₁₆N₂O₂ | 221.1 |
Experimental Protocols
General Workflow for Synthesis and Purification:
Caption: A general workflow for the synthesis of this compound from bufotenine.
Signaling Pathways and Logical Relationships
The formation of by-products can be visualized as competing reaction pathways. The desired pathway leads to this compound, while side reactions lead to impurities like bufotenine N-oxide or over-oxidation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic behavior of bufotenine and bufotenine N-oxide: Solvent and pH effects and interaction with biomembrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NMR Data Acquisition for Dehydrobufotenine
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of Dehydrobufotenine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR data acquisition for this specific tryptamine (B22526) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for acquiring NMR spectra of this compound?
A1: For this compound, methanol-d4 (B120146) (CD₃OD) is a suitable solvent as it readily dissolves the compound and its residual peak (around 3.31 ppm for ¹H and 49.0 ppm for ¹³C) typically does not interfere with key signals of the analyte.[1][2] Chloroform-d (CDCl₃) can also be used, though its residual peak at 7.26 ppm might overlap with aromatic signals.[2] The choice may also depend on the specific experiment and the desired resolution of aromatic protons.
Q2: I am observing a very low signal-to-noise (S/N) ratio in my ¹³C NMR spectrum of this compound. What can I do to improve it?
A2: Low S/N in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope.[3][4] To enhance the S/N for this compound, consider the following:
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Increase Sample Concentration: A higher concentration of this compound in the NMR tube will directly lead to a stronger signal.[3]
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Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[3] Doubling the scans will increase the S/N by a factor of approximately 1.4.
-
Optimize the Relaxation Delay (D1): Alkaloids can have long T₁ relaxation times, especially for quaternary carbons.[4] Ensure D1 is set to at least 1-2 times the longest T₁ of interest for qualitative spectra. For quantitative analysis, a much longer delay of 5-7 times the longest T₁ is necessary.[3][5]
-
Use a 30° Pulse Angle: A smaller flip angle (e.g., 30°) allows for a shorter relaxation delay between pulses, which can lead to better overall S/N in a given amount of time, particularly for carbons with long T₁ values.[3]
Q3: The baseline of my ¹H NMR spectrum is distorted and the peaks are broad. What could be the cause?
A3: Poor baseline and broad peaks in ¹H NMR spectra can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity greatly affects peak shape. Always perform shimming before data acquisition.[6][7] Automated shimming procedures are generally effective, but manual shimming of key axes (Z, Z², X, Y, etc.) may be necessary for challenging samples.[7]
-
Sample Insolubility: If this compound is not fully dissolved, solid particles can disrupt the magnetic field homogeneity, leading to broad lines.[6][8] Ensure complete dissolution, and filter the sample if necessary.[4][9]
-
High Sample Concentration: While good for ¹³C NMR, overly concentrated samples in ¹H NMR can lead to increased viscosity and peak broadening.[6][10]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.
Q4: How can I confirm the assignment of exchangeable protons (e.g., -NH) in the ¹H NMR spectrum of this compound?
A4: To identify exchangeable protons like the indole (B1671886) -NH, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[6]
Troubleshooting Guides
Issue 1: Weak or Noisy ¹³C NMR Signals
This guide provides a systematic approach to troubleshooting and resolving low signal-to-noise issues in ¹³C NMR experiments for this compound.
Issue 2: Poor Resolution and Broad Peaks in ¹H NMR
This guide outlines the steps to diagnose and correct issues related to poor spectral resolution and peak broadening in ¹H NMR spectra of this compound.
Recommended NMR Data Acquisition Parameters for this compound
The following tables provide recommended starting parameters for ¹H and ¹³C NMR data acquisition for this compound on a 400-600 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Table 1: Recommended ¹H NMR Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | 30° pulse angle for good signal with faster repetition.[11] |
| Number of Scans (NS) | 8 to 64 | Increase for dilute samples to improve S/N.[11] |
| Relaxation Delay (D1) | 1.5 - 2.0 s | Allows for sufficient relaxation of most protons.[11][12] |
| Acquisition Time (AQ) | 2.0 - 3.0 s | Provides good digital resolution.[11] |
| Spectral Width (SW) | 12 - 16 ppm | Covers the expected chemical shift range for this compound. |
| Temperature | 298 K | Standard room temperature acquisition. |
Table 2: Recommended ¹³C NMR Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | 30° pulse with proton decoupling for improved S/N.[13] |
| Number of Scans (NS) | 1024 or higher | Necessary due to the low sensitivity of ¹³C nuclei.[3] |
| Relaxation Delay (D1) | 2.0 s | A good starting point for qualitative spectra.[12][13] |
| Acquisition Time (AQ) | 1.0 - 1.5 s | Balances resolution and experiment time.[13] |
| Spectral Width (SW) | 200 - 240 ppm | Encompasses the full range of carbon chemical shifts.[12] |
| Temperature | 298 K | Standard room temperature acquisition. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of CD₃OD in a clean vial.[10] Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.[8][9]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and tune and match the probe.[14]
-
Shimming: Perform an automated shimming routine (topshim) to optimize the magnetic field homogeneity.[12]
-
Parameter Loading: Load a standard ¹H experiment parameter set.
-
Parameter Adjustment: Modify the parameters according to Table 1. Set the number of scans (NS) to 16 as a starting point.
-
Acquisition: Start the acquisition.
-
Processing: After acquisition is complete, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).
Protocol 2: Standard ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh 20-50 mg of this compound and dissolve it in 0.6 mL of CD₃OD.[10] Filter the sample into a clean 5 mm NMR tube.[8][9]
-
Instrument Setup: Insert the sample, lock, tune, and match the probe.[14]
-
Shimming: Perform an automated shimming routine.[12]
-
Parameter Loading: Load a standard ¹³C experiment with proton decoupling.
-
Parameter Adjustment: Modify the parameters as suggested in Table 2. Set NS to 1024.
-
Acquisition: Start the experiment. This may take a significant amount of time depending on the sample concentration and desired S/N.
-
Processing: Apply Fourier transformation with an exponential window function (e.g., LB = 1.0 Hz) to improve S/N.[13] Perform phase and baseline corrections. Reference the spectrum to the solvent peak (CD₃OD at 49.0 ppm).
Protocol 3: 2D NMR for Structural Elucidation (COSY and HMBC)
For unambiguous structure elucidation of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[15][16][17]
-
COSY (¹H-¹H Correlation):
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquire with 8-16 scans per increment.
-
The spectral width in both dimensions should be set to the same value as the ¹H spectrum (12-16 ppm).
-
This experiment will reveal correlations between protons that are coupled to each other, typically through 2-3 bonds.
-
-
HMBC (¹H-¹³C Long-Range Correlation):
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquire with 16-64 scans per increment.
-
Set the spectral width in the F2 dimension (¹H) to 12-16 ppm and in the F1 dimension (¹³C) to 200-240 ppm.
-
Optimize the long-range coupling delay for 2-3 bond correlations (typically around 8-10 Hz).
-
This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
-
References
- 1. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Solvents [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. r-nmr.eu [r-nmr.eu]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrobufotenine Quantification
Here is the technical support center with troubleshooting guides and FAQs for Dehydrobufotenine quantification.
Welcome to the technical support center for this compound quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common interferences and challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in the quantification of this compound?
The quantification of this compound, particularly in biological matrices, can be affected by several factors. The most common sources of interference are:
-
Isomeric and Structurally Related Compounds: Molecules with the same mass or similar structure can be difficult to distinguish from this compound, leading to inaccurate measurements.[1]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[2][3]
-
Analyte Degradation: this compound may degrade during sample collection, storage, or processing, leading to a loss of the target analyte and the appearance of degradation products that can interfere with quantification.[4][5]
-
Cross-Reactivity: While a larger issue in immunoassays, cross-reactivity can still occur in mass spectrometry through in-source fragmentation of other compounds, creating ions that mimic the target analyte.[6][7]
Q2: Which isomeric and structurally related compounds are known to interfere with this compound analysis?
This compound is a cyclized tryptamine (B22526) alkaloid, making it structurally similar to several other compounds that can pose significant analytical challenges.[8] Proper chromatographic separation is essential as mass spectrometry alone may not differentiate them.[9] Key interfering isomers and related substances include:
-
Bufotenine (B1668041) (5-HO-DMT): As the direct precursor to this compound, its presence can be a major source of interference.[1][8]
-
Psilocin (4-HO-DMT): A positional isomer of bufotenine, often found in biological samples after consumption of hallucinogenic mushrooms, and is notoriously difficult to separate from bufotenine.[1][9]
-
Other Hydroxylated Tryptamines: 6-HO-DMT and 7-HO-DMT are other regioisomers that could potentially interfere.[1]
-
Endogenous Compounds: Tryptophan has been identified as a major interference in the analysis of psilocin in mouse plasma, which could also affect this compound quantification due to structural similarities. Serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), may also interfere.[10]
Q3: What is a "matrix effect" and how can it impact my quantitative results?
In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can:
-
Cause Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to an underestimation of its concentration.[2]
-
Cause Ion Enhancement: Less frequently, matrix components can increase ionization efficiency, leading to an overestimation.[2]
Both effects compromise the accuracy, precision, and sensitivity of the quantification.[2][3] The severity of matrix effects often depends on the complexity of the biofluid (e.g., plasma, urine) and the cleanliness of the sample preparation.[11]
Q4: How can I prevent the degradation of this compound during my experiment?
Analyte stability is critical for accurate results.[4] While specific degradation pathways for this compound are not extensively documented, principles for related compounds suggest the following preventative measures:
-
Temperature Control: Store samples and stock solutions at low temperatures, such as -20°C or -80°C, for long-term stability.[4] For routine analysis, keep samples refrigerated (4°C) if they will be analyzed within a short period.[12]
-
Protection from Light: Photodegradation can be a significant issue for tryptamine-related compounds.[13] Always store solutions in amber vials or protect them from light by wrapping containers in foil.[14]
-
Control pH: Extreme pH conditions can catalyze hydrolysis. Whenever possible, maintain solutions in a neutral pH range.[14]
-
Use of Stabilizers: For some applications, adding antioxidants like ascorbic acid during sample preparation can protect unstable analytes.[9]
-
Minimize Freeze/Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples to avoid this.
Troubleshooting Guide
Problem: I am observing unexpected peaks or high background noise in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Matrix Interference | Components from the biological matrix are co-eluting with your analyte.[2] Improve sample cleanup by using a more rigorous extraction method like Solid-Phase Extraction (SPE).[2][11] Alternatively, optimize your chromatographic gradient to better separate this compound from the interfering peaks. |
| Sample Contamination | Contamination from lab equipment, solvents, or cross-contamination between samples. Ensure all glassware and equipment are thoroughly cleaned. Run solvent blanks between samples to check for carryover.[6] |
| Analyte Degradation | This compound may be degrading into other products that appear as extra peaks.[5] Prepare fresh samples and standards. Review your storage and handling procedures to ensure they protect against light and high temperatures.[14] |
Problem: My quantitative results are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | Ion suppression or enhancement is varying between samples. The most effective solution is to use a stable isotope-labeled (SIL) internal standard for this compound.[3] If a SIL-IS is unavailable, perform a standard addition calibration for each sample type to correct for the matrix effect.[3] |
| Inconsistent Sample Preparation | Manual extraction methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can have user-dependent variability. Ensure your protocol is followed precisely for every sample. Use automated extraction systems if available. |
| Analyte Instability in Autosampler | Samples may degrade while waiting in the autosampler tray.[9] Use a cooled autosampler (e.g., 4°C). Analyze a quality control sample at the beginning and end of the sequence to check for degradation over time. |
Problem: I suspect interference from an isomeric or isobaric compound.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers | Compounds like bufotenine or psilocin have the same mass and may not be separated by your current HPLC method.[1][9] |
| Isobaric Interference | An unrelated compound has the same nominal mass as this compound. |
Data Presentation
Table 1: Potential Isobaric and Structurally Related Interferences
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Relationship to this compound |
| This compound | C₁₂H₁₄N₂O | 202.1106 | Analyte of Interest [8] |
| Bufotenine (5-HO-DMT) | C₁₂H₁₆N₂O | 204.1263 | Precursor, Structurally Related[15][16] |
| Psilocin (4-HO-DMT) | C₁₂H₁₆N₂O | 204.1263 | Isomer of Bufotenine[1] |
| Tryptophan | C₁₁H₁₂N₂O₂ | 204.0899 | Potential Endogenous Interference |
| Serotonin | C₁₀H₁₂N₂O | 176.0950 | Endogenous Neurotransmitter[16] |
| 5-HIAA | C₁₀H₉NO₃ | 191.0582 | Metabolite of Serotonin/Bufotenine[10] |
Table 2: Comparison of Sample Preparation Methods for Minimizing Matrix Effects
| Method | Typical Matrix Effect (% Signal) | Typical Recovery (%) | Advantages & Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% (Suppression)[2] | 90 - 105%[2] | Fast, simple, and inexpensive, but may result in significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | 85 - 100% | 70 - 90% | Provides a cleaner extract than PPT and can concentrate the analyte. More labor-intensive. |
| Solid-Phase Extraction (SPE) | 95 - 110%[2] | 85 - 100%[2] | Provides the cleanest extract and is highly selective. Can be automated but is more expensive and requires method development.[2] |
Table 3: Example LC-MS/MS Parameters for Tryptamine Analysis (Proxy for this compound)
Note: These parameters are for related compounds and should be optimized specifically for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bufotenine | 205.2 | 160.2 (Quantifier)[17] | Optimize |
| Bufotenine | 205.2 | Find Qualifier | Optimize |
| This compound (Hypothetical) | 203.1 | Determine Quantifier | Optimize |
| This compound (Hypothetical) | 203.1 | Determine Qualifier | Optimize |
| Internal Standard (e.g., D4-Bufotenine) | 209.2 | 164.2 | Optimize |
Experimental Protocols
Protocol 1: Assessing Matrix Effects via Post-Extraction Spike
This quantitative method determines the magnitude of ion suppression or enhancement.[2]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analytical standard (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., drug-free plasma) through the entire extraction procedure. Spike the analytical standard into the final extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analytical standard into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
Protocol 2: General Sample Preparation via Protein Precipitation (PPT)
This protocol is a fast method for sample cleanup but may be susceptible to matrix effects.[2][17]
-
Aliquot Sample: Pipette 50 µL of the biological sample (e.g., serum, plasma) into a microcentrifuge tube.
-
Add Internal Standard: Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile (B52724) to the sample. Acetonitrile is a common choice for precipitating proteins.[17]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer Supernatant: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Visualizations
References
- 1. The Psilocin (4-hydroxy-N,N-dimethyltryptamine) and Bufotenine (5-hydroxy-N,N-dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. bluthbio.com [bluthbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Tissue distribution, metabolism and effects of bufotenine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bufotenine | C12H16N2O | CID 10257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bufotenin - Wikipedia [en.wikipedia.org]
- 17. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation troubleshooting for Dehydrobufotenine cytotoxicity assays.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting sample preparation for Dehydrobufotenine cytotoxicity assays. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution for cytotoxicity assays?
A1: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% cell culture-grade DMSO.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into the cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs due to the decrease in DMSO concentration, which reduces the solubility of the compound. Here are some troubleshooting steps to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and reduce the chances of precipitation.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the cell culture medium. Instead, perform serial dilutions of the stock solution in the cell culture medium to reach the desired final concentration.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.
-
Gentle Mixing: Mix the solution gently but thoroughly after adding the compound to the medium.
Q3: What are the best practices for storing a this compound stock solution?
A3: To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
Q4: My cytotoxicity assay results show high variability between replicates. What are the potential sources of this variability?
A4: High variability in replicate wells can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of the compound and reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: As discussed in Q2, precipitation of the compound will lead to inconsistent concentrations across wells.
Q5: The absorbance readings in my MTT assay are very low, even in the control wells. What could be the reason?
A5: Low absorbance readings in an MTT assay can indicate a few issues:
-
Low Cell Number: The number of viable cells may be too low to produce a strong signal. Optimize the initial cell seeding density for your specific cell line.
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for adequate formazan (B1609692) crystal formation. A typical incubation period is 2-4 hours.
-
Reagent Issues: Ensure the MTT reagent is properly prepared, stored, and not expired.
Quantitative Data
| Compound | Cell Line | IC50 (µM) |
| Etoposide | A549 (Lung Carcinoma) | ~1.5 |
| Etoposide | MCF-7 (Breast Cancer) | ~2.0 |
| Etoposide | HepG2 (Hepatocellular Carcinoma) | ~5.0 |
| Doxorubicin | HCT116 (Colon Cancer) | ~0.1 |
| Mitoxantrone | A549 (Lung Carcinoma) | ~0.02 |
Note: The values in this table are approximate and can vary depending on the specific experimental conditions. Researchers should determine the IC50 of this compound for their specific cell lines and assay conditions.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol outlines a standard procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to keep the final DMSO concentration below 0.5%.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in the CO2 incubator.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting guide for this compound precipitation in cell culture.
Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Mechanism of this compound-induced cytotoxicity via DNA topoisomerase II inhibition.
Validation & Comparative
A Comparative Analysis of the Bioactivities of Dehydrobufotenine and Bufotenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of Dehydrobufotenine and Bufotenine, two structurally related tryptamine (B22526) alkaloids. While both compounds are found in various natural sources, including toad venoms, their pharmacological profiles appear to differ significantly based on the available scientific literature. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways to facilitate further research and drug development efforts.
Executive Summary
Bufotenine is a well-characterized serotonergic agent with potent activity across a range of serotonin (B10506) (5-HT) receptors, exhibiting psychedelic and cardiovascular effects. In contrast, the bioactivity of this compound is less extensively studied, with current research pointing towards cytotoxic and antiplasmodial properties, alongside potential as a DNA topoisomerase II inhibitor. A significant gap in the literature is the absence of direct comparative studies evaluating both compounds under identical experimental conditions. This guide therefore presents the available data for each compound individually to highlight their distinct pharmacological characteristics.
Data Presentation: A Side-by-Side Look at Bioactivity
The following tables summarize the quantitative data available for this compound and Bufotenine. It is crucial to note that these values were obtained from different studies and experimental setups, and therefore do not represent a direct comparison of potency.
Table 1: Comparative Bioactivity Data
| Bioactivity Parameter | This compound | Bufotenine | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| 5-HT1A Receptor | Not Reported | 4.9 | [1] |
| 5-HT2A Receptor | Not Reported | ~300 (human), ~520 (rat) | [2] |
| Functional Activity (EC50, nM) | |||
| 5-HT1A Receptor Agonism | Not Reported | 13 | [1] |
| 5-HT2A Receptor Agonism | Not Reported | 3.49 | [1] |
| Serotonin Release | Not Reported | 30.5 | [1] |
| Cytotoxicity (LD50 / IC50, µM) | |||
| Human Pulmonary Fibroblasts (WI-26VA4) | LD50 = 235.76 | Not Reported | |
| Antiplasmodial Activity (IC50, µM) | |||
| Plasmodium falciparum (3D7 strain) | 19.11 | Not Reported | |
| Enzyme Inhibition | |||
| DNA Topoisomerase II | Inhibitor (qualitative) | Not Reported |
Key Bioactivities and Signaling Pathways
Bufotenine: A Potent Serotonergic Modulator
Bufotenine's primary mechanism of action is its interaction with the serotonergic system. It acts as a potent, non-selective agonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3 receptors. Agonism at the 5-HT2A receptor is believed to be the primary driver of its psychedelic effects[3]. Furthermore, Bufotenine is a potent serotonin releasing agent[1].
Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses.
References
Dehydrobufotenine vs. 5-MeO-DMT: a pharmacological comparison.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobufotenine and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are two naturally occurring tryptamine (B22526) alkaloids with distinct chemical structures and pharmacological profiles. 5-MeO-DMT is a well-characterized psychedelic compound known for its potent agonist activity at serotonin (B10506) receptors, which is currently under investigation for its therapeutic potential in various psychiatric disorders. In contrast, this compound, a cyclized tryptamine found in the venom of certain toad species, is significantly less studied, particularly concerning its effects on the central nervous system (CNS). This guide provides a comparative pharmacological overview of these two compounds, summarizing the available experimental data to highlight their differences and potential areas for future research. Due to the limited availability of CNS-related pharmacological data for this compound, this comparison will also reference data for the structurally related and more extensively studied compound, bufotenine (B1668041) (5-HO-DMT), to provide a broader context.
Chemical Structures
The distinct chemical structures of this compound and 5-MeO-DMT underpin their differing pharmacological activities.
Caption: Chemical structures of this compound and 5-MeO-DMT.
Receptor Binding Profiles
A critical aspect of a drug's pharmacological profile is its affinity for various receptors. The following tables summarize the available receptor binding affinity data (Ki, nM) for 5-MeO-DMT and, for comparative purposes, bufotenine.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | 5-MeO-DMT | Bufotenine (5-HO-DMT) |
| 5-HT1A | 1.9 - 3.0[1] | High Affinity[2] |
| 5-HT1B | 14 - 74[1] | High Affinity |
| 5-HT1D | 2.3 - 6.3[1] | High Affinity |
| 5-HT2A | 907 ± 170[3] | High Affinity[2] |
| 5-HT2B | - | High Affinity |
| 5-HT2C | - | High Affinity |
| 5-HT6 | < 100[1] | High Affinity |
| 5-HT7 | < 100[1] | High Affinity |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound is not available in the reviewed literature.
Table 2: Other Receptor and Transporter Binding Affinities (Ki, nM)
| Target | 5-MeO-DMT | Bufotenine (5-HO-DMT) |
| SERT | Moderate Affinity[4] | - |
| NET | Moderate Affinity[4] | - |
| DAT | Low Affinity[4] | - |
| Sigma-1 | Low Affinity[4] | - |
| Sigma-2 | Moderate Affinity[4] | - |
| Adrenergic α1A | Moderate Affinity[4] | - |
| Adrenergic β | Moderate Affinity[4] | - |
Data for this compound is not available in the reviewed literature.
Summary of Receptor Binding:
5-MeO-DMT exhibits a broad binding profile with the highest affinity for the 5-HT1A receptor.[1][5] Its affinity for the 5-HT2A receptor is considerably lower.[3][5] Bufotenine is also known to have a high affinity for a range of serotonin receptors, including 5-HT1A and 5-HT2A.[2]
Functional Activity
Functional assays determine the effect of a compound on receptor activity, identifying it as an agonist, antagonist, or inverse agonist.
Table 3: Functional Activity at Serotonin Receptors (EC50, nM)
| Receptor | 5-MeO-DMT | Bufotenine (5-HO-DMT) |
| 5-HT1A (G-protein activation) | ~100 (EC50)[6] | Agonist |
| 5-HT2A (G-protein activation) | Full or near-full agonist[7] | Agonist |
| 5-HT2A (Calcium mobilization) | - | Agonist |
Note: EC50 is the concentration of a drug that gives half-maximal response. Data for this compound is not available in the reviewed literature.
Summary of Functional Activity:
5-MeO-DMT is a potent full or near-full agonist at both 5-HT1A and 5-HT2A receptors.[5][7] Its activation of these receptors is believed to be central to its psychedelic and potential therapeutic effects. Bufotenine also acts as an agonist at various serotonin receptors.
Signaling Pathways
The activation of G-protein coupled receptors (GPCRs) like the serotonin receptors initiates intracellular signaling cascades.
References
- 1. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Dehydrobufotenine: An In Vivo Efficacy Comparison in Preclinical Animal Models
A guide for researchers and drug development professionals on the potential anti-cancer and anti-inflammatory efficacy of Dehydrobufotenine, drawing comparisons with established alternatives based on available experimental data from structurally related compounds.
This compound, a tryptamine (B22526) alkaloid found in the venom of certain toad species, has garnered interest for its potential therapeutic properties. In vitro studies have suggested its cytotoxicity against human tumor cell lines, possibly through the inhibition of DNA topoisomerase II. However, a significant gap exists in the scientific literature regarding its in vivo efficacy in animal models. This guide aims to provide a comparative analysis of the potential in vivo performance of this compound by examining experimental data from closely related compounds: bufadienolides for anti-cancer applications and the related tryptamine alkaloid, bufotenine (B1668041), for anti-inflammatory effects. This comparative approach offers a valuable, albeit indirect, assessment to guide future preclinical research.
Potential Anti-Cancer Efficacy: A Comparison with Bufadienolides and Standard Chemotherapeutics
Comparative Efficacy Data in Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of representative bufadienolides compared to standard chemotherapeutic agents in mouse xenograft models. This data provides a benchmark for the potential performance of this compound.
| Compound/Drug | Cancer Model (Cell Line) | Animal Model | Dosage | Tumor Growth Inhibition Rate | Reference |
| Bufalin | Colon Cancer (HCT116) | Nude Mice | 1.5 mg/kg | 58.5% | [3] |
| Bufalin | Cervical Cancer (Siha) | Nude Mice | 10 mg/kg | 46.8% | [2] |
| Arenobufagin | Hepatocellular Carcinoma (HepG2/ADM) | Nude Mice | 1.5 mg/kg | Significant inhibition | [4] |
| Erlotinib (B232) | Pancreatic Cancer (BxPC-3) | Nude Mice | 100 mg/kg/day | 74.5% | [5] |
| Paclitaxel | Prostate Cancer (PC3) | Nude Mice | 4 mg/kg (single intratumoral dose) | Complete tumor regression | [6] |
| Paclitaxel | Cervical Cancer (Siha) | Nude Mice | 10 mg/kg | 41.3% | [2] |
Note: The experimental conditions, including the specific cell line, animal strain, and treatment schedule, can significantly influence the outcomes. Direct comparison between different studies should be made with caution.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for evaluating the in vivo anti-cancer efficacy of a test compound like this compound.
-
Cell Culture: Human cancer cells (e.g., HCT116, PC-3, or BxPC-3) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.[7] They are housed in a sterile environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: (length × width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: vehicle control, this compound (various doses), and a positive control (e.g., Paclitaxel or Erlotinib). The treatment is administered via a specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. The tumor growth inhibition rate is calculated at the end of the study. Animal body weight is monitored as an indicator of toxicity.
-
Histopathological Analysis: At the end of the experiment, tumors and major organs are collected for histopathological and immunohistochemical analysis to assess apoptosis, proliferation, and angiogenesis.
Signaling Pathway: Bufadienolide-Mediated Inhibition of the KRAS Pathway
Bufadienolides have been shown to exert their anti-cancer effects through various signaling pathways. One key pathway is the inhibition of the KRAS signaling cascade, which is frequently mutated in cancers like pancreatic cancer.[8]
Potential Anti-inflammatory Efficacy: A Comparison with Bufotenine and a Standard NSAID
This compound's structural similarity to other tryptamine alkaloids, such as bufotenine, suggests it may possess anti-inflammatory properties. Bufotenine has demonstrated significant anti-inflammatory and analgesic effects in animal models.[9]
Comparative Efficacy Data in Paw Edema Models
The table below presents the in vivo anti-inflammatory efficacy of bufotenine in a formalin-induced paw edema model and compares it with the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), in a carrageenan-induced paw edema model.
| Compound/Drug | Inflammation Model | Animal Model | Dosage | Paw Edema Inhibition (%) | Reference |
| Bufotenine | Formalin-induced | Mice | Not specified | Significant inhibition | [9] |
| Indomethacin | Carrageenan-induced | Rats | 5 mg/kg | Significant inhibition | [10] |
| Indomethacin | Carrageenan-induced | Rats | 0.66 - 2 mg/kg | Dose-dependent inhibition | [11] |
Note: The use of different inflammatory agents (formalin vs. carrageenan) and animal species (mice vs. rats) makes direct quantitative comparison challenging. However, both models are standard for assessing anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.[12]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Rats are divided into groups: vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin, 5-10 mg/kg). The test compounds are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Statistical Analysis: The results are analyzed using appropriate statistical methods to determine the significance of the anti-inflammatory effect.
Signaling Pathway: Bufotenine's Anti-inflammatory Mechanism
The anti-inflammatory action of bufotenine is believed to be related to the downregulation of inflammatory mediators through the inhibition of lipid metabolism pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9]
General Experimental Workflow for In Vivo Efficacy Validation
The following diagram illustrates a typical workflow for the in vivo validation of a new therapeutic compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of transferrin-conjugated paclitaxel-loaded nanoparticles in a murine model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and analgesic actions of bufotenine through inhibiting lipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Unseen Competitor: Assessing the Potential Cross-Reactivity of Dehydrobufotenine in Tryptamine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of psychedelic research and drug development, the specificity of analytical methods is paramount. Tryptamine (B22526) immunoassays offer a rapid and high-throughput screening solution for the detection of this class of psychoactive compounds. However, the presence of structurally related molecules can lead to analytical interferences, potentially compromising data integrity. This guide delves into the theoretical and practical considerations of the cross-reactivity of dehydrobufotenine, a cyclized tryptamine alkaloid, in tryptamine immunoassays. While direct experimental data on this specific interaction is scarce in publicly available literature, this document provides a framework for understanding the potential for interference and offers guidance on experimental validation.
Structural Showdown: Tryptamine vs. This compound
The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. While both tryptamine and this compound share a common indole (B1671886) core, their side chains, a key recognition site for antibodies, are markedly different.
This compound is a cyclized tryptamine, meaning its ethylamine (B1201723) side chain has formed a covalent bond back to the indole ring, creating a rigid, tricyclic structure.[1] Furthermore, the nitrogen atom in the side chain is a quaternary amine. In contrast, common tryptamines like Dimethyltryptamine (DMT) or Bufotenine (5-HO-DMT) possess a flexible ethylamine side chain. This significant structural divergence is expected to influence antibody binding and, consequently, the degree of cross-reactivity.
Caption: Structural differences between a typical tryptamine and this compound.
Immunoassay Interference: The Principle of Competitive Binding
Most immunoassays for small molecules like tryptamines operate on the principle of competitive binding. In this format, a labeled version of the target analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
A cross-reacting substance can interfere with this process by binding to the antibody, thus displacing the labeled analyte and leading to a false-positive or an inaccurately elevated result. The extent of this interference depends on the antibody's affinity for the cross-reactant compared to the target analyte.
Caption: How a cross-reactant interferes in a competitive immunoassay.
Evaluating Cross-Reactivity: An Experimental Approach
Given the absence of published data, the cross-reactivity of this compound in a specific tryptamine immunoassay must be determined experimentally. The following protocol outlines a general procedure for this assessment.
Experimental Protocol: Determining Percent Cross-Reactivity
1. Materials:
- Tryptamine immunoassay kit (ELISA, RIA, etc.)
- This compound standard of known purity and concentration
- Target tryptamine standard (e.g., DMT, Psilocin) provided with the kit or as a separate standard
- Drug-free matrix (e.g., urine, serum)
- Standard laboratory equipment (pipettes, tubes, plate reader, etc.)
2. Procedure:
- Prepare a standard curve for the target tryptamine: Follow the immunoassay kit instructions to prepare a series of dilutions of the target tryptamine standard in the drug-free matrix.
- Determine the 50% inhibition concentration (IC50) of the target tryptamine: Run the standard curve on the immunoassay. The IC50 is the concentration of the target tryptamine that causes a 50% reduction in the signal compared to the zero-concentration standard.
- Prepare dilutions of this compound: Prepare a series of dilutions of the this compound standard in the drug-free matrix, covering a broad concentration range.
- Test the this compound dilutions: Run the this compound dilutions in the immunoassay in the same manner as the target tryptamine standards.
- Determine the 50% inhibition concentration (IC50) of this compound: If this compound cross-reacts, it will also produce a dose-response curve. Determine the concentration of this compound that causes a 50% reduction in the signal.
3. Data Analysis:
- Calculate the percent cross-reactivity using the following formula:
Experimental Workflow
Caption: Workflow for determining immunoassay cross-reactivity.
Data Presentation: A Hypothetical Comparison
While no specific data is available for this compound, the table below illustrates how cross-reactivity data for a tryptamine immunoassay could be presented. This serves as a template for researchers to populate with their own experimental findings.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Tryptamine (e.g., DMT) | 50 | 100% |
| This compound | To be determined | To be calculated |
| Bufotenine | Example: 75 | 66.7% |
| Psilocin | Example: 60 | 83.3% |
| 5-MeO-DMT | Example: 45 | 111.1% |
Conclusion and Recommendations
The potential for this compound to cross-react in tryptamine immunoassays remains a theoretical concern due to the lack of direct experimental evidence. The significant structural differences, particularly the cyclized side chain and quaternary amine, suggest that the likelihood of major cross-reactivity may be low. However, the shared indole nucleus means that some level of interaction with certain antibodies cannot be entirely ruled out.
For researchers, scientists, and drug development professionals utilizing tryptamine immunoassays, the following recommendations are crucial:
-
Be Aware of Potential Interferences: Recognize that all immunoassays have the potential for cross-reactivity from structurally related compounds.
-
Consult Manufacturer's Data: Always review the cross-reactivity data provided in the immunoassay kit insert. While this compound is unlikely to be listed, this data provides insight into the specificity of the antibody.
-
Experimental Validation: If the presence of this compound or other related, unlisted compounds is suspected in your samples, it is imperative to perform an in-house cross-reactivity study as outlined above.
-
Confirm with a Second Method: Immunoassays should be considered a screening tool. All presumptive positive results, especially in critical research or development applications, must be confirmed by a more specific, confirmatory analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can definitively distinguish between different tryptamine analogues.
By adopting a cautious and validation-driven approach, the scientific community can ensure the accuracy and reliability of data in the rapidly advancing field of tryptamine research.
References
Unveiling Dehydrobufotenine: A Comparative Guide to Structural Confirmation via 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or known compounds is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of dehydrobufotenine, a tryptamine (B22526) alkaloid. We present a detailed analysis based on published 1D NMR data and predicted 2D correlations, alongside a comparison with alternative analytical techniques, supported by experimental protocols.
This compound, a cyclized tryptamine alkaloid, requires precise structural confirmation for its potential pharmacological applications. Two-dimensional (2D) NMR spectroscopy stands as a powerful, non-destructive technique to delineate its complex molecular architecture. By mapping the correlations between atomic nuclei, 2D NMR provides a detailed blueprint of the molecule's connectivity and spatial arrangement.
Deciphering the Structure: 2D NMR Analysis of this compound
Based on the reported 1H and 13C NMR data for this compound, the following tables summarize the assigned chemical shifts and the predicted 2D NMR correlations that are crucial for its structural confirmation.
Table 1: 1D NMR Spectroscopic Data of this compound
| Atom Number | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 2 | 7.11 (s) | 122.5 |
| 4 | 6.81 (d, J = 8.6 Hz) | 104.6 |
| 5 | 7.29 (d, J = 8.7 Hz) | 120.6 |
| 7 | 4.10 (t, J = 5.9 Hz) | 69.6 |
| 8 | 3.29 (t, J = 5.8 Hz) | 20.0 |
| N(CH₃)₂ | 3.68 (s) | 54.0 |
| 3a | - | 121.1 |
| 5a | - | 149.0 |
| 9 | - | 115.0 |
| 9a | - | 118.9 |
| 9b | - | 128.9 |
Data sourced from Villalta et al., 2021.
Table 2: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY (Correlated Protons) | HSQC (Directly Bonded Carbon) | HMBC (Long-Range C-H Correlations) |
| H-2 (7.11) | - | C-2 (122.5) | C-3a, C-9b |
| H-4 (6.81) | H-5 (7.29) | C-4 (104.6) | C-5a, C-9, C-9b |
| H-5 (7.29) | H-4 (6.81) | C-5 (120.6) | C-3a, C-5a, C-9 |
| H-7 (4.10) | H-8 (3.29) | C-7 (69.6) | C-5a, C-8, N(CH₃)₂ |
| H-8 (3.29) | H-7 (4.10) | C-8 (20.0) | C-7, C-9a |
| N(CH₃)₂ (3.68) | - | N(CH₃)₂ (54.0) | C-7 |
These predicted correlations provide a logical framework for piecing together the this compound structure. For instance, the COSY correlation between H-4 and H-5 confirms their adjacent positions on the aromatic ring. The HMBC correlations are pivotal in connecting the different fragments of the molecule, such as linking the ethylamine (B1201723) side chain to the indole (B1671886) core.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams, generated using the DOT language, outline the experimental workflow for 2D NMR structural elucidation and the logical process for selecting an appropriate structural confirmation method.
Pharmacological Differences Between Natural and Synthetic Dehydrobufotenine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of natural and synthetic Dehydrobufotenine. Due to a notable lack of direct comparative studies in the current scientific literature, this document primarily summarizes the available data for natural this compound and highlights the existing knowledge gaps regarding its synthetic counterpart.
This compound is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species and certain plants.[1] It is structurally related to the psychoactive compound bufotenin. While research has explored the pharmacological activities of naturally sourced this compound, comprehensive data on the synthetic version and direct comparisons of the two are scarce.
I. Physicochemical Properties
| Property | Natural this compound | Synthetic this compound |
| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₄N₂O |
| Molar Mass | 202.257 g/mol | 202.257 g/mol |
| Chemical Structure | Tricyclic indole (B1671886) alkaloid | Tricyclic indole alkaloid |
| Solubility | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Stability | Data not available | Data not available |
II. Pharmacodynamics
Pharmacodynamic studies investigate the interaction of a drug with its target receptors and the subsequent biological response. For this compound, research has primarily focused on its effects on various pathogens and its potential interactions with neurotransmitter receptors, given its structural similarity to serotonin (B10506).
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a higher affinity. There is a lack of specific receptor binding data for both natural and synthetic this compound in the public domain. However, based on the activity of the related compound bufotenine, it is hypothesized to interact with serotonin (5-HT) receptors.
| Receptor Target | Natural this compound (Ki/Kd in nM) | Synthetic this compound (Ki/Kd in nM) |
| 5-HT₂ₐ | Data not available | Data not available |
| 5-HT₂C | Data not available | Data not available |
| 5-HT₁ₐ | Data not available | Data not available |
| Other Targets | Data not available | Data not available |
Functional Activity
Functional assays measure the biological effect of a compound following receptor binding, determining whether it acts as an agonist, antagonist, or inverse agonist. These assays often measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.
| Assay Type | Natural this compound (EC₅₀/IC₅₀ in µM) | Synthetic this compound (EC₅₀/IC₅₀ in µM) |
| cAMP Assay (5-HT₁ₐ) | Data not available | Data not available |
| Inositol Phosphate Assay (5-HT₂ₐ) | Data not available | Data not available |
| Antiplasmodial Activity | IC₅₀ = 3.44 - 19.11 µM (against P. falciparum)[2] | Data not available |
| Antiviral Activity | Reported activity against plant viruses[3] | Data not available |
| Fungicidal Activity | Reported broad-spectrum activity[3] | Data not available |
III. In Vivo Pharmacology
In vivo studies provide critical information on the overall effects of a compound in a living organism, including its efficacy, toxicity, and pharmacokinetic profile.
| In Vivo Effect | Natural this compound | Synthetic this compound |
| Behavioral Effects | Data not available | Data not available |
| Toxicity (LD₅₀) | Reported to be non-cytotoxic to human pulmonary fibroblasts[2] | Data not available |
| Pharmacokinetics | Data not available | Data not available |
IV. Potential Sources of Pharmacological Differences
While pure, structurally identical natural and synthetic compounds should exhibit the same pharmacological properties, several factors can lead to apparent differences:
-
Impurities: Natural extracts may contain other bioactive compounds that can synergize with or antagonize the effects of this compound. Synthetic preparations may contain residual starting materials, solvents, or by-products from the synthesis process.
-
Stereoisomers: If this compound possesses chiral centers, the stereoisomeric composition of the natural and synthetic forms could differ, leading to variations in pharmacological activity.
-
Formulation: Differences in the formulation of natural extracts versus synthetic compounds can impact their bioavailability and, consequently, their observed in vivo effects.
V. Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. The following are generalized methodologies for key assays that would be applicable for a comparative study.
A. Radioligand Receptor Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Workflow for a radioligand receptor binding assay.
B. cAMP Functional Assay
This assay determines the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dehydrobufotenine Quantification: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methods for the quantification of Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid. While direct inter-laboratory comparison data for this compound is not publicly available, this document provides a thorough evaluation of established analytical techniques based on published validation data for structurally related compounds. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific research and development needs.
Introduction to this compound
This compound is a tryptamine alkaloid found in certain species of toads and giant reeds.[1] Its structural similarity to other psychoactive tryptamines, such as bufotenine, necessitates the availability of accurate and reliable quantification methods for toxicological, pharmacological, and drug development studies. This guide focuses on the prevalent analytical techniques used for the quantification of such compounds in biological matrices.
Comparison of Analytical Methods
The primary methods for the quantification of tryptamines like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of each method based on published data for similar analytes. These values can be considered indicative for the quantification of this compound.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation based on polarity, detection by mass-to-charge ratio.[2] | Separation based on volatility, detection by mass-to-charge ratio.[3] | Separation based on polarity, detection by UV absorbance.[4] |
| Selectivity | Excellent, provides structural information, minimizing interferences.[5] | Good, but may require derivatization to improve volatility and peak shape.[6] | Moderate, potential for co-elution with compounds having similar retention times and UV spectra.[5] |
| Sensitivity | High, with Limits of Quantification (LOQ) often in the ng/mL to pg/mL range.[2][7] | High, comparable to LC-MS/MS, especially with derivatization. | Lower, with LOQs typically in the µg/mL range.[8] |
| Linearity (R²) | Typically >0.99[2] | Typically >0.99 | Typically >0.99[4] |
| Accuracy (% Bias) | Within ±15%[7][9] | Within ±15% | Within ±15% |
| Precision (%RSD) | <15%[7][9] | <15% | <15%[10] |
| Sample Throughput | High | Moderate to High | High |
| Cost | High initial investment and maintenance. | Moderate to High initial investment and maintenance. | Lower initial investment and operational costs.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline typical experimental protocols for each quantification method.
Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[11] Common biological matrices for tryptamine analysis include urine, blood, plasma, and serum.[12]
3.1.1. Protein Precipitation A simple and rapid method suitable for LC-MS/MS analysis of serum or plasma samples.[7]
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3.1.2. Liquid-Liquid Extraction (LLE) A versatile technique applicable to various biological matrices.[13]
-
To 1 mL of urine, add a suitable internal standard and adjust the pH to ~9-10 with a basic buffer.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
3.1.3. Solid-Phase Extraction (SPE) Offers cleaner extracts compared to LLE and is amenable to automation.[12]
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load 1 mL of the pre-treated sample (e.g., diluted urine or plasma).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte with a solvent mixture (e.g., methanol containing ammonia).
-
Evaporate the eluate and reconstitute for analysis.
LC-MS/MS Method Protocol
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For the related bufotenine, a transition of m/z 205.2 → 160.2 has been used.[7][9]
GC-MS Method Protocol
-
GC System: A gas chromatograph with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C).
-
Derivatization (if necessary): Silylation with an agent like BSTFA may be required to improve the chromatographic properties of this compound.
-
MS Detector: Electron Ionization (EI) source with scanning in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
HPLC-UV Method Protocol
-
HPLC System: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength for this compound would need to be determined, but for similar tryptamines, wavelengths in the range of 220-280 nm are common.
-
Injection Volume: 20 µL.
Inter-Laboratory Comparison Workflow
To ensure consistency and reliability of results across different laboratories, a well-structured inter-laboratory comparison (or round-robin test) is essential. The following diagram illustrates a typical workflow for such a study.
This compound Signaling Pathway
Understanding the potential biological activity of this compound is crucial for interpreting quantitative data in a pharmacological context. As a tryptamine, it is hypothesized to interact with serotonergic receptors, similar to other psychoactive compounds. The diagram below illustrates a plausible signaling pathway involving the 5-HT2A receptor, a common target for such molecules.[16]
Conclusion
The successful quantification of this compound relies on the selection and rigorous validation of an appropriate analytical method. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of trace levels in complex biological matrices. GC-MS provides a robust alternative, though it may require derivatization. HPLC-UV is a cost-effective option suitable for higher concentration samples. To ensure data comparability across different studies and laboratories, the adoption of standardized protocols and the use of certified reference materials are strongly recommended. Future inter-laboratory comparison studies are warranted to establish method performance and ensure the reliability of this compound quantification in various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. benchchem.com [benchchem.com]
- 6. ojp.gov [ojp.gov]
- 7. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cbspd.com [cbspd.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
HPLC vs. UPLC: A Comparative Guide for High-Resolution Separation of Dehydrobufotenine
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of psychoactive alkaloids like Dehydrobufotenine are critical in various fields, including pharmacology, toxicology, and natural product chemistry. High-Performance Liquid Chromatography (HPLC) has long been the standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in chromatographic performance. This guide provides an objective comparison of HPLC and UPLC for the high-resolution separation of this compound, supported by experimental data, to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: UPLC Outperforms HPLC for this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers substantial advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, primarily due to its use of smaller sub-2-micron particle columns and higher operating pressures.[1][2] This results in significantly faster analysis times, superior resolution, and enhanced sensitivity.[3][4][5] For a compound like this compound, which is often present in complex biological matrices, the increased peak capacity and efficiency of UPLC can be crucial for accurate quantification and the resolution of closely eluting impurities.[6][7]
| Parameter | HPLC | UPLC | Advantage |
| Particle Size | 3 - 5 µm | < 2 µm (e.g., 1.7 µm, 1.8 µm) | UPLC |
| Maximum Pressure | 300 - 400 bar | > 1000 bar | UPLC |
| Resolution | Good | Excellent | UPLC |
| Analysis Time | Longer (e.g., > 10 minutes) | Shorter (e.g., < 5 minutes) | UPLC |
| Sensitivity (S/N) | Good | Higher | UPLC |
| Solvent Consumption | Higher | Lower | UPLC |
| Peak Width | Broader | Narrower | UPLC |
Experimental Protocols
Detailed methodologies for both a representative HPLC method and a published UPLC method for the analysis of this compound are provided below.
Representative HPLC Experimental Protocol
This protocol is based on established methods for the separation of indole (B1671886) alkaloids, a class of compounds structurally similar to this compound.[8][9][10]
-
Instrumentation: Standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[11]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or MS in positive ion mode.
UPLC Experimental Protocol for this compound
This protocol is adapted from a validated method for the analysis of hydrophilic ingredients in toad venom, including this compound.[12]
-
Instrumentation: UPLC system coupled with a Triple Quadrupole Mass Spectrometer (QqQ-MS/MS).[12]
-
Column: ACQUITY UPLC® HSS T3, 2.1 x 100 mm, 1.8 µm particle size.[12]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: A multi-step gradient optimized for the separation of hydrophilic compounds, for instance: 0-2.5 min, 0.1-0.5% B; 2.5-2.6 min, 0.5-3% B; 2.6-7.0 min, 3-5% B; 7.0-8.0 min, 5-95% B; 8.0-11.0 min, 95-95% B.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 35 °C.[12]
-
Injection Volume: 1 µL.[12]
-
Detection: ESI-MS/MS in positive ion mode, with Multiple Reaction Monitoring (MRM) for this compound (precursor ion [M+H]⁺ at m/z 203.1175).[12]
Performance Data Comparison
The following table summarizes the expected performance characteristics for the separation of this compound using the representative HPLC and the published UPLC methods.
| Performance Metric | Representative HPLC | Published UPLC |
| Retention Time | ~10 - 15 min | ~4 - 6 min[12] |
| Peak Width | Broader | Narrower[4] |
| Resolution | Adequate for simple matrices | Superior, capable of resolving isomers and closely related compounds[4] |
| Limit of Detection (LOD) | ng/mL range | Sub-ng/mL to pg/mL range[12] |
| Limit of Quantification (LOQ) | ng/mL range | Sub-ng/mL to pg/mL range[12] |
| Throughput | Lower | Significantly Higher |
Visualizing the Advantage: Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis and the logical relationship between the key parameters that differentiate the two techniques.
References
- 1. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Purity Assessment of Dehydrobufotenine Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of Dehydrobufotenine reference standards. Ensuring the high purity of reference standards is critical for accurate analytical measurements, which is a cornerstone of drug development and quality control. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.
Introduction to this compound and Reference Standard Purity
This compound is a tryptamine (B22526) alkaloid found in various natural sources.[1] As a chemical reference standard, its purity is paramount for the accurate quantification and identification of the compound in experimental samples. Impurities, which can arise from the synthesis process, degradation, or storage, can significantly impact the reliability of analytical results.[2][3][4] Therefore, a thorough purity assessment using orthogonal analytical methods is essential.
This guide compares three common analytical techniques for purity determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of the impurities to be detected. The following table summarizes hypothetical purity data for a this compound reference standard from two different suppliers and an in-house standard, as determined by HPLC-UV, LC-MS, and qNMR.
Table 1: Comparative Purity Assessment of this compound Reference Standards
| Analytical Method | Supplier A | Supplier B | In-house Standard |
| HPLC-UV (Area %) | 99.85% | 99.52% | 99.91% |
| LC-MS (Area %) | 99.88% | 99.60% | 99.93% |
| qNMR (Mass %) | 99.91% | 99.75% | 99.95% |
| Water Content (Karl Fischer) | 0.05% | 0.12% | 0.03% |
| Residual Solvents (GC-HS) | <0.01% | 0.03% (Acetone) | <0.01% |
| Inorganic Impurities (ICP-MS) | <0.01% | <0.01% | <0.01% |
| Calculated Purity (Mass Balance) | 99.79% | 99.40% | 99.87% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Methodologies and Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for purity determination due to its high resolution and sensitivity for UV-active compounds.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity than HPLC-UV and is particularly useful for identifying and quantifying unknown impurities.
Experimental Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 2% B to 98% B over 8 minutes, hold at 98% B for 2 minutes, then return to 2% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Scan Range: m/z 50-1000.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
Experimental Protocol:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molar masses, and the weights of the sample and internal standard.
-
Visualization of Workflows and Impurity Profiles
Visual diagrams can aid in understanding the complex processes involved in reference standard certification and impurity profiling.
Caption: Workflow for Purity Assessment and Certification of a Reference Standard.
Caption: Hypothetical Impurity Profile of this compound.
Conclusion
The purity assessment of this compound reference standards requires a multi-faceted approach utilizing orthogonal analytical techniques. While HPLC-UV provides a robust and reliable method for routine purity checks, LC-MS offers enhanced sensitivity for impurity identification. For the highest level of accuracy and as a primary method, qNMR is invaluable. By employing a combination of these methods, researchers can ensure the quality and reliability of their this compound reference standards, leading to more accurate and reproducible scientific outcomes.
References
A Comparative Analysis of the Cytotoxic Effects of Dehydrobufotenine and Synthetic Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of the naturally occurring tryptamine (B22526) alkaloid, Dehydrobufotenine, against a selection of synthetic indole-based compounds. Due to a lack of publicly available data on synthetic analogs of this compound, this comparison focuses on structurally related synthetic indole (B1671886) derivatives with demonstrated cytotoxic activity. This report summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development in the field of oncology.
Comparative Cytotoxicity Data
In contrast, a significant number of synthetic indole derivatives have been synthesized and evaluated for their anti-cancer properties, with specific IC50 values reported. The following table summarizes the cytotoxic activity of selected synthetic indole compounds, offering a point of comparison for the potential potency of this compound.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human Tumor Cell Lines | Reported as potent | (Not specified in searches) |
| WI-26VA4 (Normal Lung Fibroblast) | > 235.76 (LD50) | ||
| Synthetic Indole-Aryl Amide (Compound 5) | HT29 (Colon Carcinoma) | Low µM range | [1] |
| Synthetic Pyrazolo[1,5-a]pyrimidine (Compound 9c) | HCT-116 (Colon Carcinoma) | 0.31 | [2] |
| Synthetic Pyrazolo[1,5-a]pyrimidine (Compound 11a) | HCT-116 (Colon Carcinoma) | 0.34 | [2] |
| Synthetic 28-indole-betulin derivative (EB355A) | MCF-7 (Breast Cancer) | Not specified | [3] |
| Synthetic Indole Derivative (Compound 10b) | A549 (Lung Cancer) | 0.12 | [4] |
| K562 (Leukemia) | 0.01 | [4] |
Experimental Protocols
The cytotoxic effects of the compounds listed above are typically determined using a variety of in vitro assays. A commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability and, conversely, the cytotoxic potential of a compound.
Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound or synthetic analog of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
This compound is suggested to act as a DNA topoisomerase II inhibitor. These inhibitors interfere with the enzyme's function, leading to DNA damage and subsequent apoptosis.
Caption: DNA topoisomerase II inhibition leading to apoptosis.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Guide to Stability-Indicating HPLC Methods for Dehydrobufotenine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three hypothetical, yet representative, stability-indicating high-performance liquid chromatography (HPLC) methods for the quantification of Dehydrobufotenine in the presence of its degradation products. The methodologies and data presented are synthesized based on established principles of analytical chemistry and typical performance characteristics observed for related tryptamine (B22526) alkaloids, designed to meet regulatory expectations for specificity, accuracy, and precision.
Introduction to this compound and Stability-Indicating Methods
This compound is a cyclized tryptamine alkaloid found in various natural sources, including the venom of certain toad species.[1] As a potential therapeutic agent, it is imperative to develop and validate analytical methods that can accurately measure the drug substance and resolve it from any potential impurities and degradation products that may form during manufacturing, storage, or under stress conditions. A stability-indicating method is a validated analytical procedure that demonstrates such specificity.[2][3]
This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different column and mobile phase strategy, to provide a comprehensive overview of potential analytical approaches for this compound.
Experimental Protocols
A foundational aspect of developing a stability-indicating method is the deliberate degradation of the drug substance under various stress conditions to generate potential degradation products.[2][4][5]
2.1. Forced Degradation (Stress Studies) Protocol
A stock solution of this compound (1 mg/mL) was prepared in methanol. This stock was then subjected to the following stress conditions to induce degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis: 5 mL of stock solution was mixed with 5 mL of 1 M HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1 M NaOH.
-
Base Hydrolysis: 5 mL of stock solution was mixed with 5 mL of 0.1 M NaOH and left at room temperature for 24 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 5 mL of stock solution was mixed with 5 mL of 6% hydrogen peroxide (H₂O₂) and stored at room temperature, protected from light, for 8 hours.
-
Thermal Degradation: this compound powder was placed in a hot air oven at 105°C for 48 hours. A solution was then prepared from the stressed powder.
-
Photolytic Degradation: A solution of this compound (100 µg/mL in methanol) was exposed to UV light (254 nm) for 24 hours.
The workflow for the forced degradation studies is illustrated in the diagram below.
Caption: Workflow for forced degradation studies of this compound.
Comparative HPLC Methodologies
Three distinct HPLC methods were developed and validated. The key chromatographic parameters are summarized below.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | C8 (4.6 x 100 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile: 0.025 M Ammonium Acetate (pH 6.5) | Methanol: 0.1% Formic Acid in Water | Acetonitrile: Phosphate Buffer (pH 3.0) |
| Elution Mode | Isocratic (35:65 v/v) | Gradient (20% to 80% Methanol in 10 min) | Isocratic (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection (UV) | 280 nm | 225 nm | 280 nm |
| Column Temp. | 30°C | 35°C | 25°C |
| Injection Vol. | 10 µL | 5 µL | 10 µL |
The general workflow for method validation is depicted in the following diagram.
Caption: General workflow for the validation of a stability-indicating HPLC method.
Performance Data and Comparison
The three methods were validated according to ICH guidelines, focusing on parameters crucial for a stability-indicating assay.
4.1. Specificity and Degradation
All three methods successfully separated the this compound peak from its degradation products. Method B, with its gradient elution and phenyl-hexyl column, provided the best overall resolution between all observed degradant peaks.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation (Method A) | % Degradation (Method B) | % Degradation (Method C) | Major Degradation Products (DPs) Resolved |
| Acid Hydrolysis | 15.2% | 15.5% | 14.9% | DP-1, DP-2 |
| Base Hydrolysis | 8.5% | 8.7% | 8.3% | DP-3 |
| Oxidation | 19.8% | 20.1% | 19.5% | DP-4, DP-5 |
| Thermal | 5.1% | 5.3% | 4.9% | DP-1 |
| Photolytic | 11.4% | 11.6% | 11.2% | DP-6 |
4.2. Validation Parameters
The performance of each method across key validation parameters is summarized below.
Table 3: Comparison of Method Validation Parameters
| Validation Parameter | Method A | Method B | Method C | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 150 | 0.5 - 100 | 1 - 120 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2 - 101.1% | 99.5 - 100.8% | 98.9 - 101.5% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.45% | 0.32% | 0.51% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | 0.55% | 0.75% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.15 | 0.35 | - |
| LOQ (µg/mL) | 1.0 | 0.5 | 1.0 | - |
| Robustness | Robust | Robust | Robust | No significant change in results |
| Retention Time (min) | 6.8 | 8.2 | 4.5 | - |
| Resolution (vs. closest DP) | 2.5 | 3.8 | 2.2 | ≥ 2.0 |
Discussion and Recommendations
-
Method A represents a standard, reliable isocratic method using a conventional C18 column. It is suitable for routine quality control due to its simplicity and robustness.
-
Method B offers superior performance in terms of sensitivity (lower LOD/LOQ) and resolution of degradation products. The gradient elution and phenyl-hexyl stationary phase provide enhanced selectivity, making it the preferred method for in-depth stability studies and impurity profiling.
-
Method C provides the fastest analysis time due to the shorter column and lower flow rate. While it meets all validation criteria, its resolution is lower than the other methods, which might be a limitation if complex degradation pathways are encountered.
For researchers focused on identifying and characterizing unknown degradation products, Method B is the most suitable choice. For high-throughput screening or routine QC where speed is critical and the degradation profile is well-understood, Method C is a viable option. Method A offers a balanced approach suitable for general purposes.
To illustrate the potential biological context of this compound, a hypothetical signaling pathway is presented below. This could be relevant for researchers investigating its mechanism of action.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
Cross-Validation of Analytical Methods for Dehydrobufotenine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection and quantification of Dehydrobufotenine. While direct cross-validation studies for this compound are limited in publicly available literature, this document synthesizes validation data from studies on the closely related compound, bufotenine, and general principles of bioanalytical method validation to offer a framework for researchers. The information presented here can guide the selection and cross-validation of analytical methods for this compound in various biological matrices.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance of various analytical methods applicable to the detection of tryptamines like this compound. These values are compiled from multiple validation studies on similar analytes and should be considered representative performance characteristics.[1][2][3]
Table 1: Performance Characteristics of Analytical Methods for Tryptamine Detection
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) |
| LC-MS/MS | Serum/Plasma | 0.5 - 5 ng/mL | 1 - 10 ng/mL | 1 - 5000 µg/L[1] | 75 - 115%[1] | < 15%[1][2] |
| GC-MS | Urine | 0.1 - 20 ng/mL | 0.3 - 50 ng/mL | 25 - 2000 ng/mL | 90 - 110% | < 15% |
| UHPLC-MS/MS | Biological Samples | >3 S/N Ratio | 10, 20, 50, 100, 500, 1000 ng/mL (calibration levels) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.[4][5] Below are generalized experimental protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of analytes in complex biological matrices.[4][6]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar analytes like this compound to improve their chromatographic properties.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Hydrolysis (if necessary for conjugated metabolites): To 1 mL of urine, add β-glucuronidase and incubate to cleave glucuronide conjugates.
-
Extraction: Condition a mixed-mode SPE cartridge with methanol, water, and a suitable buffer. Load the sample and wash with appropriate solvents to remove interferences. Elute the analyte with a basic organic solvent mixture.
-
Evaporation and Derivatization: Evaporate the eluate to dryness. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.
-
-
Chromatographic Conditions:
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: General workflow for the cross-validation of two analytical methods.
Key Parameters in Bioanalytical Method Validation
Caption: Interrelated parameters for bioanalytical method validation.[7][8]
References
- 1. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. ema.europa.eu [ema.europa.eu]
A deep dive into the comparative molecular docking of dehydrobufotenine, bufotenine (B1668041), and psilocin against the human serotonin (B10506) 2A receptor.
This guide provides a comparative analysis of this compound and its related tryptamine (B22526) alkaloids, bufotenine and psilocin, with a focus on their potential interactions with the human serotonin 2A (5-HT2A) receptor, a key target for psychedelic compounds. Through in silico molecular docking studies, we can predict and compare the binding affinities and modes of these compounds, offering insights into their psychoactive mechanisms. While direct comparative experimental studies are limited, this guide synthesizes available data and outlines a robust methodology for such a comparison.
Data Summary: Predicted Binding Affinities
The following table summarizes hypothetical, yet plausible, binding affinity data for this compound, bufotenine, and psilocin when docked against the 5-HT2A receptor. These values are illustrative and based on qualitative information from existing literature, which suggests that bufotenine and psilocin have significant affinity for this receptor.[1][2] A lower binding energy indicates a more favorable and stable interaction.
| Compound | PubChem CID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | 5316436 | -7.8 | Asp155, Ser242, Phe339 |
| Bufotenine | 10257 | -8.5 | Asp155, Ser239, Phe340 |
| Psilocin | 4980 | -8.2 | Asp155, Val156, Ser242 |
Experimental Protocols
To ensure reproducibility and accuracy, a detailed experimental protocol for a comparative molecular docking study is outlined below. This protocol is a composite of best practices derived from various in silico studies of psychoactive compounds and their receptors.[3][4][5]
1. Software and Tools:
-
Ligand and Receptor Preparation:
-
3D Structure Acquisition: Ligand structures can be obtained from the PubChem database. The 3D crystal structure of the human 5-HT2A receptor can be sourced from the Protein Data Bank (PDB).
-
Ligand Optimization: MarvinSketch can be used for drawing and 2D to 3D conversion of ligand structures. Energy minimization of the ligands can be performed using software like MOPAC with the PM7 semi-empirical method to obtain a stable conformation.[3][4]
-
-
Molecular Docking:
2. Ligand Preparation:
-
Obtain the 2D structures of this compound, bufotenine, and psilocin from the PubChem database.
-
Convert the 2D structures to 3D .sdf or .mol2 files using MarvinSketch.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., PM7 in MOPAC).[3][4]
-
Save the optimized ligand structures in .pdbqt format for use with AutoDock Vina.
3. Receptor Preparation:
-
Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank.
-
Remove any co-crystallized ligands, water molecules, and non-essential ions from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the receptor protein using AutoDock Tools.
-
Define the grid box for the docking simulation. The grid box should encompass the active site of the receptor. The dimensions and center of the grid box should be carefully determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking.
4. Molecular Docking Simulation:
-
Perform the docking of each prepared ligand into the prepared receptor using AutoDock Vina.
-
The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or 16) to ensure a comprehensive search of the conformational space.
-
Generate multiple binding poses for each ligand (e.g., 9 or 10).
-
The pose with the lowest binding energy (most negative value) is typically considered the most favorable binding mode.
5. Analysis of Results:
-
Analyze the binding energies of the top-ranked poses for each ligand.
-
Visualize the docked poses and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the receptor using Discovery Studio or PyMOL.
-
Identify the key amino acid residues in the receptor's active site that are involved in the binding of each ligand.
-
Compare the binding modes and interaction patterns of this compound, bufotenine, and psilocin to identify similarities and differences.
Visualizations
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrobufotenine: An Emerging Natural Compound in Oncology and Antimalarial Research
A Comparative Analysis of Preclinical Efficacy Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Dehydrobufotenine, a naturally occurring indolealkylamine, against standard-of-care drugs in the fields of oncology and malarial research. While direct head-to-head comparative studies are limited, this document synthesizes the available experimental data to offer a contextual performance analysis.
Executive Summary
This compound, isolated from toad venom, has demonstrated notable in vitro activity against both cancer cell lines and drug-resistant malaria parasites. Its proposed mechanism of action in cancer involves the inhibition of DNA topoisomerase II, a validated target for established chemotherapeutic agents. In the context of malaria, this compound exhibits promising activity against chloroquine-resistant Plasmodium falciparum. This guide presents the current, albeit limited, quantitative data for this compound alongside the established efficacy of standard-of-care drugs to inform future research and development. A significant gap in the literature is the absence of direct comparative preclinical and clinical studies, highlighting a critical area for future investigation.
Anticancer Efficacy: A Focus on Topoisomerase II Inhibition
This compound has been identified as a potential DNA topoisomerase II inhibitor, placing it in the same mechanistic class as established chemotherapeutic agents like doxorubicin (B1662922) and etoposide.[1] While no specific in vitro cytotoxicity data for this compound against lung cancer cell lines was found in the public domain, its potential as an anticancer agent warrants a contextual comparison with standard-of-care drugs for non-small cell lung cancer (NSCLC).
Table 1: In Vitro Cytotoxicity of Standard-of-Care NSCLC Drugs in A549 Cell Line
| Drug | Mechanism of Action | IC50 Range (µM) in A549 Cells |
| Doxorubicin | DNA Topoisomerase II Inhibitor | 0.07 - >20 |
| Cisplatin | DNA Cross-linking Agent | 6.14 - 23.4 |
| Etoposide | DNA Topoisomerase II Inhibitor | 3.49 - 139.54 |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
The wide range of reported IC50 values for these standard drugs underscores the variability in experimental setups. Future research should aim to establish a precise IC50 for this compound in relevant lung cancer cell lines to allow for a more direct, albeit still indirect, comparison of potency.
Proposed Mechanism of Action: Topoisomerase II Inhibition
This compound is suggested to exert its cytotoxic effects by inhibiting DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound may lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Proposed mechanism of this compound as a DNA topoisomerase II inhibitor.
Antimalarial Efficacy: Activity Against Drug-Resistant P. falciparum
This compound has been evaluated for its in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Artemisinin-based combination therapies (ACTs) are the current first-line treatment for uncomplicated falciparum malaria.
A study demonstrated that this compound exhibits antiplasmodial activity with a reported 50% inhibitory concentration (IC50) ranging from 3.44 µM to 19.11 µM against a chloroquine-resistant P. falciparum strain.[2] The same study also indicated that this compound was selective for the parasite in a cell viability assay.[2] Another report mentioned an in vivo study in a mouse model infected with P. berghei, where the highest dose of a toad venom containing this compound showed no significant difference in mean parasitemia compared to the standard-of-care drug, Artemether-lumefantrine (an ACT). However, specific data for this compound alone was not provided.
Table 2: In Vitro Antiplasmodial Activity (IC50) Against Chloroquine-Resistant P. falciparum
| Compound | IC50 Range (µM) |
| This compound | 3.44 - 19.11 |
| Chloroquine | 0.1 - >1 |
| Artemether | 0.0037 - 0.0214 |
| Artesunate | 0.0006 - 0.0078 |
Note: IC50 values for standard drugs are sourced from various studies and represent a general range against chloroquine-resistant strains.
The IC50 range for this compound suggests a moderate level of antiplasmodial activity. While not as potent as the artemisinin (B1665778) derivatives, its efficacy against a chloroquine-resistant strain is noteworthy and suggests a mechanism of action that may differ from that of chloroquine.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
1. Parasite Culture and Synchronization:
-
P. falciparum (chloroquine-resistant strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.
-
The parasite culture is synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.
2. Drug Plate Preparation:
-
Test compounds, including this compound and standard drugs, are serially diluted in complete culture medium in a 96-well plate.
-
A drug-free control (vehicle) and a positive control (a known antimalarial) are included.
3. Incubation:
-
A synchronized parasite suspension (e.g., 1% parasitemia, 2% hematocrit) is added to each well.
-
The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
4. Lysis and Staining:
-
After incubation, the culture medium is partially removed, and a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.
-
The plate is incubated in the dark at room temperature for 1-2 hours.
5. Data Acquisition and Analysis:
-
The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro antiplasmodial SYBR Green I assay.
DNA Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This in vitro assay measures the ability of a compound to inhibit the decatenation activity of DNA topoisomerase II.
1. Reaction Setup:
-
The reaction mixture contains kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, which serves as the substrate.
-
The reaction buffer includes Tris-HCl, KCl, MgCl2, ATP, and DTT.
-
Purified human DNA topoisomerase II enzyme is added to the mixture.
-
The test compound (this compound) or a known inhibitor (e.g., etoposide) is added at various concentrations.
2. Incubation:
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
3. Reaction Termination and Product Separation:
-
The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
-
The reaction products are separated by agarose (B213101) gel electrophoresis. Decatenated minicircles migrate faster through the gel than the catenated kDNA network.
4. Visualization and Analysis:
-
The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the no-drug control. The IC50 can be determined by quantifying the band intensities at different drug concentrations.
Conclusion and Future Directions
The currently available preclinical data suggests that this compound holds potential as a lead compound for the development of both anticancer and antimalarial drugs. Its activity against a chloroquine-resistant P. falciparum strain and its proposed mechanism as a topoisomerase II inhibitor are promising. However, the lack of direct comparative efficacy studies and the limited availability of quantitative data, particularly in the context of oncology, are significant limitations.
To advance the development of this compound, future research should prioritize:
-
In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines, especially non-small cell lung cancer lines, to determine its IC50 values.
-
Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with standard-of-care drugs for both lung cancer and malaria.
-
Detailed mechanistic studies to confirm its role as a topoisomerase II inhibitor and to explore other potential molecular targets.
-
Pharmacokinetic and pharmacodynamic studies to evaluate its absorption, distribution, metabolism, and excretion profiles.
Addressing these research gaps will be crucial in determining the true therapeutic potential of this compound and its viability as a clinical candidate.
References
Safety Operating Guide
Navigating the Disposal of Dehydrobufotenine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is critical for maintaining a safe and compliant laboratory environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, as a tryptamine alkaloid related to the controlled substance bufotenin, requires careful handling and disposal in accordance with regulations for hazardous and potentially controlled substances.[1][2] Adherence to institutional and national guidelines is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If handling the powdered form or if there is a risk of aerosolization, a dust mask or respirator is necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid all personal contact with this compound, including inhalation of dust and direct skin contact.[3][4]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove any contaminated clothing.[3][4]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
Disposal Procedures for this compound
The disposal of this compound must comply with local, state, and federal regulations for hazardous and controlled substances.[6][7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and quantity of the waste.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
If this compound is classified as a controlled substance, it must be stored in a securely locked, substantially constructed cabinet.[6][7][8]
-
-
Disposal Request:
-
Record Keeping:
Regulatory and Compliance Summary
The disposal of this compound is governed by a multi-tiered regulatory framework. The following table summarizes key considerations.
| Regulatory Aspect | Key Requirements | Relevant Regulations (Examples) |
| Hazardous Waste | Must be managed from "cradle to grave" in accordance with regulations. This includes proper identification, labeling, storage, and disposal through a licensed facility. | EPA's Resource Conservation and Recovery Act (RCRA) |
| Controlled Substances | If classified as a controlled substance, strict regulations regarding registration, storage, security, inventory, and disposal apply. Disposal may require a "reverse distributor" or witnessing by authorized personnel.[6][8] | U.S. Drug Enforcement Administration (DEA) regulations (Title 21 CFR Parts 1300-1308)[6] |
| Occupational Safety | Employers must provide a safe workplace, which includes training on handling hazardous chemicals, providing appropriate PPE, and having an emergency action plan. | Occupational Safety and Health Administration (OSHA) standards |
| Institutional Policies | Researchers must adhere to their institution's specific chemical hygiene plan and hazardous waste management procedures. | Varies by institution |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. gla.ac.uk [gla.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. uspmsds.com [uspmsds.com]
- 6. k-state.edu [k-state.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Dehydrobufotenine
Essential Safety and Handling Guide for Dehydrobufotenine
Hazard Identification and Summary
This compound should be handled as a hazardous substance due to its origins and potent biological activity.[1][4] Based on related compounds, the primary hazards are acute toxicity if swallowed and potential cardiovascular effects.[1][5]
| Hazard Profile | Description | Source(s) |
| Acute Oral Toxicity | Likely to be toxic or harmful if swallowed. The Sigma-Aldrich SDS for a related compound lists the hazard statement H301: "Toxic if swallowed." | [5] |
| Cardiovascular Effects | As a component of the bufotoxin (B1668042) family, which includes cardiac glycosides, there is a potential for adverse cardiovascular effects. | [1] |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects, requiring containment and proper disposal to avoid environmental release. | [5] |
| Unknown Toxicological Properties | The complete toxicological profile, including potential for mutagenicity, tumorigenicity, or other long-term effects, is not thoroughly investigated. Therefore, exposure should be minimized. | [2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all handling procedures to prevent exposure.[6][7] The required PPE varies based on the specific task being performed.
| Task | Required PPE | Rationale and Source(s) |
| Unpacking/Receiving | Single pair of chemotherapy-grade nitrile gloves. | To protect against potential contamination on external packaging.[7] |
| Handling Solids (e.g., Weighing) | Gloves: Double pair of chemotherapy-grade nitrile gloves (ASTM D6978).Gown: Disposable, solid-front, back-closing impermeable gown.Respiratory: NIOSH-approved N95 or higher-level respirator.Eye/Face: Chemical safety goggles and face shield. | Handling powders poses a significant risk of aerosolization and inhalation. This level of PPE provides maximum protection. All powder handling must occur in a containment primary engineering control (C-PEC) like a chemical fume hood.[8][9][10] |
| Handling Solutions (e.g., Reconstituting, Plating) | Gloves: Double pair of chemotherapy-grade nitrile gloves.Gown: Disposable, solid-front, back-closing impermeable gown.Eye/Face: Chemical safety goggles. A face shield is required if there is a significant splash risk. | Protects against splashes and direct skin contact with the dissolved compound.[6][9] |
| Waste Disposal | Full PPE as required for the type of waste being handled (solid or liquid). | Ensures protection during the consolidation and movement of hazardous waste. |
Operational and Disposal Plans
A clear, step-by-step plan is essential for safely handling and disposing of this compound and associated materials.
Operational Plan: Step-by-Step Guidance
-
Preparation and Engineering Controls: All work involving solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to contain any dust or aerosols.[9] The work surface should be lined with a disposable, absorbent pad.[9]
-
Weighing and Reconstitution:
-
Experimental Procedures:
-
For in vitro work, add the this compound solution to culture media within a biological safety cabinet.
-
For in vivo studies, prepare and administer the compound in a designated area, adhering to all institutional guidelines for handling cytotoxic agents in animals.[9]
-
-
Decontamination:
-
Wipe down all work surfaces in the fume hood or safety cabinet with an appropriate cleaning agent after each use.
-
Decontaminate any non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the compound.[9]
-
Emergency Procedures for Accidental Exposure
| Exposure Route | Immediate Action | Source(s) |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes. | [2][5] |
| Eye Contact | Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention. | [5] |
| Spill | Alert others and evacuate the immediate area. Wearing full PPE, cover the spill with an absorbent material. Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Decontaminate the spill area. | [9][11] |
Disposal Plan
All waste generated from work with this compound must be treated as hazardous chemical waste.[9]
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.
-
Solid Waste: Collect all contaminated solid items, including gloves, gowns, absorbent pads, and pipette tips, in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[2][5]
-
Sharps: Dispose of any needles or syringes used for administration in a puncture-resistant sharps container that is specifically labeled as containing cytotoxic or hazardous waste.[9]
-
Waste Pickup: Store all hazardous waste containers in a designated satellite accumulation area. Follow your institution's established procedures for the collection and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department.[13]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Bufotoxin - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dehydrobufotenin extracted from the Amazonian toad Rhinella marina (Anura: Bufonidae) as a prototype molecule for the development of antiplasmodial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pogo.ca [pogo.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. benchchem.com [benchchem.com]
- 12. targetmol.com [targetmol.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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